7-Methyl-1H-indene
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-8-4-2-5-9-6-3-7-10(8)9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFFHHPGSJXWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC=CC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224032 | |
| Record name | 7-Methyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7372-92-1 | |
| Record name | 7-Methylindene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7372-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1H-indene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
What are the properties of 7-Methyl-1H-indene?
The following technical guide details the properties, synthesis, and applications of 7-Methyl-1H-indene , a critical ligand precursor in organometallic catalysis.
Executive Summary
This compound (CAS: 7372-92-1) is a bicyclic aromatic hydrocarbon utilized primarily as a precursor for Group 4 metallocene catalysts (Zirconium, Hafnium). In the context of olefin polymerization, the 7-methyl substituent—often discussed in equilibrium with its tautomer 4-methyl-1H-indene —plays a pivotal role in controlling the stereochemical environment of the active metal center. This guide synthesizes the physicochemical properties, synthetic pathways, and mechanistic significance of this compound for researchers in catalyst design and polymer science.
Chemical Identity & Physical Properties[1][2][3]
This compound exists in a dynamic equilibrium with 4-methyl-1H-indene due to rapid [1,5]-sigmatropic hydrogen shifts at room temperature. While the 4-methyl isomer is thermodynamically favored due to lower peri-strain between the methyl group and the saturated C1 methylene, the "7-methyl" nomenclature is frequently used to describe the steric positioning relative to the bridgehead in metallocene complexes.
| Property | Data | Notes |
| IUPAC Name | This compound | Tautomer: 4-Methyl-1H-indene |
| CAS Number | 7372-92-1 | Often indexed with 4-methyl isomer (7344-34-5) |
| Molecular Formula | C₁₀H₁₀ | |
| Molecular Weight | 130.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization |
| Boiling Point | 211.9°C (at 760 mmHg) | |
| Density | 1.016 g/mL (at 25°C) | |
| Melting Point | < 25°C (Liquid at RT) | Pure 4-methyl isomer MP is ca.[1] -2°C |
| Solubility | Soluble in Toluene, THF, Et₂O, DCM | Insoluble in water |
| Acidity (pKa) | ~20 (DMSO) | C1 protons are highly acidic |
Structural Tautomerism
The distinction between the 4- and 7-positions depends on the numbering of the sp³ carbon (C1).
-
4-Methyl-1H-indene: Methyl is on the benzene ring "far" from C1.
-
This compound: Methyl is on the benzene ring "adjacent" to C1 (proximal).[2]
-
Equilibrium:
favoring the 4-methyl isomer to avoid steric clash between the C7-Me and C1-H. However, deprotonation yields a single, resonance-stabilized 4-methylindenyl anion .
Synthetic Pathways[1][4][6][7][8][9]
Primary Route: Friedel-Crafts Cyclization (via 4-Methyl-1-indanone)
The most robust synthesis targets 4-methyl-1-indanone , which is then reduced and dehydrated. The resulting indene mixture is suitable for lithiation.
Step 1: Synthesis of 4-Methyl-1-indanone[3][4]
-
Reagents: m-Xylene, Succinic Anhydride, AlCl₃ (Lewis Acid).
-
Mechanism: Friedel-Crafts acylation followed by intramolecular cyclization.
-
Protocol:
-
React m-xylene with succinic anhydride and AlCl₃ in nitrobenzene or DCM to form 3-(2,4-dimethylphenyl)propanoic acid (Note: This route often gives mixtures; a more regioselective route uses o-tolualdehyde ).
-
Preferred Precursor Route: Start with 3-(2-methylphenyl)propanoic acid .
-
Cyclize using Polyphosphoric Acid (PPA) at 80°C for 2 hours.
-
Yield: ~85% of 4-methyl-1-indanone.[4]
-
Step 2: Reduction and Dehydration
-
Reagents: NaBH₄ (Reduction), p-Toluenesulfonic acid (p-TsOH) (Dehydration).
-
Protocol:
-
Dissolve 4-methyl-1-indanone in MeOH/THF (1:1).
-
Add NaBH₄ (1.5 eq) at 0°C. Stir for 4 hours. Quench with dilute HCl.
-
Isolate 4-methyl-1-indanol (oil).
-
Reflux the alcohol in Toluene with catalytic p-TsOH in a Dean-Stark apparatus for 2 hours.
-
Purification: Vacuum distillation (bp ~95°C at 10 mmHg).
-
Product: Mixture of 4-methyl and this compound.[2]
-
Visualization: Synthesis & Tautomerism
Caption: Synthetic pathway from acid precursor to the equilibrating indene pair, converging to a single anionic species upon lithiation.
Reactivity & Applications in Catalysis
Ligand Synthesis for Metallocenes
This compound is a "pro-chiral" ligand precursor. Upon deprotonation with n-Butyllithium (n-BuLi) , it forms the 4-methylindenyl lithium salt.
When this anion is bridged (e.g., with dimethylsilyl chloride) and complexed with Zirconium (ZrCl₄), the position of the methyl group dictates the catalyst's symmetry:
-
Proximal (Position 7): If the bridge attaches at C1 and the methyl is at C7 (adjacent to bridge), it creates steric bulk protecting the metal center.
-
Distal (Position 4): If the bridge attaches at C1 and the methyl is at C4, it extends the "wing" of the ligand, influencing polymer tacticity.
Regioselectivity of Bridging: Due to the steric hindrance at C7 (peri-hydrogen interaction), electrophilic attack by the bridging group (e.g., SiMe₂Cl₂) preferentially occurs at C1 (distal to the methyl group) . This results in 4-methyl-1-silylindenyl complexes, not 7-methyl. However, the "7-methyl" nomenclature persists in literature to describe the potential isomer or specific substituted variations (e.g., 2-methyl-4-phenyl-7-methylindenyl systems).
Polymerization Performance
Metallocenes derived from methyl-substituted indenes are used to produce Isotactic Polypropylene (iPP) .
-
Mechanism: The C2-symmetric rac-complex forces incoming propylene monomers to orient specifically, ensuring stereoregularity.
-
Effect of Methyl Group: The methyl substituent increases the molecular weight of the polymer by suppressing chain termination (β-hydride elimination) compared to the unsubstituted parent indene.
Experimental Protocol: Lithiation & Trapping
Self-validating step: Color change indicates anion formation.
-
Preparation: Charge a Schlenk flask with this compound (1.30 g, 10 mmol) and anhydrous diethyl ether (30 mL) under Argon.
-
Deprotonation: Cool to -78°C. Add n-BuLi (10 mmol, 2.5 M in hexanes) dropwise.
-
Observation: Allow to warm to Room Temperature (RT). The solution will turn from pale yellow to bright yellow/orange , confirming the formation of the aromatic indenyl anion.
-
Trapping (Validation): Add trimethylsilyl chloride (TMSCl, 1.1 eq). The color should fade back to pale yellow, and GC-MS should show a single peak for (trimethylsilyl)-4-methylindene (MW ~202).
Safety & Handling (MSDS Highlights)
-
Hazards: Flammable liquid (Category 3). Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store under inert gas (Argon/Nitrogen) at < 4°C to prevent oxidative polymerization.
-
Spill Response: Absorb with sand/vermiculite. Do not use sawdust (fire hazard).
References
-
NIST Chemistry WebBook. 4-Methyl-1H-indene (Isomer Data). National Institute of Standards and Technology. Link
-
Ready, T. E., et al. (1999). "Zirconocene Catalysts for Olefin Polymerization." Journal of Organometallic Chemistry. Link
-
Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346. Link
-
PubChem. 1H-Indene, 4-methyl- Compound Summary. National Library of Medicine. Link
Sources
7-Methyl-1H-indene structure and chemical formula.
This is an in-depth technical guide on 7-Methyl-1H-indene , structured for researchers and drug development professionals.
Structure, Synthesis, and Applications in Organometallic Chemistry
Executive Summary
This compound (CAS: 767-60-2 / 2177-47-1 for isomers) is a bicyclic aromatic hydrocarbon and a critical ligand precursor in the synthesis of Group 4 metallocene catalysts. Its structural asymmetry, defined by the methyl substitution at the 7-position (peri- to the saturated methylene bridge), plays a pivotal role in stereoselective olefin polymerization. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, distinguishing it from its tautomer, 4-methyl-1H-indene.
Structural Characterization & Chemical Formula[1][2]
Chemical Identity[3][4]
-
Chemical Formula:
-
Molecular Weight: 130.19 g/mol
-
SMILES: CC1=C2C(CC=C2)=CC=C1
Structural Topology and Numbering
The indene core consists of a benzene ring fused to a cyclopentadiene ring. In the 1H-indene tautomer, the saturated carbon is assigned position 1. The numbering proceeds through the double bond (2, 3) and around the benzene ring (4, 5, 6, 7).[1][3]
-
7-Methyl Substitution: The methyl group is located on the benzene ring at position 7.[4] This position is unique because it is adjacent to the ring fusion carbon (C7a) and sterically proximal to the saturated methylene group (C1).
-
Tautomeric Equilibrium: this compound exists in equilibrium with 4-methyl-1H-indene . A [1,5]-sigmatropic hydride shift moves the double bond and the saturation point.
-
Mechanism:[5][6][7][8] If the proton at C1 shifts to C3, the double bond moves to C1-C2. The molecule is re-numbered to place the saturation at C1. In this new orientation, the methyl group (originally at 7) effectively occupies position 4 relative to the new bridge.
-
Implication: In the absence of a locking substituent or coordination to a metal, "7-methylindene" samples often contain the 4-methyl tautomer.
-
Caption: Topological connectivity of this compound highlighting the C1-C2 double bond and C7 methyl substitution.
Synthesis & Production Protocols
The synthesis of 7-methylindene requires a strategy that establishes the methyl group ortho to the cyclization site. The most robust route utilizes Friedel-Crafts cyclization of an o-tolyl precursor.
Validated Synthetic Pathway
Precursor: 3-(2-Methylphenyl)propanoic acid.
Step 1: Cyclization to Indanone
The carboxylic acid precursor is cyclized using Polyphosphoric Acid (PPA) or Eaton’s Reagent.[9]
-
Reaction: Intramolecular Friedel-Crafts Acylation.[9]
-
Regioselectivity: Cyclization occurs at the aromatic position ortho to the propanoic chain. Since the other ortho position is blocked by the methyl group (in o-tolyl), cyclization is forced to the open position (C6 of the tolyl ring), placing the methyl group adjacent to the fusion in the resulting indanone.
-
Product: 7-Methyl-1-indanone.
Step 2: Reduction[10]
-
Reagent: Sodium Borohydride (
) in Methanol/Ethanol. -
Product: 7-Methyl-1-indanol.
Step 3: Dehydration[11]
-
Reagent: p-Toluenesulfonic acid (p-TsOH) in refluxing Toluene (Dean-Stark trap).
Experimental Protocol (Bench Scale)
-
Cyclization: Mix 3-(2-methylphenyl)propanoic acid (10 g) with PPA (100 g). Heat to 70°C for 2 hours. Quench with ice water. Extract with Ethyl Acetate.[2][3][12] Wash with
. Yield: ~85% 7-methyl-1-indanone.[5] -
Reduction: Dissolve ketone in MeOH (50 mL). Add
(1.5 eq) at 0°C. Stir 2 hours. Quench with dilute HCl. Extract and evaporate.[2] -
Dehydration: Dissolve alcohol in Toluene (100 mL). Add p-TsOH (5 mol%). Reflux for 4 hours with water removal. Wash with
, dry over , and distill under reduced pressure.
Caption: Step-wise synthetic workflow from o-tolylpropanoic acid to this compound.
Physicochemical Properties & Spectral Data[2][3][6][7][15][16][17]
| Property | Value / Description |
| Appearance | Clear, pale yellow liquid |
| Boiling Point | ~200–205 °C (est. based on indene 182°C) |
| Density | ~1.01 g/mL |
| Solubility | Soluble in organic solvents (THF, Toluene, Hexane); Insoluble in water |
| Stability | Air-sensitive; prone to polymerization and oxidation. Store under Argon at 4°C. |
NMR Spectroscopy (Diagnostic Signals)
-
NMR (CDCl3, 400 MHz):
- 2.35 (s, 3H, -CH3 ): Distinct singlet for the methyl group.
- 3.40 (s, 2H, H-1 ): Methylene protons of the cyclopentadiene ring.
- 6.55 (dt, 1H, H-2 ): Vinylic proton.
- 6.90 (dt, 1H, H-3 ): Vinylic proton.
- 7.00–7.30 (m, 3H, Ar-H ): Aromatic protons (H4, H5, H6).
-
Note: Presence of signals at
3.30 (H-1) or different methyl shifts may indicate the presence of the 4-methyl tautomer.
Applications in Drug Development & Catalysis
Metallocene Catalysis (Primary Utility)
7-Methylindene is a high-value precursor for ansa-metallocenes (Group 4: Zr, Hf, Ti).
-
Mechanism: Deprotonation with n-BuLi yields the 7-methylindenyl lithium anion.
-
Ligand Role: When coordinated to Zirconium, the methyl group at position 7 (often re-numbered as 4 in the complex depending on bridge orientation) exerts steric pressure on the growing polymer chain.
-
Impact: This steric bulk controls the tacticity (isotactic vs. syndiotactic) of polypropylene. The "oscillating" nature of unbridged indenyl catalysts can be tuned by 4/7-substitution.
Pharmaceutical Intermediates
Functionalized indenes serve as scaffolds for:
-
Estrogen Receptor Modulators (SERMs): Indene derivatives mimic the steroid core.
-
Melatonin Agonists: The rigid bicyclic structure provides a template for CNS-active drugs.
Safety & Handling (MSDS Highlights)
-
Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation. May be fatal if swallowed and enters airways (aspiration hazard).
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Store under inert gas (Nitrogen/Argon) to prevent peroxide formation.
-
PPE: Wear nitrile gloves, safety goggles, and flame-retardant lab coat. Work inside a fume hood.
References
-
PubChem. (2025). 1H-Indene, 2-methyl- Compound Summary. National Library of Medicine. [Link] (Note: Structural analog reference for numbering).
-
NIST Chemistry WebBook. (2024). 1H-Indene, 1-methyl- and Isomers.[1][13][11] National Institute of Standards and Technology. [Link]
-
Ready, J. M., et al. (2006). Synthesis and Structure of Substituted Indenes. Journal of Organic Chemistry. [Link]
-
Resconi, L., et al. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.washington.edu [chem.washington.edu]
- 6. WO2006060544A1 - Metallocene catalysts, their synthesis and their use for the polymerization of olefins - Google Patents [patents.google.com]
- 7. Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 1-Methylindene|Organic Synthesis Reagent [benchchem.com]
- 10. courts.go.jp [courts.go.jp]
- 11. Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Whitepaper: Characterization and Synthetic Utility of 7-Methyl-1H-indene
Executive Summary
7-Methyl-1H-indene is a bicyclic aromatic hydrocarbon of significant value in organometallic chemistry, serving as a critical ligand precursor for Group 4 metallocene catalysts (zirconocenes and hafnocenes). Its structural asymmetry, introduced by the methyl substitution at the C7 position (proximal to the bridgehead), provides unique steric steering in olefin polymerization, influencing the tacticity and molecular weight of the resulting polyolefins. This guide provides a definitive technical profile, a validated synthetic protocol, and an analysis of its catalytic applications.
Part 1: Identity & Physicochemical Profile
The accurate identification of substituted indenes is frequently complicated by tautomerism (1H- vs. 3H- isomers) and numbering conventions. The data below refers specifically to the This compound isomer, where the methyl group is located on the benzene ring adjacent to the bridgehead carbon closest to the saturated methylene group.
Table 1: Chemical Identity & Properties
| Parameter | Specification |
| CAS Registry Number | 7372-92-1 |
| IUPAC Name | This compound |
| Synonyms | 7-Methylindene; 1H-Indene, 7-methyl- |
| Molecular Formula | C₁₀H₁₀ |
| Molecular Weight | 130.19 g/mol |
| SMILES | CC1=C2CC=CC2=CC=C1 |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~212 °C (at 760 mmHg) |
| Density | ~1.02 g/cm³ |
Critical Note on Isomerism: Researchers must distinguish between This compound and 4-methyl-1H-indene . While they are constitutional isomers, their steric influence in catalytic ligands is distinct. In this compound, the methyl group exerts steric pressure near the catalytic pocket when the ligand is coordinated in an ansa-metallocene complex.
Part 2: Structural Dynamics & Tautomerism
Indene derivatives exhibit prototropic tautomerism, shifting between the 1H- and 3H- forms (isoindene is a transient intermediate). For 7-methylindene, the 1H-isomer is thermodynamically favored.
-
1H-Form: The sp³ carbon is at position 1. The methyl group is at position 7.[1]
-
3H-Form: If the double bond shifts, the sp³ carbon moves to position 3. By IUPAC numbering rules, the substituent position would be re-evaluated, often leading to confusion in older literature.
Mechanism of Shift: Base-catalyzed deprotonation generates the aromatic indenyl anion (10
Part 3: Synthetic Methodology
The synthesis of this compound is most reliably achieved via the Indanone Route . This method avoids the regio-isomeric mixtures often seen in direct Friedel-Crafts alkylation of indene.
Validated Protocol: The Indanone Reduction-Dehydration Pathway
Prerequisites: Inert atmosphere (Argon/Nitrogen), standard Schlenk line techniques.
Phase 1: Precursor Synthesis (7-Methyl-1-indanone)
Starting Material: 3-(2-Methylphenyl)propanoic acid.
-
Chlorination: Convert the acid to the acid chloride using Thionyl Chloride (
) at reflux. -
Cyclization: Perform an intramolecular Friedel-Crafts acylation using Aluminum Chloride (
) in Dichloromethane (DCM) at 0°C to RT.-
Why: This ensures regioselective ring closure ortho to the methyl group.
-
Phase 2: Reduction to Alcohol
-
Dissolution: Dissolve 7-methyl-1-indanone (1.0 eq) in Methanol (
). -
Reduction: Slowly add Sodium Borohydride (
, 1.5 eq) at 0°C. Stir for 2 hours. -
Workup: Quench with dilute
, extract with ether, and dry over .-
Intermediate: 7-Methyl-1-indanol (often a diastereomeric mixture).
-
Phase 3: Acid-Catalyzed Dehydration (The Critical Step)
-
Setup: Dissolve the indanol in Toluene. Add catalytic
-Toluenesulfonic acid ( -TsOH, 1-2 mol%). -
Reaction: Reflux with a Dean-Stark trap to continuously remove water.
-
Causality: Removing water drives the equilibrium forward (Le Chatelier’s principle) and prevents the reverse hydration reaction.
-
-
Purification: Wash with
(to remove acid), dry, and distill under reduced pressure.-
Yield: Typically 80-90% overall.
-
Visual Workflow: Synthesis of this compound
Figure 1: Step-by-step synthetic pathway ensuring regiochemical purity.
Part 4: Applications in Catalysis
The primary industrial utility of this compound lies in the synthesis of Group 4 metallocene catalysts (Titanium, Zirconium, Hafnium).
Metallocene Ligand Synthesis
To utilize 7-methylindene as a ligand, it must first be deprotonated to form the indenyl anion:
Stereocontrol Mechanism
In propylene polymerization, the symmetry of the catalyst determines the tacticity of the polymer.
-
Steric Bulk at C4/C7: Substituents at the 4- or 7-positions of the indenyl ring project into the coordination sphere of the metal center.
-
Effect: This steric bulk restricts the rotation of the incoming olefin monomer and the growing polymer chain, favoring specific insertion geometries (e.g., isotactic polypropylene). 7-methyl substitution is particularly effective in Oscillating Catalysts where the ligand rotates to switch between stereoselective states.
Catalytic Activation Cycle
Figure 2: The lifecycle of 7-methylindene from ligand precursor to active polymerization catalyst.[2][3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81840: this compound. [Link]
-
Ready, J. M., et al. "Synthesis of Substituted Indenes." Journal of Organic Chemistry. (General reference for indanone reduction/dehydration protocols). [Link]
-
Resconi, L., et al. "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 2000, 100(4), 1253–1346. (Authoritative review on ligand substitution effects). [Link]
Sources
Technical Guide: Physical and Chemical Properties of Methylindenes
Executive Summary
Methylindenes (
This guide analyzes the thermodynamic landscape of methylindene isomers, their distinct physical properties, and the protocols required to manipulate them for catalyst synthesis.
Structural Isomerism & Thermodynamics
The chemistry of methylindenes is governed by the position of the double bond within the five-membered ring. There are three primary isomers based on the position of the methyl group and the
-
1-Methylindene: Methyl group on the
carbon. Kinetic product. -
2-Methylindene: Methyl group on the double bond (
). Stable. -
3-Methylindene: Methyl group on the double bond (
). Thermodynamic product.
The Indenyl Effect and Tautomerization
Unlike simple alkenes, methylindenes undergo facile isomerization. The 1-methyl isomer is thermodynamically unstable compared to the 3-methyl isomer. This is due to the hyperconjugative stabilization of the double bond in the 3-position and the conjugation with the aromatic ring.
-
Mechanism: The shift occurs via a [1,5]-sigmatropic hydrogen shift (thermal) or, more commonly in the lab, via base-catalyzed proton transfer.[1]
-
Thermodynamic Order: 3-Methyl > 2-Methyl > 1-Methyl.
Visualization: Base-Catalyzed Isomerization Pathway
The following diagram illustrates the equilibrium shift from the kinetic 1-methyl isomer to the thermodynamic 3-methyl isomer via the aromatic indenyl anion intermediate.
Figure 1: Base-catalyzed tautomerization mechanism favoring the thermodynamic 3-methylindene isomer.
Physical Property Landscape
The physical constants of methylindenes are critical for purification (distillation) and handling. Note that commercial "Methylindene" is often a mixture of 1- and 3- isomers due to the equilibrium described above.
Table 1: Comparative Physical Properties of Methylindene Isomers
| Property | 1-Methylindene | 2-Methylindene | 3-Methylindene |
| CAS Number | 767-59-9 | 2177-47-1 | 767-60-2 |
| Molecular Weight | 130.19 g/mol | 130.19 g/mol | 130.19 g/mol |
| Appearance | Colorless/Pale Yellow Liquid | Colorless Liquid/Low melt solid | Pale Yellow Liquid |
| Boiling Point (760 mmHg) | 201°C | 205°C | ~203°C |
| Boiling Point (Reduced) | 70-72°C (15 mmHg) | 88-90°C (15 mmHg) | 75-78°C (15 mmHg) |
| Density ( | 0.964 g/mL | 0.971 g/mL | 0.968 g/mL |
| Refractive Index ( | 1.560 | 1.567 | 1.562 |
| Flash Point | 68°C | 76°C | ~70°C |
Data compiled from PubChem [1] and standard chemical handbooks.
Chemical Reactivity & Synthesis
Acidity and Lithiation
The methylene protons (
-
Reactivity: Treatment with
-Butyllithium ( -BuLi) results in quantitative deprotonation to form the Lithium Methylindenide salt. -
Significance: This anionic species is aromatic (
electrons) and serves as the nucleophile for attaching the indenyl ligand to metal centers ( , ).
Oxidation and Polymerization
-
Oxidation: Methylindenes are sensitive to aerial oxidation, forming peroxides or polymerizing into dark resins upon long-term storage. Stabilization: Store under inert atmosphere (
or Ar) at . -
Diels-Alder Reactivity: The cyclopentadiene ring acts as a diene. Methylindenes can undergo cycloaddition with strong dienophiles (e.g., maleic anhydride), a reaction often used to characterize the isomeric ratio.
Experimental Protocols
Protocol A: Synthesis of 3-Methylindene
This protocol utilizes a Grignard reaction on 1-Indanone followed by acid-catalyzed dehydration.
Reagents:
-
1-Indanone (1.0 eq)
-
Methylmagnesium Bromide (MeMgBr) (1.2 eq, 3.0 M in ether)
-
Sulfuric Acid (
) (20% aq) -
Solvent: Diethyl Ether (
)
Workflow:
-
Grignard Addition: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under
. Charge with 1-Indanone dissolved in anhydrous . -
Temperature Control: Cool to 0°C. Add MeMgBr dropwise. The reaction is exothermic.
-
Reflux: After addition, warm to room temperature and reflux for 2 hours to ensure conversion to the tertiary alcohol (1-methyl-1-indanol).
-
Quench & Dehydration: Cool to 0°C. Slowly add 20%
. The acid acts as both a quenching agent and a dehydration catalyst. Stir vigorously for 30 minutes. -
Extraction: Separate organic layer. Wash with
(sat.) and Brine. Dry over . -
Purification: Distill under reduced pressure. Collect the fraction boiling at ~75°C (15 mmHg).
-
Note: The product will be a mixture of 3-methylindene (major) and 1-methylindene (minor).
-
Protocol B: Synthesis of Bis(2-methylindenyl) Zirconium Dichloride
A standard precursor for isotactic polypropylene catalysts.
Reagents:
-
2-Methylindene (2.0 eq)
- -Butyllithium (2.0 eq, 2.5 M in hexanes)
-
Zirconium(IV) Chloride (
) (1.0 eq) -
Solvent: THF (anhydrous), Hexane
Workflow:
-
Deprotonation: Dissolve 2-methylindene in THF at -78°C. Add
-BuLi dropwise. -
Anion Formation: Allow to warm to RT and stir for 4 hours. Solution turns deep orange/red (formation of 2-methylindenyl lithium).
-
Metallation: Slurry
in THF at -78°C in a separate Schlenk flask. Cannulate the lithium indenyl solution into the zirconium slurry. -
Reaction: Warm to RT and stir overnight. The solution will turn yellow/orange with LiCl precipitate.
-
Workup: Remove solvent in vacuo. Extract product with hot toluene or dichloromethane. Recrystallize to obtain pure yellow crystals.
Visualization: Synthesis Workflow
Figure 2: Step-wise synthesis of 3-methylindene from indanone precursors.
Applications in Catalysis
The primary industrial driver for methylindene research is the production of Ansa-metallocenes .
Stereoselectivity in Polymerization
In the polymerization of propylene, the symmetry of the catalyst determines the tacticity of the polymer:
-
Unsubstituted Indenyl Ligands: Often produce atactic (amorphous) polypropylene due to ring rotation.
-
Substituted (Methyl) Indenyl Ligands: When bridged (e.g., with an ethylene or dimethylsilyl bridge), the methyl groups sterically lock the ligand framework.
-
2-Methyl substitution prevents the "gauche" conformation of the polymer chain during insertion, increasing molecular weight.
-
4-Phenyl-2-methyl substitution is the gold standard for producing highly isotactic polypropylene with high melting points (
).
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13024, 1-Methylindene. Retrieved from [Link]
- Ready, T. E., et al. (1999). "Synthesis and properties of methyl-substituted indenyl complexes of zirconium and hafnium." Journal of Organometallic Chemistry.
- Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews.
Sources
The Technical Evolution of Indene: From Coal Tar to Metallocene Catalysis
Executive Summary
Indene (
Historical Genesis & Isolation
The discovery of indene is rooted in the industrial era of coal chemistry. In 1890 , Krämer and Spilker successfully isolated indene from the "heavy oil" fraction (boiling point 176–182 °C) of coal tar.
-
Isolation Challenge: The boiling point of indene (182 °C) is dangerously close to other coal tar constituents like coumarone.
-
Chemical Purification: Krämer and Spilker utilized the unique acidity of the methylene bridge (C1 position). By treating the crude fraction with potassium hydroxide (KOH), they formed the solid potassium indenide salt, which precipitated out of the oil, allowing for filtration and subsequent regeneration of pure indene via hydrolysis.
Technical Insight: This historical method foreshadowed the primary reactivity mode of indene utilized today: the facile deprotonation of the C1 position to form aromatic anions.
Fundamental Chemistry & Reactivity Profile[1]
Structural Hybridity
Indene is a hybrid system. The six-membered ring exhibits classical aromaticity (
The Aromaticity Switch (Acidity)
The
-
Mechanism: Deprotonation at C1 generates the indenyl anion .
-
Driving Force: The resulting anion possesses
electrons, extending delocalization across the entire fused system. This gain in aromaticity is the thermodynamic driver for its reactivity with bases (n-BuLi, NaH, KOH).
Reactivity Data Summary
| Parameter | Value/Characteristic | Implication for Synthesis |
| Molecular Formula | MW: 116.16 g/mol | |
| Boiling Point | 182 °C | High enough for reflux in toluene/xylene. |
| 20.1 | Deprotonation requires strong bases (e.g., n-BuLi, NaOEt). | |
| C1/C3 Reactivity | Nucleophilic (as anion) | Site of alkylation for ligand synthesis. |
| C2/C3 Bond | Olefinic | Susceptible to polymerization and hydrogenation. |
Evolution of Synthetic Methodologies[2]
The synthesis of indene has evolved from extraction to precision construction.
Classical Route: Dehydration of Indanols
The most robust laboratory-scale synthesis involves the reduction of 1-indanone followed by acid-catalyzed dehydration. This method allows for the introduction of substituents on the benzene ring prior to forming the sensitive double bond.
Modern Route: Transition Metal Annulation
Modern methods utilize Rhodium or Palladium catalysis to construct the indene core from acyclic precursors, such as the annulation of alkynes with arylboronic acids. This avoids the harsh acidic conditions of classical dehydration.
Visualization: Synthetic Pathways
The following diagram illustrates the logical flow from raw material to functionalized scaffold.
Figure 1: Evolution of Indene sourcing from coal tar extraction to synthetic construction and downstream application.[1][2][3]
Indene in Catalysis & Drug Discovery[6][7][8]
The "Indenyl Effect" in Polymerization
Indene is the precursor to Indenyl ligands (Ind) used in Group 4 metallocenes (e.g.,
-
Mechanism: The "Indenyl Effect" refers to the rate acceleration observed in substitution reactions of indenyl complexes compared to their cyclopentadienyl (Cp) analogues.
-
Cause: The indenyl ligand can undergo a reversible ring slippage from
(pentahapto) to (trihapto). The fused benzene ring stabilizes the intermediate by maintaining its own aromaticity, temporarily opening a coordination site on the metal center for substrate (olefin) binding.
Pharmaceutical Applications[5][6][8]
-
Sulindac (Clinoril): A non-steroidal anti-inflammatory drug (NSAID).[4][5] It is an indene derivative (specifically a benzylideneindene) that acts as a prodrug. It is reduced in vivo to the active sulfide metabolite.[5]
-
Indinavir: While an indane derivative (hydroxyaminopentane amide), the chiral amino-indanol core is frequently synthesized via asymmetric epoxidation of indene followed by ring opening.
Experimental Protocol: Synthesis of Indene from 1-Indanone[10][11]
Objective: Synthesis of Indene via reduction-dehydration sequence. Scale: 50 mmol. Safety: Work in a fume hood. Indene can polymerize; store at 4°C.
Step 1: Reduction
-
Dissolve: In a 250 mL round-bottom flask, dissolve 1-indanone (6.6 g, 50 mmol) in Methanol (50 mL).
-
React: Cool to 0°C. Add Sodium Borohydride (
, 1.9 g, 50 mmol) portion-wise over 15 minutes. Gas evolution ( ) will occur. -
Monitor: Stir at room temperature for 2 hours. Confirm consumption of ketone by TLC (20% EtOAc/Hexane).
-
Quench: Add 1M HCl carefully until pH ~7.
-
Isolate: Evaporate methanol. Extract aqueous residue with Diethyl Ether (3 x 50 mL). Dry over
and concentrate to yield 1-indanol (white solid).
Step 2: Dehydration[3]
-
Setup: Dissolve the crude 1-indanol in Toluene (100 mL) in a flask equipped with a Dean-Stark trap.
-
Catalyst: Add p-Toluenesulfonic acid monohydrate (p-TsOH, 100 mg, catalytic).
-
Reflux: Heat to reflux. Water will separate in the trap. Continue until water evolution ceases (approx. 1-2 hours).
-
Purification: Cool to RT. Wash organic layer with saturated
(to remove acid) and brine. -
Distillation: Dry over
, concentrate, and purify by vacuum distillation (or flash chromatography: 100% Hexanes) to obtain Indene as a colorless oil.
Mechanistic Visualization: The Indenyl Effect
The following diagram details the haptotropic shift critical for metallocene catalysis.
Figure 2: The "Indenyl Effect" mechanism showing the
References
-
Krämer, G., & Spilker, A. (1890). "Ueber das Inden." Berichte der deutschen chemischen Gesellschaft.
-
Organic Chemistry Portal. "Synthesis of Indenes." (Reviews of modern metal-catalyzed methods).
-
National Institutes of Health (PubChem). "Sulindac - Compound Summary."
-
RSC Reaction Chemistry & Engineering. "Synthesis of indene... from 1-indanone." (Modern catalytic dehydration data).
-
Bordwell pKa Table. "Acidity in DMSO." (Reference for Indene pKa = 20.1).
Sources
- 1. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Review: 7-Methyl-1H-indene and Analogs in Catalysis and Pharmacophore Development
This guide synthesizes the literature on 7-Methyl-1H-indene , a critical bicyclic aromatic hydrocarbon often overshadowed by its tautomer, 4-methyl-1H-indene. In the high-stakes fields of organometallic catalysis and medicinal chemistry, the distinction between these isomers—and their control—is the difference between a high-performance catalyst and a failed batch, or a potent drug and an inactive analog.
Executive Summary: The Isomer Challenge
This compound is rarely discussed in isolation because it exists in a dynamic equilibrium with 4-methyl-1H-indene . This tautomerism, driven by [1,5]-sigmatropic hydrogen shifts, is the central technical challenge in utilizing this scaffold.
-
In Catalysis: The position of the methyl group (proximal vs. distal to the bridgehead) dictates the steric environment of the resulting metallocene, governing polymer tacticity (isotactic vs. syndiotactic polypropylene).
-
In Pharma: The indene core serves as a bioisostere for indole or naphthalene, with 7-substitution providing unique steric vectors for receptor binding (e.g., Melatonin, Tubulin).
Structural Dynamics & Tautomerism
To work with this compound, one must understand that it is chemically linked to 4-methyl-1H-indene.
-
This compound: Methyl group at C7 (adjacent to the sp³ hybridized C1).
-
4-Methyl-1H-indene: Methyl group at C4 (adjacent to the bridgehead C3a, distal to sp³ C1).
Under ambient conditions (and especially in the presence of base), the proton at C1 is labile. A [1,5]-hydride shift moves the double bond, effectively swapping the sp³ carbon from C1 to C3. This renumbering converts the 7-isomer into the 4-isomer.
Visualization: The Tautomeric Equilibrium
The following diagram illustrates the [1,5]-sigmatropic shift connecting the two isomers.
Figure 1: The dynamic equilibrium between 7-methyl and 4-methyl isomers via sigmatropic rearrangement.
Synthetic Pathways and Isolation[1]
Synthesis from Precursors
Direct synthesis often yields a mixture. The most robust route involves the cyclization of substituted phenyl derivatives.
-
Precursor: p-Methylbenzaldehyde or p-Xylene derivatives.
-
Method:
-
Knoevenagel Condensation: Reaction with malonic acid to form the cinnamic acid derivative.
-
Hydrogenation: Reduction of the double bond.
-
Cyclization: Friedel-Crafts acylation (using SOCl₂/AlCl₃) to form the indanone (usually a mixture of 4- and 7-methyl-1-indanone if the starting material allows, or regiospecific if starting from specific isomers).
-
Reduction & Dehydration: NaBH₄ reduction to indanol, followed by acid-catalyzed dehydration.
-
Isomer Separation Protocol
Since the isomers equilibrate, separation by distillation is difficult.
-
High-Performance Liquid Chromatography (HPLC): Using reverse-phase columns (e.g., C18 or specialized phenyl-hexyl phases) with Acetonitrile/Water gradients can resolve the isomers for analytical purposes.
-
Chemical Trapping (The Preferred Method):
-
Deprotonate the mixture with n-Butyllithium (n-BuLi) to form the Lithium Indenide salt.
-
The anion is a resonance hybrid. The "4" and "7" positions become chemically equivalent in the unbridged anion context regarding the methyl group's electronic effect, though the lithium cation position may vary.
-
Bridge Introduction: Reacting the lithium salt with a bridging agent (e.g., dimethyldichlorosilane) locks the structure. The steric bulk of the methyl group will direct the substitution to the less hindered position (usually C3, which becomes C1 in the new numbering), effectively "freezing" the isomer as the 4-methyl derivative in the final complex.
-
Application in Metallocene Catalysis
This is the primary industrial driver for 7-methylindene research.
The "4-Substituted" Paradigm
In ansa-metallocenes (bridged Zirconium/Hafnium complexes), the ligand's substitution pattern controls the polymer's microstructure.
-
Goal: Isotactic Polypropylene (iPP).
-
Mechanism: The ligand must block specific quadrants around the metal center.
-
Role of 7-Methyl: When this compound is deprotonated and bridged at C1, the methyl group ends up at the 4-position of the indenyl ligand in the complex (due to renumbering).
-
4-Methyl Substitution: Provides moderate steric bulk.
-
4-Phenyl / 4-Naphthyl: Provide superior steric bulk for high isotacticity.
-
4,7-Dimethyl: Often used to increase the molecular weight of the polymer by suppressing chain transfer reactions.
-
Comparative Performance Data
The following table summarizes the effect of ligand substitution on Propylene Polymerization (Zirconocene/MAO catalyst system).
| Ligand Scaffold | Methyl Position | Polymer Tacticity ([mmmm]) | Molecular Weight (Mw) | Activity |
| Unsubstituted Indenyl | N/A | Low (Atactic) | Low | High |
| 4-Methylindenyl | 4 (from 7-Me precursor) | Medium (Isotactic) | Medium | High |
| 4-Phenylindenyl | 4 | High (Highly Isotactic) | High | Medium |
| 2-Methyl-4-Phenylindenyl | 2, 4 | Very High | Very High | High |
| 4,7-Dimethylindenyl | 4, 7 | Medium-High | Highest | High |
Note: The "4,7-dimethyl" ligand requires a precursor synthesized from p-xylene, resulting in methyls at both the bridge-adjacent (4) and distal (7) positions on the benzene ring.
Medicinal Chemistry & Bioactivity
Beyond catalysis, the 7-methylindene core is a privileged scaffold.[1]
-
Tubulin Polymerization Inhibitors: Indene derivatives bind to the colchicine site of tubulin. The 7-methyl substituent restricts rotation, locking the molecule in a bioactive conformation that disrupts microtubule formation in cancer cells.
-
Melatonin Receptor Agonists: Analogs of melatonin where the indole core is replaced by indene. The 7-position (corresponding to the 4-position of indole) is critical for binding affinity to MT1/MT2 receptors.
Experimental Protocol: Synthesis of Lithium 4/7-Methylindenide
This protocol describes the conversion of the isomer mixture into the reactive anionic species used for catalyst synthesis.
Safety: n-BuLi is pyrophoric. Work under inert atmosphere (Argon/Nitrogen).
-
Preparation: Charge a Schlenk flask with Methylindene (mixture of 4- and 7-isomers) (10.0 mmol) and dry Diethyl Ether (50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-BuLi (10.5 mmol, 2.5 M in hexanes) over 20 minutes.
-
Observation: The solution will turn from colorless/pale yellow to bright yellow/orange.
-
-
Warming: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.
-
Isolation: Remove solvent under vacuum to obtain Lithium Methylindenide as a free-flowing powder.
-
Note: At this stage, the "4" and "7" distinction is moot due to resonance. The regiochemistry is determined in the subsequent electrophilic attack (e.g., with ZrCl₄ or a bridging silane).
-
Strategic Workflow for Catalyst Design
The following diagram outlines the decision process for using methylindenes in catalyst synthesis.
Figure 2: Decision matrix for processing methylindene precursors into active catalysts.
References
-
Synthesis of Indenes. Organic Chemistry Portal. (General synthetic methods for substituted indenes). [Link]
-
Metallocene Catalysts and Polymerization. Polymer Science Learning Center. (Mechanistic details on ligand substitution and tacticity). [Link]
-
Separation of 4-Methyl-1H-indene. SIELC Technologies. (HPLC protocols for isomer resolution). [Link]
-
Asymmetric Synthesis of Indene Derivatives. National Institutes of Health (PMC). (Detailed synthetic routes for chiral indene intermediates). [Link]
Sources
Potential research areas for substituted indenes.
Topic: Strategic Functionalization of Substituted Indenes: From Catalytic Scaffolds to Bioactive Pharmacophores Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indene scaffold (benzocyclopentadiene) represents a privileged structure in modern chemical science, bridging the gap between high-performance organometallic catalysis and precision medicinal chemistry. Unlike its heterocyclic analogues, the indene framework offers unique electronic lability—most notably the "Indenyl Effect"—which facilitates rapid ligand substitution in transition metal catalysis. In drug discovery, substituted indenes serve as versatile bioisosteres for indole and naphthalene, exhibiting potent activity in tubulin polymerization inhibition and neurodegenerative pathways.
This technical guide dissects the recent surge in regioselective functionalization methodologies, specifically focusing on metal-free borylative cyclizations and transition-metal-catalyzed annulations. We analyze the causality behind these synthetic choices and their direct translation into material science applications, such as non-fullerene acceptors in organic photovoltaics (OPVs).
Advanced Synthetic Architectures
The synthesis of substituted indenes has evolved from classical acid-catalyzed Friedel-Crafts cyclizations to precision-controlled transition metal catalysis and, most recently, metal-free main group activation.
Transition Metal-Catalyzed Annulation
Recent protocols have moved beyond simple ring closures to cascade reactions that build the indene core from acyclic precursors.
-
Pd/Ru Sequential Catalysis: A robust approach involves the coupling of substituted phenols via Pd-catalyzed Suzuki coupling followed by Ru-catalyzed ring-closing metathesis (RCM).[1][2] This sequence allows for the precise installation of substituents at the C3 position, a region often difficult to access via direct electrophilic substitution.
-
Rh(I)-Catalyzed Carboannulation: The reaction of 2-(chloromethyl)phenylboronic acid with internal alkynes yields indenes with high regiocontrol. The steric bulk of the alkyne substituent dictates the orientation, minimizing steric clash with the metal center during the insertion step.
Metal-Free Borylative Heterocyclization
A 2024 breakthrough utilizes boron trichloride (
-
Mechanism: The reaction proceeds via the electrophilic activation of the alkyne by the Lewis acidic boron species, triggering a nucleophilic attack by the adjacent alkene.
-
Advantage: This method installs a boronate ester handle simultaneously with ring formation, creating a "self-priming" scaffold ready for downstream Suzuki-Miyaura coupling. This bypasses the need for a separate C-H borylation step, significantly shortening synthetic routes for library generation.
Medicinal Chemistry Frontiers
Substituted indenes are not merely passive scaffolds; they actively engage biological targets through specific electronic and steric interactions.
Tubulin Polymerization Inhibitors
Dihydro-1H-indene derivatives have emerged as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[3]
-
SAR Insight: Substitution at the C2 and C3 positions with methoxy-phenyl moieties mimics the pharmacophore of Combretastatin A-4. The rigidity of the indene core restricts the conformational entropy, potentially enhancing binding affinity compared to flexible stilbene analogs.
-
Therapeutic Potential: These derivatives show IC
values in the nanomolar range against multi-drug resistant cancer cell lines, inducing G2/M phase arrest.
Neurodegenerative Therapeutics (AChE Inhibitors)
Indene-derived hydrazides have demonstrated dual-binding capability at the catalytic and peripheral anionic sites of Acetylcholinesterase (AChE).
-
Design Logic: The lipophilic indene core traverses the blood-brain barrier (BBB) effectively, while the hydrazide linker provides hydrogen bonding capability within the enzyme's active gorge. This dual-action mechanism is critical for modifying disease progression in Alzheimer's pathology, rather than merely treating symptoms.
Materials Science & Catalysis: The Indenyl Effect
In materials science, the indene ligand is synonymous with high-performance polymerization catalysis.
The Indenyl Effect in Metallocenes
The "Indenyl Effect" refers to the rate acceleration observed in ligand substitution reactions of indenyl-metal complexes compared to their cyclopentadienyl (Cp) counterparts.[4]
-
Mechanistic Causality: The fused benzene ring stabilizes the
-intermediate via aromatic resonance restoration. This facilitates the "ring slippage" ( ), opening a coordination site for the incoming substrate (e.g., olefin monomer) without dissociating the ligand entirely. -
Application: Group 4 metallocenes (Zr, Ti) bearing indenyl ligands produce polyolefins with higher molecular weights and narrower polydispersity indices (PDI) due to this rapid, reversible active site opening.
Organic Photovoltaics (OPVs)
Indene-functionalized fullerenes (e.g., ICMA, ICBA) act as superior electron acceptors in bulk heterojunction solar cells.
-
LUMO Engineering: The addition of the electron-rich indene moiety raises the LUMO energy level of the fullerene cage by approximately 0.17 eV per adduct. This increase leads to a higher open-circuit voltage (
) in OPV devices compared to standard PCBM acceptors.
Visualization of Mechanistic Pathways
Figure 1: The Indenyl Effect Mechanism
This diagram illustrates the haptotropic shift that accelerates catalysis.
Caption: The
Experimental Protocol: Metal-Free Borylative Cyclization
Objective: Synthesis of 3-boron-functionalized indenes from o-alkynylstyrenes using
Reagents & Equipment
-
Substrate: o-alkynylstyrene derivative (1.0 equiv).
-
Reagent: Boron trichloride (
), 1.0 M solution in hexanes (1.2 equiv). -
Solvent: Anhydrous Dichloromethane (
). -
Quenching: Pinacol (1.5 equiv) and
(excess). -
Atmosphere: Argon or Nitrogen (Schlenk line technique).
Step-by-Step Methodology
-
Preparation: Flame-dry a 25 mL Schlenk tube and cool under a stream of argon. Add the o-alkynylstyrene substrate (0.5 mmol) and dissolve in anhydrous
(5 mL). -
Activation: Cool the solution to
using a dry ice/acetone bath. -
Addition: Dropwise add the
solution (0.6 mmol, 0.6 mL) over 5 minutes. The solution may change color (often yellow/orange) indicating the formation of the vinyl cation intermediate. -
Cyclization: Allow the reaction to warm slowly to
over 1 hour. Stir at for an additional 30 minutes.-
Checkpoint: Monitor via TLC. The starting material spot should disappear.
-
-
Esterification (In-situ): Cool the mixture back to
. Add a solution of pinacol (0.75 mmol) and triethylamine (2.0 mmol) in (2 mL). -
Workup: Warm to room temperature and stir for 1 hour. Quench with saturated aqueous
. Extract with ( mL). -
Purification: Dry organic layers over
, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Figure 2: Borylative Cyclization Workflow
Caption: Step-wise workflow for the metal-free synthesis of boron-functionalized indenes.
Quantitative Data Summary
Table 1: Comparative Activity of Indene Derivatives in Key Applications
| Application Area | Compound Class | Key Metric | Reference |
| Med Chem | Dihydro-1H-indenes | IC | [Source 1.5] |
| Med Chem | Indene-Hydrazides | IC | [Source 1.19] |
| Materials | Indene-C | LUMO Shift: +0.17 eV vs PCBM | [Source 1.9] |
| Synthesis | B-Indenes (BCl | Yield: 65-92% (Regioselective) | [Source 1.12] |
References
-
Recent Advances in the Synthesis of Indenes. European Journal of Organic Chemistry. 5[6][7][8][9]
-
Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations. Organic Letters. 10[6][7][8][9]
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors. PMC - NIH. 3
-
Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's. Molecules (MDPI). 11
-
Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials. Journal of Physical Chemistry C. 12[6][7][8][9]
-
Indenylmetal Catalysis in Organic Synthesis. PMC - NIH. 4[6][7][8][9]
-
Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. Journal of Organic Chemistry. 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indene synthesis [organic-chemistry.org]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Supported permethylindenyl titanium catalysts for the synthesis of disentangled ultra-high molecular weight polyethylene ( dis UHMWPE) - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03418A [pubs.rsc.org]
- 8. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
The Natural Indene Scaffold: From Biosynthetic Origins to Therapeutic Isolation
Executive Summary
While the indene moiety (benzocyclopentadiene) is industrially ubiquitous in coal tar processing, its occurrence in nature represents a specialized and pharmacologically potent niche.[1] Unlike their planar, petrochemical counterparts, natural indene derivatives—primarily pterosins (sesquiterpenoids) and cyathanes (diterpenoids)—exhibit complex stereochemistry and significant biological activity, ranging from neuroprotection to cytotoxicity.
This guide provides a technical roadmap for the isolation and characterization of these compounds. It moves beyond generic phytochemical workflows to address the specific stability and polarity challenges inherent to the indene-fused ring system.
The Chemical Space of Natural Indenes
Natural indene derivatives are not formed through simple combustion-like aromatization but are the result of precise enzymatic cyclizations. They are predominantly classified into two biological kingdoms:
| Class | Carbon Skeleton | Primary Source | Representative Compounds | Key Structural Feature |
| Pterosins | Sesquiterpenoid (C15) | Ferns (Pteridium aquilinum) | Pterosin B, Pteroside A | Illudalane-derived; often contain a hydroxymethyl group.[2] |
| Cyathanes | Diterpenoid (C20) | Fungi (Cyathus striatus) | Striatins, Cyathins | 5/6/7 fused ring system; angular methyl groups. |
| Sulcatines | Sesquiterpenoid | Fungi (Lactarius) | Sulcatine G | Protoilludane-derived indene core. |
Biosynthetic Origins: The Illudalane Pathway
To isolate these compounds effectively, one must understand their biosynthetic stability. Pterosins are "degraded" sesquiterpenoids. They arise from the Illudalane-Protoilludane pathway , where the unstable cyclopropane ring of the precursor undergoes cleavage and aromatization to form the stable indanone/indene core.
Pathway Visualization
The following diagram illustrates the enzymatic cascade transforming Farnesyl Pyrophosphate (FPP) into the stable Pterosin scaffold.
Figure 1: Biosynthetic logic of Pterosin formation. The transition from Illudane to Pterosin involves a stress-relief aromatization, making Pterosins thermodynamically stable targets for isolation.
Strategic Isolation Protocols
The following protocols are designed for high-purity isolation suitable for structural elucidation and biological assay.
Protocol A: Isolation of Pterosins from Bracken Fern (Pteridium aquilinum)
Challenge: Pterosins are often glycosylated (Pterosides), making them amphiphilic. A single solvent extraction often fails to capture the full spectrum. Solution: A sequential polarity-gradient extraction.
Step-by-Step Methodology:
-
Biomass Preparation:
-
Primary Extraction (The "Hot Methanol" Method):
-
Macerate powder in MeOH (1:10 w/v) at 50°C for 4 hours. Repeat 3x.
-
Evaporate combined MeOH extracts under reduced pressure (Rotavap) at 40°C to yield a dark syrupy residue.
-
-
Liquid-Liquid Partitioning (The Clean-up):
-
Suspend residue in distilled water.
-
Wash 1 (Lipid Removal): Partition with n-Hexane (1:1 v/v). Discard the hexane layer (contains chlorophyll and fats).
-
Wash 2 (Target Extraction): Extract the aqueous layer with Ethyl Acetate (EtOAc) x3.
-
Note: Aglycones (Pterosins) migrate to EtOAc.
-
-
Wash 3 (Glycoside Recovery): Extract the remaining aqueous layer with n-Butanol.
-
Note: Glycosides (Pterosides) migrate to n-BuOH.
-
-
-
Chromatographic Purification:
-
Stationary Phase: Silica Gel 60 (0.063–0.200 mm).
-
Mobile Phase: Gradient elution using CHCl₃:MeOH (Start 100:0 → End 80:20).
-
Detection: Monitor fractions via TLC (UV 254 nm). Pterosins quench fluorescence strongly due to the indanone conjugation.
-
-
Final Polish (HPLC):
-
Column: C18 Reverse Phase (semi-prep).
-
Solvent: Acetonitrile:Water (isocratic 40:60 for Pterosin B).
-
Flow: 3.0 mL/min.
-
Protocol B: Isolation of Cyathanes from Fungal Broth (Cyathus striatus)
Challenge: Cyathanes are secreted into the culture media but are often present in low concentrations alongside high molecular weight proteins. Solution: Adsorption resin capture or direct broth extraction.
Step-by-Step Methodology:
-
Fermentation:
-
Cultivate Cyathus striatus in liquid malt extract medium for 21 days (stationary phase).
-
-
Broth Extraction:
-
Filter mycelia (save for biomass extraction if needed).
-
Extract the filtrate with EtOAc (1:1 v/v) twice.
-
Critical Checkpoint: Acidify the broth to pH 4.0 with dilute HCl prior to extraction to ensure phenolic hydroxyls are protonated and soluble in organic solvent.
-
-
Fractionation:
-
Purification (The "Striatal" Isolation):
-
Subject active fractions to RP-18 preparative HPLC.[8]
-
Gradient: MeOH:H₂O (50:50 → 100:0 over 40 mins).
-
Target: Striatins typically elute between 70-80% MeOH.
-
Experimental Workflow Visualization
The following flowchart details the decision logic for separating the aglycone (Indene) from the glycoside (Pteroside).
Figure 2: Polarity-driven fractionation logic for separating indene aglycones from their glycosylated derivatives.
Structural Elucidation & Pharmacological Potential[5]
Structural Challenges
When characterizing natural indenes, standard 1D NMR is often insufficient due to the rigid bicyclic framework.
-
Stereochemistry: The junction between the five- and six-membered rings in Cyathanes creates stereocenters that require NOESY (Nuclear Overhauser Effect Spectroscopy) to resolve relative configuration (cis/trans ring fusion).
-
Quaternary Carbons: Pterosins often possess quaternary carbons at the gem-dimethyl position, which are "silent" in DEPT-135 NMR. HMBC (Heteronuclear Multiple Bond Correlation) is mandatory to link these methyls to the indanone core.
Therapeutic Applications
Why isolate these scaffolds?
-
Oncology (Pterosins): Pterosin B has shown cytotoxicity against HCT-116 (colon cancer) cells. The mechanism involves DNA alkylation via the reactive cyclopropane ring (in precursors) or Michael addition capabilities of the unsaturated ketone.
-
Neuroprotection (Cyathanes): Compounds like Striatal C and Erinacines (structurally related) stimulate Nerve Growth Factor (NGF) synthesis, making them prime candidates for Alzheimer's research.
References
-
Isolation of Pterosins: Liu, Y., et al. (2016). "Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum) rhizome." Phytochemistry.
-
Cyathane Isolation & Activity: Dornberger, K., et al. (2022).[9] "Striatal Isolated from Cyathus striatus Extracts Induces Apoptosis in Human Pancreatic Cancer Cells."[10] Molecules.
-
Biosynthetic Pathway: Kokubun, T., et al. (2016). "Protoilludane, Illudane, Illudalane, and Norilludane Sesquiterpenoids from Granulobasidium vellereum."[11] Journal of Natural Products.
-
Pharmacological Review: He, L., et al. (2024). "Chiral indene skeletons are widely found in biologically active natural products."[1][12] ResearchGate.[13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.bangor.ac.uk [research.bangor.ac.uk]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Identification of carcinogenic tannin isolated from Bracken fern (Pteridium aquilinum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Striatal Isolated from Cyathus striatus Extracts Induces Apoptosis in Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Guide: Toxicological and Safety Profile of 7-Methyl-1H-indene
Topic: Toxicological and Safety Information for 7-Methyl-1H-indene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Proxy Assessment
This compound (CAS: 7372-92-1) is a specialized bicyclic aromatic hydrocarbon primarily utilized as a ligand precursor in organometallic catalysis (e.g., metallocene complexes for olefin polymerization) and as a scaffold in pharmaceutical intermediate synthesis.[1]
Critical Safety Notice: As a positional isomer of methylindene, specific in vivo toxicological data for this compound is limited in public registries. Consequently, this guide employs a Read-Across approach (OECD QSAR principles), deriving safety thresholds from the parent compound Indene (CAS: 95-13-6) and its structural analogues (1-Methylindene, 2-Methylindene).
Key Hazard Profile:
-
Primary Risk: Aspiration Hazard (Category 1).
-
Secondary Risk: Skin and Eye Irritation; Potential Hepatorenal Toxicity (based on Indene metabolism).
-
Reactivity: Susceptible to autoxidation; polymerizes in the presence of Lewis acids or radical initiators.
Chemical Identity & Physicochemical Core
Understanding the physicochemical properties is essential for modeling exposure routes (inhalation vs. dermal) and environmental fate.
| Property | Value (Experimental/Predicted) | Relevance to Safety |
| CAS Number | 7372-92-1 | Unique Identifier |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₀ | - |
| Molecular Weight | 130.19 g/mol | Small molecule, high bioavailability |
| Physical State | Liquid (Colorless to pale yellow) | Aspiration risk |
| Boiling Point | ~211–213 °C (at 760 mmHg) | Low volatility at RT, but vapor accumulates if heated |
| Flash Point | ~75 °C (Closed Cup) | Combustible Liquid (Class IIIA) |
| Density | ~1.01 g/cm³ | Slightly denser than water |
| LogP (Octanol/Water) | ~3.1 (Predicted) | Lipophilic; potential for bioaccumulation in fatty tissues |
| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene | Requires organic solvents for cleanup |
Toxicological Assessment (Read-Across & Mechanism)
3.1. Mechanism of Action: Metabolic Activation
The toxicity of indene derivatives is largely driven by the metabolic bioactivation of the C1-C2 double bond in the cyclopentadiene ring.
-
Phase I Metabolism: Cytochrome P450 enzymes (primarily CYP2E1 and CYP2C subfamilies) epoxidize the C1-C2 double bond, forming 7-methylindene-1,2-oxide .
-
Reactive Intermediate: This epoxide is electrophilic and can form adducts with cellular DNA or proteins if not rapidly detoxified.
-
Phase II Detoxification: Epoxide hydrolase (EH) converts the epoxide to the trans-1,2-dihydrodiol, which is subsequently conjugated (glucuronidation) and excreted.
Visualization of Metabolic Pathway:
Figure 1: Predicted metabolic activation and detoxification pathway of this compound. The epoxide intermediate represents the primary toxicological concern.
3.2. Acute Toxicity Profile (Derived from Indene)
| Endpoint | Result (Read-Across) | Hazard Classification (GHS) |
| Oral LD50 (Rat) | > 2,000 mg/kg (Estimated) | Category 5 (May be harmful) |
| Dermal LD50 (Rabbit) | > 2,000 mg/kg (Estimated) | Not Classified / Low Toxicity |
| Inhalation LC50 | Data Limited; Indene is ~14 mg/L (4h) | Harmful if inhaled (Vapor) |
| Skin Corrosion/Irritation | Moderate Irritant | Category 2 (Causes skin irritation) |
| Eye Damage/Irritation | Moderate Irritant | Category 2A (Causes serious eye irritation) |
| Aspiration Hazard | Positive (Kinematic viscosity < 20.5 mm²/s) | Category 1 (Fatal if swallowed and enters airways) |
Toxicological Interpretation:
-
Aspiration: Like most low-viscosity hydrocarbons, if this compound is ingested and subsequently vomited, it can enter the lungs, causing severe chemical pneumonitis and pulmonary edema. Inducing vomiting is contraindicated.
-
Hepatorenal Effects: Chronic exposure to indene vapors has shown liver and kidney damage in rodent models. The methyl substituent at position 7 is unlikely to mitigate this effect and may alter the rate of metabolism.
3.3. Genotoxicity & Carcinogenicity
-
Ames Test: Indene and methylindenes are generally negative in Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation.
-
Structural Alert: The epoxide metabolite is a potential alkylating agent, but rapid hydrolysis usually prevents significant genotoxicity in vivo.
Occupational Safety & Handling Protocols
4.1. Exposure Controls
Since no specific OEL exists for this compound, adhere to the limits for Indene :
-
TLV-TWA (ACGIH): 5 ppm (24 mg/m³)
-
Engineering Controls: Use only in a chemical fume hood. Ensure grounding to prevent static discharge (flash point ~75°C).
4.2. Personal Protective Equipment (PPE) Decision Tree
Figure 2: PPE selection logic based on operational scale. Note that standard nitrile gloves provide only incidental splash protection against aromatic hydrocarbons.
4.3. Emergency Response
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Medical attention is urgent if CNS symptoms (dizziness, headache) appear.
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.
-
Ingestion: DO NOT INDUCE VOMITING. Risk of aspiration is higher than the toxicity of oral absorption. Transport to hospital immediately.
Experimental Protocol: Safe Synthesis & Purification
Context: this compound is often synthesized via the dehydration of 7-methyl-1-indanol or cyclization of precursors. This protocol outlines safety during the final purification step (distillation), which presents the highest risk of vapor exposure and auto-polymerization.
Protocol: Vacuum Distillation of this compound
-
Pre-Inspection:
-
Inspect glassware for star cracks (implosion risk under vacuum).
-
Ensure the collection flask is pre-weighed and labeled.
-
-
Stabilization:
-
Add a radical inhibitor (e.g., BHT or 4-tert-butylcatechol , 100-500 ppm) to the distillation pot to prevent polymerization initiated by heat.
-
-
Setup:
-
Assemble a short-path distillation apparatus.
-
Connect to a vacuum manifold with a cold trap (Liquid N₂/Isopropanol) to protect the pump from organic vapors.
-
-
Heating:
-
Use an oil bath with a digital temperature controller. Do not use a heat gun (hot spots cause decomposition).
-
Target Vacuum: < 5 mmHg.
-
Expected Boiling Point: ~60-70 °C at 1-2 mmHg (extrapolated).
-
-
Collection:
-
Discard the first 5% (forerun) containing residual solvents.
-
Collect the main fraction.
-
Cooling: Allow the pot to cool to < 50°C before releasing the vacuum with inert gas (Nitrogen/Argon). Releasing vacuum with air while hot can cause flash oxidation or explosion.
-
-
Storage:
-
Store under Argon at 2-8°C.
-
Indenes darken upon air exposure (oxidation to resinous polymers).
-
Environmental Fate
-
Aquatic Toxicity: Based on Indene, this compound is expected to be toxic to aquatic life with long-lasting effects (Category 2).
-
LC50 (Fish): ~1-10 mg/L (Estimated).
-
-
Biodegradability: Not readily biodegradable.
-
Disposal: Incineration in a licensed chemical waste facility. Do not discharge into drains.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13024, 1-Methylindene (Isomer Analogue). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Indene (CAS 95-13-6). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Indene. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). Guidance on Grouping of Chemicals, Second Edition (Series on Testing and Assessment No. 194). (Basis for Read-Across Methodology).[2][3] Retrieved from [Link]
Sources
The Indene Functional Group: A Technical Guide to Reactivity, Synthesis, and Application
Executive Summary
The indene scaffold (
This guide analyzes the indene core beyond basic textbook definitions, focusing on its role as a ligand in stereoselective polymerization (metallocenes), its utility as a bioisostere in drug design (e.g., Sulindac), and the specific "Indenyl Effect" that accelerates organometallic substitution rates.
Structural & Electronic Characteristics[1][2][3]
Aromaticity and Acidity
Indene is not fully aromatic in its neutral ground state due to the
Comparative Acidity (DMSO Scale):
| Compound | Structure | pKa (DMSO) | Electronic Rationale |
| Cyclopentadiene | ~16 | Deprotonation yields a | |
| Indene | 20.1 | Deprotonation yields a | |
| Fluorene | 22.6 | Deprotonation yields a |
The Indenyl Anion & Resonance
Upon deprotonation with a base (e.g., n-BuLi), indene forms the indenyl anion . Unlike the cyclopentadienyl (Cp) anion, where charge is equally delocalized over 5 carbons, the indenyl anion exhibits non-uniform charge distribution. The negative charge is delocalized, but the system can be viewed as a "benzo-fused allyl anion" in certain reactive states.
Figure 1: Formation of the Indenyl Anion. The driving force is the aromatization of the five-membered ring to form a continuous 10-pi electron system.[1]
The "Indenyl Effect" in Organometallic Catalysis
For researchers in catalysis, the Indenyl Effect is a pivotal concept. It refers to the kinetic acceleration of ligand substitution in
Mechanism:
-
Ground State: The metal is coordinated to the 5-membered ring (
).[1] -
Ring Slippage: The incoming nucleophile induces the indenyl ligand to slip from
to coordination. -
Aromatic Gain: This slip disrupts the aromaticity of the 5-ring but restores full aromaticity to the fused benzene ring . This thermodynamic compensation lowers the activation energy barrier for substitution.
-
Substitution: The nucleophile binds, and the ligand eventually slips back or remains modified.
This property makes indenyl-based catalysts (e.g., Indenyl-Zirconium metallocenes) superior for specific olefin polymerizations where rapid coordination/insertion cycles are required.[1]
Synthetic Methodologies
Traditional Synthesis: Reduction-Dehydration
The most robust lab-scale protocol involves the reduction of 1-indanone followed by acid-catalyzed dehydration.[1] This method is preferred for generating substituted indenes where the ketone precursor is available.
Modern Catalytic Annulation
Recent advancements utilize transition metals (Rh, Ru, Ni) to cyclize alkynes with aryl boronic acids or benzaldehydes. These methods allow for high regioselectivity in placing substituents on the C2 and C3 positions, which is difficult via electrophilic aromatic substitution.
Experimental Protocol: Synthesis of 1H-Indene Derivatives
Objective: Synthesis of a substituted indene from a 1-indanone precursor. Scale: 10 mmol (adaptable).
Phase 1: Reduction of Indanone
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with
. -
Dissolution: Dissolve 1-indanone (1.32 g, 10 mmol) in anhydrous Methanol (30 mL). Cool to 0°C in an ice bath.
-
Reduction: Slowly add Sodium Borohydride (
, 0.57 g, 15 mmol) in small portions over 15 minutes. Caution: Gas evolution ( ). -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for disappearance of ketone.
-
Quench: Quench carefully with saturated
solution (10 mL). -
Workup: Evaporate MeOH under reduced pressure. Extract aqueous residue with Ethyl Acetate (
).[1] Wash combined organics with brine, dry over , and concentrate to yield the crude 1-indanol (typically white solid/oil).
Phase 2: Acid-Catalyzed Dehydration
-
Setup: Dissolve the crude 1-indanol in Toluene (50 mL) in a RBF equipped with a Dean-Stark trap and reflux condenser.
-
Catalyst: Add a catalytic amount of p-Toluenesulfonic acid monohydrate (pTsOH, 190 mg, 1 mmol).
-
Reflux: Heat to reflux (110°C) for 1-3 hours. Water generated will collect in the Dean-Stark trap.[1]
-
Completion: Monitor TLC (Indene moves much faster than Indanol; stains UV active).[1]
-
Purification: Cool to RT. Wash with saturated
(to remove acid) and brine.[1][2] Dry over .[1] -
Isolation: Concentrate in vacuo. Purify via flash column chromatography (100% Hexanes) to yield the pure Indene .
Medicinal Chemistry Applications
In drug discovery, the indene scaffold is often used as a rigid analog of styrene or a bioisostere of indole.
-
Sulindac: A non-steroidal anti-inflammatory drug (NSAID).[1] The indene double bond is crucial for the geometric isomerism (Z-isomer is active) and metabolic conversion to the active sulfide metabolite.
-
5-HT6 Agonists: Indenylsulfonamides have shown high affinity for serotonin receptors.[1][3] The planarity of the indene ring allows for specific pi-stacking interactions within the receptor pocket.
Figure 2: Divergent applications of the indene core in pharmaceuticals and materials.[1]
References
-
Acidity and Electronic Structure
-
Synthesis & Reactivity
-
Medicinal Chemistry
-
Organometallics
-
Metallocene Catalysts for Olefin Polymerization (Indenyl Ligand Effects).[1]
-
Sources
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indene-based scaffolds. 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Synthesis of 7-Methyl-1H-indene
The following Application Note and Protocol is designed for researchers and scientists in catalyst development and pharmaceutical synthesis. It details the precision synthesis of 7-Methyl-1H-indene , a critical ligand precursor for metallocene catalysts (e.g., for isotactic polypropylene production) and a scaffold for bioactive indane derivatives.
Executive Summary & Strategic Rationale
This compound (CAS: 767-59-9) is a high-value bicyclic hydrocarbon primarily utilized as a precursor for ans-metallocene catalysts. The steric bulk of the methyl group at the 7-position (proximal to the bridgehead) exerts profound stereochemical control when coordinated to transition metals (Zr, Hf), influencing polymer tacticity in olefin polymerization.
This protocol addresses the challenge of regio-control.[1][2] While 4-methyl-1H-indene and this compound are tautomers that yield the identical Cs-symmetric indenyl anion upon deprotonation, the synthetic route described herein specifically targets the 7-methyl isomer via a robust intramolecular Friedel-Crafts cyclization of 3-(2-methylphenyl)propanoic acid. This pathway minimizes the formation of unwanted regioisomers common in direct alkylation methods.
Key Mechanistic Insight: The Tautomer Equilibrium
Researchers must recognize that this compound exists in a rapid thermal equilibrium with 4-methyl-1H-indene via [1,5]-sigmatropic hydrogen shifts.
-
This compound: Methyl group adjacent to the saturated sp³ carbon (C1).
-
4-Methyl-1H-indene: Methyl group adjacent to the double bond bridgehead. While the synthesis targets the 7-methyl congener, the isolated product often contains the 4-methyl tautomer. For metallocene synthesis, this distinction is moot as both yield the 4-methylindenyl anion .
Experimental Workflow Diagram
The following flowchart visualizes the critical path from the aldehyde precursor to the final indene.
Caption: Step-wise synthetic pathway from o-tolualdehyde to this compound via the indanone route.
Detailed Synthesis Protocols
Phase 1: Precursor Synthesis (3-(o-Tolyl)propanoic Acid)
Note: If 3-(o-tolyl)propanoic acid is commercially available, proceed directly to Phase 2.
Rationale: The starting material must possess an ortho-methyl group. We utilize a Knoevenagel condensation followed by reduction to build the propanoic acid side chain.
-
Condensation:
-
Charge a flask with o-tolualdehyde (12.0 g, 100 mmol), malonic acid (15.6 g, 150 mmol), and pyridine (25 mL).
-
Add piperidine (1 mL) as catalyst.
-
Reflux at 100°C for 3 hours until CO₂ evolution ceases.
-
Pour into ice-HCl (100 mL, 6M) to precipitate o-methylcinnamic acid . Filter and recrystallize from ethanol.
-
-
Hydrogenation:
-
Dissolve o-methylcinnamic acid (10 g) in EtOAc (100 mL).
-
Add 10% Pd/C (0.5 g).
-
Stir under H₂ balloon (1 atm) for 12 hours.
-
Filter through Celite and concentrate to yield 3-(o-tolyl)propanoic acid (Yield: ~95%).
-
Phase 2: Cyclization to 7-Methyl-1-indanone
Expertise: This is the critical regioselective step. The ortho-methyl group blocks cyclization at the C2 position of the phenyl ring, forcing the acylium ion to attack the C6 position. This results in the methyl group being located at position 7 of the newly formed indanone system.
Protocol:
-
Reagent Prep: Heat Polyphosphoric Acid (PPA) (100 g) to 80°C in a mechanical stirrer setup. High viscosity requires powerful stirring.
-
Addition: Add 3-(o-tolyl)propanoic acid (10.0 g, 61 mmol) portion-wise over 20 minutes.
-
Reaction: Stir at 90°C for 2 hours. The mixture will turn deep red/brown. Caution: Exothermic.
-
Quench: Pour the hot syrup onto 300 g of crushed ice. Stir vigorously until the PPA hydrolyzes and a solid precipitates.
-
Extraction: Extract with diethyl ether (3 x 100 mL). Wash combined organics with saturated NaHCO₃ and brine.
-
Purification: Dry over MgSO₄ and concentrate. Purify via short-path distillation or silica column (Hexane/EtOAc 9:1).
-
Target: 7-Methyl-1-indanone[3]
-
Appearance: Pale yellow oil or low-melting solid.
-
Yield: ~75-85%.
-
Phase 3: Reduction to 7-Methyl-1-indanol
Rationale: Sodium borohydride is chosen for its mildness, avoiding over-reduction of the aromatic ring.
Protocol:
-
Dissolve 7-methyl-1-indanone (5.0 g, 34 mmol) in Ethanol (50 mL).
-
Cool to 0°C. Add NaBH₄ (1.3 g, 34 mmol) in small portions.
-
Stir at room temperature for 3 hours. Monitor by TLC (disappearance of ketone).
-
Quench with 1M HCl (carefully) and extract with ether.
-
Concentrate to yield crude 7-methyl-1-indanol . Used directly in the next step.
Phase 4: Dehydration to this compound
Expertise: Acid-catalyzed dehydration initially forms the kinetically favored product. The use of a Dean-Stark trap drives the equilibrium forward by removing water.
Protocol:
-
Dissolve crude indanol in Toluene (100 mL).
-
Add p-Toluenesulfonic acid (p-TsOH) (100 mg, catalytic).
-
Reflux with a Dean-Stark trap for 2 hours.
-
Cool, wash with NaHCO₃, dry over MgSO₄, and concentrate.
-
Final Purification: Vacuum distillation (bp ~85°C at 10 mmHg) is recommended to isolate the pure monomer and remove any oligomers.
Quantitative Data & Characterization
| Parameter | Value / Observation |
| Molecular Formula | C₁₀H₁₀ |
| Molecular Weight | 130.19 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | 198-200°C (atm); ~85°C (10 mmHg) |
| Key Precursor | 7-Methyl-1-indanone (CAS: 39627-61-7) |
| Overall Yield | ~50-60% (from propanoic acid) |
Spectroscopic Validation (¹H NMR - 400 MHz, CDCl₃)
Note: Chemical shifts are representative of the this compound tautomer.
-
Aromatic Region: δ 7.0–7.3 ppm (m, 3H, Ar-H).
-
Vinylic Protons: δ 6.5–6.8 ppm (m, 2H, C2-H and C3-H).
-
Methylene (C1): δ 3.4 ppm (s, 2H). Distinctive singlet for sp³ protons.
-
Methyl Group: δ 2.3–2.4 ppm (s, 3H).
Quality Control Check: Presence of a singlet around δ 3.3 ppm indicates the 1H-indene isomer. A signal near δ 1.2 ppm (doublet) would indicate the presence of 3-methylindene (wrong isomer) or reduced indane impurities.
Safety & Hazards
-
Polyphosphoric Acid (PPA): Highly viscous and corrosive. Causes severe burns. Use gloves and face shield. Reacts violently with water; quench into ice.
-
p-Toluenesulfonic Acid: Corrosive solid.
-
Indenes: Polymerizable. Store at 4°C, preferably with a radical inhibitor (e.g., BHT) if stored for long periods.
-
Flammability: All organic solvents (Toluene, Ether) are flammable. Perform reactions in a fume hood.
References
-
Friedel-Crafts Cyclization Kinetics
-
Indanone Synthesis Methodologies
-
Metallocene Ligand Chemistry
-
General Indene Properties
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- | C10H14 | CID 110989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. Indene - Wikipedia [en.wikipedia.org]
Application Note: 7-Methyl-1H-indene in Organic Synthesis & Catalysis
This guide details the technical applications, synthesis protocols, and handling of 7-Methyl-1H-indene , a critical bicyclic scaffold in organometallic catalysis and advanced organic synthesis.
Compound: this compound CAS: 7372-92-1 (Distinct from 1-methylindene, CAS 767-59-9) Molecular Formula: C₁₀H₁₀ Molecular Weight: 130.19 g/mol [1]
Executive Summary
This compound is a specialized bicyclic aromatic hydrocarbon primarily utilized as a ligand precursor for Group 4 metallocene catalysts (Zirconium, Hafnium). The placement of the methyl group at the 7-position (the "wing" position in the corresponding metallocene complex) exerts profound steric influence on the catalytic pocket. This steric bulk is instrumental in controlling the tacticity (stereoregularity) of polyolefins, specifically in the production of isotactic polypropylene (iPP). Beyond catalysis, it serves as a rigid chiral scaffold precursor in medicinal chemistry.[2]
Core Application: Metallocene Catalyst Ligand Synthesis
The primary industrial application of this compound is the synthesis of ans-metallocene complexes, such as rac-dimethylsilylbis(2-methyl-4-phenyl-7-methylindenyl)zirconium dichloride. The "7-methyl" substitution prevents catalyst deactivation and improves the melting point of the resulting polymer by enforcing specific monomer insertion geometries.[2]
Experimental Protocol: Synthesis of rac-Dimethylsilylbis(7-methylindenyl)ZrCl₂
This protocol describes the conversion of this compound into a bridged zirconocene catalyst.
Phase A: Ligand Deprotonation & Bridging
Objective: Synthesize the ligand dimethylbis(7-methylindenyl)silane.
-
Preparation: In a glovebox or under strict Schlenk conditions (Argon atmosphere), dissolve This compound (20 mmol, 2.60 g) in dry THF (50 mL).
-
Lithiation: Cool the solution to -78 °C. Add n-Butyllithium (2.5 M in hexanes, 21 mmol, 8.4 mL) dropwise over 20 minutes.
-
Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The solution typically turns deep orange/red.[2]
-
Silylation: Cool back to -78 °C. Add dichlorodimethylsilane (10 mmol, 1.29 g) dropwise.
-
Reaction: Warm to RT and stir overnight (12–16 h).
-
Workup: Quench with saturated NH₄Cl (aq). Extract with diethyl ether (3 x 30 mL). Dry organics over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from ethanol or pentane to yield the bis-indenyl silane ligand.[2]
Phase B: Complexation with Zirconium
Objective: Metallate the ligand to form the active pre-catalyst.[2]
-
Deprotonation: Dissolve the purified ligand (5 mmol) in diethyl ether (40 mL) under Argon. Cool to -78 °C. Add n-BuLi (2.0 equiv, 10 mmol) dropwise. Warm to RT and stir for 4 hours to form the dilithio-salt.
-
Metallation: In a separate flask, slurry ZrCl₄ (5 mmol, 1.16 g) in pentane or toluene at -78 °C. Transfer the dilithio-ligand slurry into the ZrCl₄ suspension via cannula.
-
Reaction: Warm gradually to RT and stir overnight. The mixture will become a suspension of LiCl and the zirconocene complex.[2]
-
Isolation: Filter the mixture through Celite (under inert atmosphere) to remove LiCl.
-
Crystallization: Concentrate the filtrate and cool to -30 °C to induce crystallization.
Data Summary: Catalyst Performance Factors
| Parameter | Effect of 7-Methyl Substitution | Mechanism |
| Activity | Increased | Prevents formation of inactive catalytic states. |
| Tacticity | High Isotacticity ([mm] > 95%) | Steric bulk at pos. 7 forces the growing polymer chain into a specific orientation.[2] |
| Molecular Weight | Increased | Suppresses chain termination via β-hydrogen elimination.[2] |
Upstream Synthesis: Preparation of the this compound Scaffold
Since this compound is expensive or sometimes unavailable, researchers often synthesize it from commodity precursors.
Protocol: The Intramolecular Friedel-Crafts Route
Starting Material: 2-Methylbenzaldehyde (o-Tolualdehyde)
-
Step 1: Knoevenagel Condensation [2]
-
React 2-methylbenzaldehyde with malonic acid in pyridine (with catalytic piperidine). Reflux for 4 hours.
-
Result:2-Methylcinnamic acid .[2]
-
-
Step 2: Hydrogenation
-
Dissolve cinnamic acid derivative in EtOAc. Add 10% Pd/C (5 mol%). Hydrogenate (H₂ balloon) at RT for 12 h.
-
Result:3-(2-methylphenyl)propionic acid .[2]
-
-
Step 3: Cyclization (Ring Closure)
-
Convert the acid to the acid chloride using SOCl₂ (reflux, 2 h).[2] Remove excess SOCl₂.[2]
-
Dissolve residue in dry CH₂Cl₂.[2] Add AlCl₃ (1.2 equiv) at 0 °C. Stir 2 h.
-
Causality: The acylium ion attacks the aromatic ring.[2] Position 2 is blocked by the methyl group; attack occurs at Position 6, forming the 5-membered ring.[2]
-
Result:7-Methyl-1-indanone .[2]
-
-
Step 4: Reduction & Dehydration
Visualization: Synthesis & Application Workflow
Figure 1: Complete workflow from commodity starting material to high-performance polymer catalyst.[3]
Medicinal Chemistry Applications
While less common than its catalytic use, the 7-methylindene scaffold is a precursor for 7-methylindanone , a pharmacophore found in:
-
Acetylcholinesterase Inhibitors: Analogs of Donepezil where the indanone ring substitution pattern is modulated to adjust lipophilicity and binding affinity.[2]
-
Rigid Analogs: Used to restrict the conformational freedom of phenylethylamine derivatives in neurological drug discovery.[2]
Protocol: Epoxidation for Functionalization To access chiral indanols or amino-indanols:
-
Dissolve this compound in CH₂Cl₂.[2]
-
Add m-CPBA (meta-chloroperoxybenzoic acid) at 0 °C.
-
Result:7-methylindene oxide , which can be ring-opened with amines or azides to create 1,2-amino alcohols.
Safety & Handling
-
Flammability: this compound is a flammable liquid/low-melting solid.[2] Store away from sparks/flames.
-
Storage: Air-sensitive (prone to oxidation/polymerization).[2] Store under Nitrogen or Argon at 2–8 °C.
-
Toxicity: Like many polycyclic aromatics, it should be treated as a potential irritant and mutagen.[2] Use nitrile gloves and work in a fume hood.[2]
References
-
Spaleck, W., et al. (1994).[2] "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bisindenyl Zirconocenes." Organometallics. Link
-
Halterman, R. L., & Ramsey, T. M. (1994).[2] "Synthesis of C2-Symmetric Bis(indenyl)zirconium Dichlorides." Organometallics. Link
-
Resconi, L., et al. (2000).[2] "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews. Link
-
GuideChem. "this compound CAS 7372-92-1 Details." Link
-
NIST Chemistry WebBook. "Indene, 1-methyl- (Isomer Comparison)." Link
Sources
- 1. 7372-92-1|this compound|BLD Pharm [bldpharm.com]
- 2. 1-Methylindene | C10H10 | CID 13024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. Page loading... [guidechem.com]
Application Note: 7-Methyl-1H-indene in Pharmaceutical Development
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-value utilization of 7-Methyl-1H-indene (CAS: 7372-92-1).
Unlike its more common isomer (1-methylindene), the 7-methyl variant is a privileged scaffold. Its steric bulk at the "7" position (adjacent to the bridgehead) makes it a critical tool for controlling stereochemistry in metallocene catalysis—a key technology for synthesizing chiral pharmaceutical intermediates. Furthermore, emerging research identifies 7-methylindene derivatives as potent neuroprotective agents and core building blocks for Vitamin D3 analogues.
From Stereoselective Catalyst Design to Bioactive Scaffolds
Chemical Profile & Strategic Significance
This compound is a bicyclic aromatic hydrocarbon. Its significance lies in its specific substitution pattern: the methyl group at the C7 position provides a unique steric environment that is exploited in two distinct pharmaceutical domains:
-
Asymmetric Catalysis (Indirect Action): It serves as the ligand precursor for ansa-metallocenes (Zirconium/Hafnium). The C7-methyl group exerts a "gating" effect, forcing the catalyst into specific conformations that ensure high enantioselectivity during the synthesis of chiral Active Pharmaceutical Ingredients (APIs).
-
Bioactive Scaffold Construction (Direct Action): It functions as the aromatic precursor to the CD-ring system of Vitamin D analogues (e.g., Maxacalcitol) and novel neuroprotective agents like FIHMI.
| Property | Specification |
| CAS Number | 7372-92-1 |
| Formula | C₁₀H₁₀ |
| MW | 130.19 g/mol |
| Key Reactivity | Deprotonation at C1 (pKa ~20); Electrophilic substitution at C3. |
| Storage | 2-8°C, under Inert Atmosphere (Argon/Nitrogen). Oxidation sensitive. |
Application I: Synthesis of Chiral Metallocene Ligands
For the stereoselective synthesis of API intermediates.
The primary industrial use of 7-methylindene is the generation of Indenyl Ligands for Group 4 metallocenes. These catalysts are essential for Asymmetric Hydrogenation and Polymerization , often used to create chiral building blocks for drugs.
Mechanism: The "7-Substituent Effect"
In ansa-zirconocenes (e.g., rac-dimethylsilyl-bis(2-methyl-4-phenyl-7-methylindenyl)zirconium dichloride), the 7-methyl group sterically clashes with the growing polymer chain or substrate, restricting rotation and enforcing a single stereochemical outcome. This is crucial for synthesizing isotactic polymers or chiral amines via hydrogenation.
Protocol 1: Synthesis of Lithium 7-Methylindenide (Ligand Precursor)
Objective: To generate the nucleophilic indenyl anion for subsequent complexation with metal halides (ZrCl₄, HfCl₄).
Safety: n-Butyllithium (n-BuLi) is pyrophoric. Perform all steps under strict anhydrous, anaerobic conditions (Schlenk line or Glovebox).
Materials:
-
This compound (1.0 eq)
-
n-BuLi (2.5 M in hexanes, 1.05 eq)
-
Anhydrous Diethyl Ether or THF
-
Schlenk flask (100 mL), Argon line
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon for 15 minutes.
-
Dissolution: Syringe this compound (e.g., 1.30 g, 10 mmol) into the flask. Add 30 mL of anhydrous diethyl ether via cannula.
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 10 minutes.
-
Lithiation: Slowly add n-BuLi (4.2 mL, 10.5 mmol) dropwise over 10 minutes. The solution will typically turn yellow/orange, indicating the formation of the aromatic indenyl anion.
-
Note: The C1 proton is the most acidic (pKa ~20) and is removed exclusively.
-
-
Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 1 hour. Stir for an additional 2 hours to ensure complete deprotonation.
-
Isolation (Optional): The lithium salt can be used in situ for the next step (e.g., reaction with a chlorosilane bridge or ZrCl₄). If isolation is required, remove solvent in vacuo to obtain a free-flowing powder.
Validation:
-
¹H NMR (THF-d8): Disappearance of the sp³ CH₂ signal at ~3.4 ppm (C1 position) confirms deprotonation.
Application II: Bioactive Scaffold Development (Neuroprotection)
Direct use in the synthesis of FIHMI and related agents.
Recent studies have highlighted the 7-methylindene skeleton in 6-Formyl-5-isopropyl-3-hydroxymethyl-7-methyl-1H-indene (FIHMI) , a compound showing potent efficacy against methamphetamine-induced neurotoxicity via the Nrf2 antioxidant pathway.
Protocol 2: Functionalization Workflow (Vilsmeier-Haack Formylation)
Objective: To introduce a formyl group at the electron-rich C1/C3 position, a key step in elaborating the indene core into bioactive molecules.
Materials:
-
Phosphorus Oxychloride (POCl₃)
-
Dimethylformamide (DMF) - Reagent & Solvent
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a dried flask at 0°C, add DMF (3.0 eq) and slowly add POCl₃ (1.2 eq) dropwise. Stir for 30 mins until the "Vilsmeier salt" (chloroiminium ion) precipitates or forms a viscous oil.
-
Substrate Addition: Dissolve 7-methylindene (1.0 eq) in minimal DCM and add it slowly to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to RT and then heat to reflux (40°C) for 2-4 hours. The electron-rich indene ring attacks the iminium species.
-
Hydrolysis: Pour the reaction mixture into crushed ice/saturated NaOAc solution to hydrolyze the iminium intermediate to the aldehyde.
-
Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate the formyl-7-methylindene.
Visualizing the Development Pipeline
The following diagram illustrates the divergent pathways for this compound in pharmaceutical applications:
Figure 1: Divergent synthetic workflows for this compound in drug development.
References
- Metallocene Catalysis: Resconi, L., et al. "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 2000, 100(4), 1253–1346. (Describes the "7-substituent effect" in indenyl ligands).
-
Vitamin D Synthesis: Granja, J. R., et al. "Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof." Journal of Organic Chemistry, 1993. Link (Establishes the 7-methylindene skeleton as a Vitamin D CD-ring precursor).
- Neuroprotection (FIHMI): Recent studies on "6-Formyl-5-isopropyl-3-hydroxymethyl-7-methyl-1H-indene" demonstrate efficacy in mitigating methamphetamine-induced toxicity via Nrf2 pathways.
- Ligand Synthesis: Halterman, R. L. "Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes." Chemical Reviews, 1992, 92(5), 965–994.
Sources
- 1. laenderfinanzierungsprogramm.de [laenderfinanzierungsprogramm.de]
- 2. ES2715831T3 - Substituted metallocene catalysts - Google Patents [patents.google.com]
- 3. US9458254B2 - Substituted metallocene catalysts - Google Patents [patents.google.com]
- 4. Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0763044B1 - Novel synthesis of ansa-metallocene catalysts - Google Patents [patents.google.com]
Role of 7-Methyl-1H-indene in polymer chemistry and materials science.
Application Note: Utilization of 7-Methyl-1H-indene in High-Performance Metallocene Catalysis
Executive Summary
This compound is a critical bicyclic aromatic hydrocarbon intermediate used primarily in the synthesis of Group 4 metallocene catalysts (Zirconium, Hafnium, Titanium).[1] Unlike its isomers (e.g., 2-methyl or 4-methyl indene), the 7-methyl substitution pattern plays a unique steric role when incorporated into bridged ansa-metallocene ligands.[1]
In the context of Materials Science , this molecule is the precursor to ligands that dictate the stereoregularity (tacticity) and molecular weight of polyolefins, specifically Isotactic Polypropylene (iPP) .[1] The "7-methyl effect" is mechanistically significant: when the ligand is bridged at the 1-position, the 7-methyl group is positioned proximally to the metal center, effectively suppressing chain transfer reactions and increasing the polymer's molecular weight.
Target Audience:
-
Polymer Chemists: For catalyst design and olefin polymerization.[1][2]
-
Material Scientists: For developing high-modulus thermoplastics.[1]
-
Drug Development Professionals: As a scaffold for functionalized indane pharmacophores (e.g., melatonin receptor agonists), though this guide focuses on polymerization.[1]
Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀ |
| Molecular Weight | 130.19 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~204°C (at 760 mmHg) |
| Solubility | Soluble in toluene, THF, hexane; Insoluble in water |
| Key Hazard | Flammable liquid; potential skin/eye irritant.[1][3] Handle under inert atmosphere (N₂/Ar) to prevent oxidation.[1] |
Structural Note: Confusion often arises between This compound and 4-methyl-1H-indene .[1] In the unsubstituted monomer, they are tautomeric equivalents due to the migration of the double bond. However, once the indenyl anion is formed or the ring is substituted/bridged at the 1-position, the positions become distinct.
-
Position 7: Adjacent to the bridgehead carbon (C7a).[1]
-
Position 4: Distal to the bridgehead, typically the site for bulky aryl substitution (e.g., phenyl, naphthyl).[1]
Protocol A: Synthesis and Purification of this compound
This protocol details the synthesis starting from 7-methyl-1-indanone .[1] While this compound can be purchased, in-house synthesis ensures high isomeric purity, which is critical for catalyst reproducibility.
Reagents Required:
-
7-Methyl-1-indanone (Starting Material)[1]
-
Sodium Borohydride (NaBH₄)[1]
-
Ethanol (Anhydrous)[1]
-
p-Toluenesulfonic acid (p-TSA)[1]
-
Magnesium Sulfate (MgSO₄)[1]
Step-by-Step Methodology:
Step 1: Reduction to 7-Methyl-1-indanol
-
Dissolve 7-methyl-1-indanone (10.0 g, 68.4 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add NaBH₄ (2.6 g, 68.4 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.[1]
-
Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Quench: Add 10% HCl solution dropwise until pH ~2.
-
Extraction: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Checkpoint: Quantitative yield of crude 7-methyl-1-indanol (white solid/oil) is expected.[1]
-
Step 2: Dehydration to this compound
-
Dissolve the crude alcohol in toluene (150 mL).
-
Add a catalytic amount of p-TSA (0.5 g).[1]
-
Reflux the mixture using a Dean-Stark trap to remove water azeotropically. Reflux for 2–3 hours until water collection ceases.
-
Neutralization: Cool to RT and wash with saturated NaHCO₃ solution.
-
Purification: Dry the organic layer (MgSO₄) and remove solvent.[1] Purify the residue via vacuum distillation (approx. 80–85°C at 5 mmHg) or silica gel flash chromatography (Hexane/EtOAc 98:2).[1]
-
Yield: Expect 80–90% of this compound.
-
Visual Workflow (Synthesis)
Caption: Step-wise conversion of Indanone to Indene via reduction-dehydration sequence.
Protocol B: Catalyst Fabrication (Ligand to Metallocene)
The true value of this compound appears when it is converted into a bridged zirconocene, such as rac-dimethylsilylbis(2-methyl-4-phenyl-7-methylindenyl)zirconium dichloride .[1]
Note: This protocol assumes the user has already introduced the 2-methyl and 4-phenyl substituents if a complex ligand is desired. For simplicity, we describe the lithiation and bridging of the 7-methylindene core.
-
Deprotonation: Dissolve this compound in dry THF/Ether at -78°C. Add n-Butyllithium (n-BuLi) (1.1 eq). Warm to RT.
-
Result: Formation of Lithium 7-methylindenide.[1]
-
-
Bridging: Add Dichlorodimethylsilane (Me₂SiCl₂) (0.5 eq) at -78°C.
-
Result: Formation of the bis-indenyl silane ligand.[1]
-
-
Metallation: Deprotonate the ligand again (2 eq n-BuLi), then react with Zirconium Tetrachloride (ZrCl₄) .[1]
-
Result: Formation of the metallocene complex.[7]
-
-
Isomer Separation: The reaction produces a mixture of rac (active, stereoselective) and meso (inactive/aspecific) isomers.[1] Crystallize from toluene/hexane to isolate the pure rac-isomer.
Protocol C: Polymerization Assay (Propylene)
This protocol validates the catalytic performance of the 7-methyl substituted complex.
Equipment:
Reagents:
-
Propylene (Polymerization Grade)[1]
Procedure:
-
Preparation: Bake the reactor at 100°C under vacuum for 1 hour to remove moisture. Cool to polymerization temperature (e.g., 70°C).
-
Scavenging: Charge reactor with 400 mL dry toluene and 2 mL of MAO (10 wt% in toluene). Stir for 10 min.
-
Saturation: Pressurize with Propylene gas to 5 bar. Allow saturation (pressure stabilizes).[1]
-
Injection: Inject the metallocene catalyst precursor (dissolved in toluene/MAO) into the reactor under argon overpressure.
-
Catalyst Load: Typically 1–5 µmol Zr.[1]
-
Al/Zr Ratio: 2000:1 to 5000:1.
-
-
Reaction: Maintain 70°C and constant propylene pressure (feed on demand) for 60 minutes.
-
Termination: Vent propylene. Quench with acidic methanol (5% HCl in MeOH).
-
Workup: Filter the white polymer precipitate, wash with methanol, and dry in a vacuum oven at 60°C.
Data Analysis & Interpretation
The incorporation of the 7-methyl group significantly alters the polymer properties compared to the unsubstituted analog.
Comparative Performance Table:
| Catalyst System | Activity (kg PP/mmol Zr[1][8][9]·h) | Melting Point (Tₘ) | Molecular Weight (M_w) | Interpretation |
| Unsubstituted (rac-Me₂Si(Ind)₂ZrCl₂) | 50 | 135°C | 40,000 g/mol | Moderate isotacticity; frequent chain transfer.[1] |
| 2-Methyl Substituted | 150 | 145°C | 150,000 g/mol | 2-Me blocks bimolecular termination; higher M_w. |
| 2-Methyl-4-Phenyl-7-Methyl | 400+ | 160°C | >600,000 g/mol | "7-Methyl Effect": Steric bulk at position 7 forces the growing chain away from the metal, suppressing |
Mechanistic Visualization (The 7-Methyl Effect)
Caption: The 7-methyl substituent creates a "pocket" that restricts chain rotation and termination, leading to superior polymer properties.[1]
References
-
Spaleck, W., et al. (1994).[1] "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bisindenyl Zirconocenes." Organometallics. (Context: Foundational work on 4- and 7-substituted indenyls).[1]
-
Resconi, L., et al. (2000).[1] "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews. (Context: Comprehensive review of ligand effects including 7-methyl).[1]
-
Halterman, R. L. (1992).[1] "Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes." Chemical Reviews. (Context: Synthesis protocols for chiral indenyl ligands).[1]
-
RSC Polymer Chemistry Series. (2017). "Integrated synthesis of metallocene catalysts." RSC Advances. (Context: Modern catalyst fabrication techniques).
Sources
- 1. epub.jku.at [epub.jku.at]
- 2. The synergistic effect of rigid and flexible substituents on insertion polymerization with α-diimine nickel and palladium catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indene synthesis [organic-chemistry.org]
- 4. US5869417A - Process for preparing metallocene catalyst for polyolefin polymerization - Google Patents [patents.google.com]
- 5. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
- 7. "Effects of ligand substitutions on the rotation rate of indenyl ligand" by G M. Wilmes, M B. France et al. [commons.emich.edu]
- 8. ac1.hhu.de [ac1.hhu.de]
- 9. Integrated synthesis of metallocene@support catalysts based on glyphosate and its zirconium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Fidelity Polymerization of 7-Methyl-1H-indene
Executive Summary & Scientific Rationale
The polymerization of 7-Methyl-1H-indene represents a specialized challenge in macromolecular synthesis. Unlike simple styrenics, the indene scaffold offers high thermal stability and optical clarity due to its rigid bicyclic structure. The specific inclusion of a methyl group at the 7-position (adjacent to the bridgehead carbon) introduces unique steric parameters that influence both catalyst approach and the final polymer's glass transition temperature (
This guide details two distinct protocols:
-
Living Cationic Polymerization: The "Gold Standard" for controlling molecular weight (
) and dispersity ( ). -
Coordination Polymerization (Metallocene): An advanced route for achieving stereoregularity (tacticity).
Key Technical Insight: The 7-methyl substituent exerts a "peri-effect" relative to the propagating C1 center. While this steric bulk can retard propagation rates (
Pre-Experimental Requirements
Safety & Hazards
-
This compound: Potential irritant; susceptible to autoxidation (formation of peroxides). Store under
at -20°C. -
Initiators (
, ): Highly corrosive and moisture sensitive. Handle strictly in a glovebox or active Schlenk line. -
Solvents: Dichloromethane (
) and Toluene must be anhydrous (<10 ppm ).
Monomer Purification (Critical Step)
Commercial indene derivatives often contain oxidation products that terminate cationic chains.
-
Wash: Dissolve monomer in pentane; wash with 10% NaOH (aq) to remove phenolic inhibitors/oxidation byproducts.
-
Dry: Dry organic layer over
, filter, and concentrate. -
Distill: Vacuum distill over Calcium Hydride (
) immediately prior to use. Collect the middle fraction.
Protocol A: Controlled Cationic Polymerization
Target: Defined
This protocol utilizes a Cumyl Methyl Ether (CumOMe) /
Reagents & Setup
| Component | Role | Specification |
| Monomer | This compound | Freshly distilled, 1.0 M solution |
| Initiator | Cumyl Methyl Ether (CumOMe) | Pre-chilled stock solution |
| Co-Initiator | 1.0 M in | |
| Solvent | Anhydrous, degassed | |
| Additive | 2,6-Di-tert-butylpyridine (DTBP) | Proton trap (prevents protic initiation) |
| Quench | Methanol ( | Pre-chilled with trace |
Step-by-Step Procedure
-
Reactor Prep: Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with dry
(3 cycles). -
Charge: Syringe in
(20 mL), DTBP (0.05 eq relative to initiator), and Monomer (1.0 g, ~7.7 mmol). -
Thermal Equilibration: Submerge flask in a dry ice/isopropanol bath to reach -78°C .
-
Note: Low temperature is non-negotiable to suppress chain transfer and indanyl cation rearrangement.
-
-
Initiation: Add CumOMe (initiator) followed rapidly by
(co-initiator).-
Ratio:
.
-
-
Propagation: Stir at -78°C for 60–120 minutes. The solution often turns deep orange/red, indicative of the indanyl carbocation.
-
Termination: Inject 5 mL of pre-chilled Methanol containing 1%
. The color should instantly dissipate. -
Workup: Pour mixture into 200 mL of vigorously stirring Methanol. Filter the white precipitate. Dissolve in minimal
and reprecipitate in Methanol (repeat 2x).
Mechanism Visualization
The following diagram illustrates the specific cationic propagation cycle, highlighting the stabilization provided by the 7-methyl group.
Caption: Cationic propagation cycle. The active indanyl carbocation is stabilized by the aromatic ring, while the 7-methyl group influences chain stiffness.
Protocol B: Coordination Polymerization (Metallocene)
Target: Stereoregular (Isotactic) Polymer, High Melting Point (
For applications requiring semi-crystalline materials, coordination polymerization using Group 4 metallocenes is preferred.
Reagents & Setup
-
Catalyst:
(Racemic Ethylene-bis(indenyl)zirconium dichloride).-
Rationale: Ansa-metallocenes are effective for polymerizing bulky cyclic olefins with stereocontrol.
-
-
Co-Catalyst: Methylaluminoxane (MAO), 10 wt% in Toluene.
-
Solvent: Toluene (anhydrous).
-
Temperature: Ambient (25°C) to 50°C.
Workflow
-
Glovebox Operation: In an Argon-filled glovebox, dissolve this compound (2.0 g) in Toluene (10 mL).
-
Activation: Add MAO solution to the monomer solution. Stir for 5 minutes to scavenge impurities.
-
Al:Zr Ratio: Typically 1000:1 to ensure full activation.
-
-
Catalyst Injection: Dissolve the Zirconocene catalyst (approx. 5 mg) in Toluene and inject into the monomer/MAO mixture.
-
Reaction: Stir for 24 hours. The viscosity will increase significantly.
-
Quench: Remove from glovebox and quench with acidic Methanol (HCl/MeOH).
-
Purification: Wash the polymer with refluxing acetone to remove oligomers and catalyst residues.
Characterization & Data Analysis
Expected Properties
The 7-methyl substituent significantly alters the thermal profile compared to the parent polyindene.
| Property | Poly(indene) [Ref] | Poly(7-methylindene) [Predicted] | Method |
| ~207°C | 215 – 230°C | DSC (10°C/min) | |
| 5 – 50 kDa | 5 – 30 kDa | GPC (THF, PS std) | |
| Solubility | THF, DCM, Toluene | THF, DCM, Toluene | Visual |
| Appearance | White Powder | White/Off-White Powder | Visual |
Experimental Setup Diagram
The following diagram details the rigorous Schlenk line setup required for the cationic protocol to prevent moisture deactivation.
Caption: Schlenk line configuration for cationic polymerization. Strict moisture exclusion is required for reproducible Mn.
References
-
Cationic Polymerization of Indene: Sigwalt, P., & Moreau, M. (2006). Carbocationic polymerization: Mechanisms and kinetics of propagation reactions. Progress in Polymer Science, 31(1), 44-99. Link[1]
-
Polyindene Thermal Properties: Faust, R., & Kennedy, J. P. (1986). Living Carbocationic Polymerization.[1] IV. Living Polymerization of Indene. Journal of Polymer Science Part A: Polymer Chemistry, 24(11). Link
-
Metallocene Catalysis: Kaminsky, W. (2004). The Discovery of Metallocene Catalysts and Their Present State of the Art. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Indene Monomer Data: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 81840, this compound. Link
-
Polymer Characterization: Greiner, A., et al. (1996). Polyindenes: Synthesis, Characterization, and Properties. Macromolecules. Link
Sources
Analytical techniques for the characterization of 7-Methyl-1H-indene.
This guide outlines the analytical protocols for the characterization of 7-Methyl-1H-indene (CAS 7372-92-1). It is designed for researchers requiring high-fidelity structural validation and purity assessment, particularly those working in metallocene catalysis or ligand synthesis where isomer purity is critical.[1]
Part 1: Core Directive & Strategic Analysis
The Analytical Challenge: this compound is not merely a static organic molecule; it is a dynamic system prone to 1,5-sigmatropic hydrogen shifts . This phenomenon causes spontaneous isomerization between This compound and 4-methyl-1H-indene . Furthermore, the electron-rich nature of the indene core makes it susceptible to oxidative polymerization.[1]
Therefore, this protocol prioritizes:
-
Isomer Discrimination: Using Nuclear Overhauser Effect (NOE) NMR to distinguish the 7-methyl isomer from the 4-methyl tautomer.[1]
-
Purity Profiling: GC-MS methods to quantify oxidative degradation products (e.g., indenones).[1]
-
Handling Integrity: Protocols to prevent in-situ polymerization during analysis.
Part 2: Physicochemical Profile
| Property | Data | Notes |
| Compound Name | This compound | |
| CAS Number | 7372-92-1 | Distinct from 1-Methyl (767-59-9) and 4-Methyl (7344-34-5) |
| Molecular Formula | ||
| Molecular Weight | 130.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation |
| Boiling Point | ~212°C (est) | |
| Solubility | Soluble in | Insoluble in water |
| Stability | Air/Light Sensitive | Store under Argon/Nitrogen at 2-8°C |
Part 3: Detailed Experimental Protocols
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Structural confirmation and differentiation from the 4-methyl tautomer.
Rationale: Standard 1D
Reagents:
-
Solvent: Benzene-
( ) is preferred over .[1]-
Why? The magnetic anisotropy of benzene often resolves overlapping aromatic signals and prevents acid-catalyzed polymerization that can occur in aged chloroform.[1]
-
-
Internal Standard: TMS (0.00 ppm).[1]
Step-by-Step Protocol:
-
Sample Prep: Dissolve ~10-15 mg of analyte in 0.6 mL
. Filter through a glass wool plug into a dry NMR tube.[1] Do not use plastic filters that may leach plasticizers.[1] -
Acquisition (
H NMR): Acquire a standard proton spectrum (16 scans, relaxation delay ). -
Acquisition (1D NOE / NOESY):
Data Interpretation (The "Tautomer Trap"):
| Feature | This compound | 4-Methyl-1H-indene |
| Methyl Position | C7 (Adjacent to sp³ C1) | C4 (Adjacent to sp² C3) |
| Key NOE Signal | Strong enhancement of H1 (methylene, ~3.3 ppm) | Strong enhancement of H3 (vinyl, ~6.5-7.0 ppm) |
| Coupling | Methyl may show long-range coupling to H6.[3] | Methyl may show long-range coupling to H5.[1] |
Critical Insight: If you observe NOE correlations to both H1 and H3, your sample is a thermodynamic mixture of both tautomers.[1]
Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)
Objective: Purity assessment and detection of oxidized impurities.
Rationale: Indenes are thermally sensitive.[1] A low-bleed column and moderate ramp rates are required to prevent thermal degradation inside the injector port.[1]
Instrument Parameters:
-
Column: DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet: Split mode (50:1), 250°C. Note: Use a deactivated glass liner to minimize catalytic degradation.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: EI (70 eV), 230°C.[1]
Fragmentation Analysis (EI Spectrum):
-
m/z 130 (
): Molecular ion (Base peak or high intensity).[1] -
m/z 115 (
): Loss of methyl group (Characteristic of methylindenes).[1] -
m/z 129 (
): Tropylium-like cation formation.[1] -
Impurity Flags:
Method 3: FT-IR Spectroscopy
Objective: Rapid confirmation of functional groups.
Protocol:
-
Technique: ATR (Attenuated Total Reflectance) on a diamond crystal.[1]
-
Key Bands:
-
3000-3100 cm⁻¹: Aromatic C-H stretch.
-
2850-2950 cm⁻¹: Aliphatic C-H stretch (Methyl group).[1]
-
~700-800 cm⁻¹: Out-of-plane bending (OOP) characteristic of the trisubstituted benzene ring.
-
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision tree for characterizing the isomer and ensuring purity.
Caption: Workflow for distinguishing this compound from its 4-methyl tautomer using NOE spectroscopy.
Part 5: Tautomerism Mechanism
Understanding the 1,5-sigmatropic shift is crucial for storage and synthesis.[1] This shift is thermally allowed and reversible.[1]
Caption: The reversible 1,5-sigmatropic hydrogen shift connecting 7-methyl and 4-methyl isomers.
References
-
National Institute of Standards and Technology (NIST). 1H-Indene, 1-methyl- (Isomer Comparison Data).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
Bordwell, F. G. Equilibrium Acidities in Dimethyl Sulfoxide Solution (Indene Acidity Data). Accounts of Chemical Research, 1988.[1] (Foundational text for indene reactivity).
-
PubChem. Compound Summary: Methylindenes.[1][4][5] National Library of Medicine.[1] Available at: [Link]
Sources
High-Resolution GC-MS Profiling of 7-Methyl-1H-indene: Isomer-Specific Separation Protocol
Executive Summary
7-Methyl-1H-indene (C₁₀H₁₀) is a critical bicyclic aromatic hydrocarbon, primarily utilized as a ligand precursor for Group 4 metallocene catalysts (zirconocenes) in olefin polymerization and as an intermediate in the synthesis of bioactive pharmaceutical ingredients.[1]
The analytical challenge lies in its structural isomerism. The methyl group can occupy positions 1, 2, 3 (five-membered ring) or 4, 5, 6, 7 (six-membered ring). Standard low-resolution GC methods often fail to resolve this compound from its 4-, 5-, and 6-methyl counterparts due to identical molecular weights (130.19 Da) and similar boiling points.
This Application Note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to achieve baseline resolution (
Chemical & Physical Profile
Understanding the analyte's physicochemical properties is the foundation of this method.
| Property | Value | Relevance to Method |
| IUPAC Name | This compound | Target Analyte |
| Molecular Formula | C₁₀H₁₀ | MW = 130.19 g/mol |
| Boiling Point | ~198–202 °C (Est.) | Determines GC Oven Ramp |
| Vapor Pressure | Moderate | Suitable for Split/Splitless injection |
| Solubility | Soluble in Hexane, DCM, Toluene | Sample solvent selection |
| Key Isomers | 1-, 2-, 3-, 4-, 5-, 6-Methylindene | Critical separation targets |
Method Development Strategy
Stationary Phase Selection
While polar columns (e.g., WAax) offer separation based on dipole moments, they often suffer from lower thermal stability and column bleed at the temperatures required to elute substituted indenes.
-
Selected Column: DB-5MS UI (Ultra Inert) or equivalent (30 m × 0.25 mm × 0.25 µm).
-
Rationale: The 5% phenyl / 95% dimethylpolysiloxane phase provides excellent separation of aromatic isomers based on boiling point and subtle pi-pi interactions. The "Ultra Inert" deactivation is crucial to prevent peak tailing of the indene double bond, which can be reactive.
Mass Spectrometry Strategy
Differentiation of methylindene isomers by mass spectrum alone is difficult as they share the same fragmentation pathways.
-
Ionization: Electron Impact (EI) at 70 eV.[2]
-
Detection Mode:
-
Full Scan (TIC): For initial identification and impurity profiling.
-
SIM: For quantitation of the 7-methyl isomer in complex mixtures.
-
-
Diagnostic Ions: The molecular ion (
) at m/z 130 is robust. The base peak is typically m/z 115 (loss of methyl group to form the indenyl cation).
Experimental Protocol
Reagents and Standards
-
Solvent: n-Hexane (HPLC Grade) or Dichloromethane (DCM).
-
Internal Standard (ISTD): Naphthalene-d8 (10 µg/mL). Chosen for similar retention time and aromaticity without interference.
-
Reference Standards: A mixture of available methylindene isomers (1-methyl, 2-methyl, etc.) is recommended to establish retention time windows.
Sample Preparation
-
Weigh 10 mg of the sample into a 20 mL scintillation vial.
-
Dissolve in 10 mL of n-Hexane.
-
Filter through a 0.2 µm PTFE syringe filter into a GC vial.
-
Add ISTD: Spike with Naphthalene-d8 to a final concentration of 10 ppm.
-
Cap immediately to prevent solvent evaporation.
GC-MS Conditions
| Parameter | Setting | Causality / Logic |
| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (20:1) | Prevents column overload; improves peak shape. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for stable retention times. |
| Oven Program | Initial: 60 °C (Hold 1 min)Ramp 1: 15 °C/min to 140 °CRamp 2: 2 °C/min to 170 °C (Critical)Ramp 3: 25 °C/min to 300 °C (Hold 3 min) | Ramp 2 is the "Isomer Resolution Zone." Slowing the ramp here expands the separation window for the 4-, 5-, 6-, and 7-methyl isomers. |
| Transfer Line | 280 °C | Prevents condensation between GC and MS. |
| Ion Source | 230 °C | Standard for EI; minimizes source fouling. |
| Quadrupole | 150 °C | Maintains mass filter stability. |
Mass Spectrometer Acquisition
-
Solvent Delay: 3.0 minutes.
-
Scan Mode:
-
Range: 40 – 350 amu.
-
Threshold: 100 counts.
-
-
SIM Mode (Quantitation):
-
Target Ion: 130.1 (Quant)
-
Qualifiers: 115.1, 129.1, 102.1
-
Dwell Time: 50 ms per ion.
-
Visualized Workflows
Analytical Workflow
The following diagram illustrates the complete decision tree for analyzing this compound, ensuring data integrity from sample prep to reporting.
Caption: Step-by-step analytical workflow emphasizing the critical decision point for isomer resolution.
Mechanistic Fragmentation Pathway
Understanding the fragmentation helps in confirming the identity of the peak. The stability of the indenyl cation is the driving force.
Caption: Primary EI fragmentation pathway. The transition from m/z 130 to 115 is the primary diagnostic filter.
Results & Discussion
Chromatographic Expectations
In a non-polar (DB-5MS) separation, the elution order is generally governed by boiling point and steric accessibility.
-
1-Methylindene / 3-Methylindene: Elute earliest due to hyperconjugation and proximity to the sp3 carbon.
-
2-Methylindene: Elutes mid-pack.
-
4-, 5-, 6-, 7-Methylindenes: These ring-substituted isomers elute last and in close proximity.
-
Note: The 7-methyl isomer often elutes slightly later than the 4-methyl due to the "ortho-effect" relative to the fused ring junction, effectively increasing its interaction with the stationary phase.
-
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy, every run must meet these criteria:
-
Resolution (Rs): The valley between the 7-methyl peak and the nearest isomer (likely 4- or 6-methyl) must be < 10% of the peak height.
-
ISTD Response: The area of Naphthalene-d8 must be within ±15% of the calibration average.
-
Mass Ratio: The abundance ratio of m/z 130 to m/z 115 should be consistent (typically ~40-60%) and match the reference standard.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of Isomers | Ramp rate too fast in the 140-170°C region. | Decrease Ramp 2 to 1.0 °C/min. |
| Peak Tailing | Active sites in liner or column. | Replace inlet liner (use Ultra Inert wool); trim column head (10 cm). |
| Low Sensitivity | Source contamination or incorrect SIM ions. | Clean ion source; verify m/z 130 and 115 centering. |
| m/z 130/115 Ratio Shift | Ion source temperature too high/low. | Standardize source temp at 230 °C. |
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Indene and Methyl-substituted derivatives. National Institute of Standards and Technology. [Link]
-
Agilent Technologies. GC/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using Agilent J&W DB-5ms Ultra Inert. Application Note. [Link]
- Resasco, D. E., et al. (2010). Alkylation of aromatics on solid acid catalysts. Journal of Catalysis. (Contextual grounding for methylindene synthesis/impurities).
Sources
Application Note: High-Resolution NMR Spectroscopy of Indene Derivatives
Abstract
Indene (
Structural Characteristics & NMR Signatures
The indene skeleton consists of a benzene ring fused to a cyclopentadiene ring. The unique electronic environment creates distinct regions in the NMR spectrum: the allylic/aliphatic region (C1) and the vinylic/aromatic region (C2-C7).
Baseline Data: Parent Indene ( -Indene)
Accurate assignment of derivatives requires establishing the baseline chemical shifts of the parent molecule.
Table 1:
| Position | Type | Multiplicity ( | Note | ||
| 1 | 3.38 | dt ( | ~38.0 | Key diagnostic for substitution. | |
| 2 | 6.55 | dt ( | 133.5 | Upfield vinylic proton. | |
| 3 | 6.88 | dt ( | 131.0 | Downfield vinylic proton. | |
| 4-7 | 7.15 - 7.50 | Multiplet (AA'BB' or ABCD) | 120 - 145 | Often overlaps; requires 2D for resolution. |
Technical Insight: The coupling between H1 and H2/H3 is crucial. Substitution at C1 removes the ~3.38 ppm signal and converts the H2/H3 signals into simple doublets (or singlets if C2/C3 are also substituted).
Experimental Protocol: Sample Preparation & Acquisition
Indene derivatives are prone to oxidation and acid-catalyzed polymerization. This protocol minimizes artifacts.
Sample Preparation
-
Solvent Selection:
-
Standard: Chloroform-d (
) is standard but acidic impurities can trigger polymerization. -
Recommended: Benzene-
( ) or Toluene- . The magnetic anisotropy of the benzene ring often resolves overlapping aromatic signals better than . -
Additive: Add activated molecular sieves (3Å) to the tube if the sample is moisture-sensitive (common for lithiated indenes).
-
-
Concentration: Prepare 10–15 mg of sample in 0.6 mL solvent. High concentrations (>30 mg) can lead to radiation damping effects on the intense solvent signal or aggregation in organometallic species.
-
Filtration: Filter through a small plug of basic alumina (if compound stability permits) or a PTFE syringe filter to remove paramagnetic particulates (rust/dust) that broaden lines.
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (30° excitation pulse) for quantitative reliability.
-
Relaxation Delay (
): Set to . For vinylic protons (H2/H3), is typically 2-4s. Set for accurate integration. -
Spectral Width: 12 ppm (-1 to 11 ppm) to catch high-field metal-hydrides or shielded alkyls on the ring.
-
Scans (NS): 16 (minimum) to 64.
Workflow: Structural Elucidation Strategy
The following diagram outlines the logical flow for assigning unknown indene derivatives, specifically distinguishing between 1-substituted and 3-substituted isomers (a common synthetic challenge).
Figure 1: Decision tree for assigning regiochemistry in substituted indenes. Note that C1 substitution creates a chiral center, often making geminal protons on substituents diastereotopic.
Advanced Application: The "Indenyl Effect" & Hapticity[2]
In organometallic chemistry, the indenyl ligand is prized for its ability to slip from
Determining Hapticity ( )
The symmetry of the complex determines the NMR pattern.
Table 2: Hapticity Signatures in
| Mode | Symmetry | Mechanism | ||
| H1 and H3 are equivalent. H2 is unique. Aromatic ring is symmetric (AA'BB'). | 5 distinct signals (3 ring, 2 aromatic).[2] | Strong metal back-bonding. | ||
| Lower | Symmetry breaks if "slip" is static. H1/H3 become inequivalent if conformation is locked. | C3a/C7a (bridgehead) shift significantly upfield due to loss of aromaticity in the 5-ring. | "Slipped" intermediate.[3] | |
| Distinct | C1 appears as aliphatic (~40-50 ppm). |
Dynamic NMR (DNMR) Protocol
To calculate the barrier of rotation (ring whizzing) or hapticity exchange:
-
Variable Temperature (VT): Acquire spectra from -80°C to +80°C in 10°C increments.
-
Solvent: Toluene-
(liquid range -95°C to 110°C). -
Observation: Look for coalescence of the H1 and H3 protons.
-
Calculation: Use the Gutowsky-Holm approximation at coalescence temperature (
): Where is the separation (Hz) at the slow exchange limit.
Troubleshooting & Common Artifacts
| Issue | Symptom | Cause | Solution |
| Line Broadening | All peaks wide (>2 Hz). | Paramagnetic impurities or aggregation. | Filter sample; check solubility. For metal complexes, ensure inert atmosphere (glovebox prep). |
| Missing C1 Signal | No signal at ~3.5 ppm. | Deprotonation (Indenyl anion) or Deuterium exchange. | If using |
| Extra Doublets | Unexpected doublets in vinyl region. | [1,5]-Sigmatropic shift (Isoindene formation). | Indene derivatives can isomerize.[4] Keep samples cold (-20°C) until acquisition. |
| Complex Multiplets | "Messy" aromatic region. | Second-order effects (strong coupling). | Switch to higher field (600 MHz+) or use |
References
-
General Indene Data: Sigma-Aldrich. 1H NMR Chemical Shifts of Impurities and Common Solvents. Link
-
Indenyl Effect & Hapticity: O'Connor, J. M., & Casey, C. P. (1987). Ring-slippage chemistry of transition metal cyclopentadienyl and indenyl complexes. Chemical Reviews. Link
-
Dynamic NMR of Metallocenes: Bradley, C. A., et al. (2004). Dynamic NMR Studies of Cationic Bis(2-phenylindenyl)zirconium Pyridyl Complexes. Organometallics. Link
-
Substituent Effects: Edlund, U., et al. (1980). The 13C Nuclear Magnetic Resonance Substituent Chemical Shifts of 2-Substituted Indenes. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Hapticity Determination: Zybill, C., & Müller, G. (1988). Structure and Dynamics of Indenyl Complexes. Organometallics. Link
Sources
Application Note: Advanced Catalytic Protocols for the Synthesis of Substituted Indenes
Executive Summary
The indene scaffold is a privileged pharmacophore in drug discovery, serving as the core structure for therapeutics ranging from non-steroidal anti-inflammatory drugs (e.g., Sulindac) to emerging tubulin polymerization inhibitors and metallocene ligands for polymerization catalysis. Traditional synthetic routes—often relying on Friedel-Crafts cyclizations or acid-mediated dehydration of indanones—suffer from harsh conditions and poor regiocontrol.
This Application Note details two field-proven, catalytic methodologies for synthesizing substituted indenes: Gold(I)-Catalyzed Cycloisomerization and Palladium-Catalyzed Carboannulation . These protocols are selected for their orthogonality, high atom economy, and operational robustness.
Part 1: Strategic Method Selection
Choosing the correct catalytic system depends heavily on the available starting materials and the desired substitution pattern. Use the table and decision tree below to select the optimal workflow.
Comparative Analysis of Catalytic Methods
| Feature | Method A: Gold(I) Catalysis | Method B: Palladium Catalysis |
| Primary Mechanism | Cross-Coupling / Carboannulation | |
| Key Substrates | o-Alkynylstyrenes, 1,5-Allenynes | Aryl Halides + Internal Alkynes |
| Atom Economy | 100% (Isomerization) | High (Loss of HX) |
| Reaction Conditions | Mild (RT to 40°C), Open to air (often) | Elevated Temp (80-120°C), Inert Atm. |
| Regioselectivity | Controlled by substrate electronics/ligand | Controlled by steric bulk of alkyne |
| Tolerance | High for alcohols, esters, halides | Sensitive to oxidizing agents |
Workflow Selection Diagram
Figure 1: Decision matrix for selecting the appropriate catalytic strategy based on substrate availability and target substitution.
Part 2: Gold(I)-Catalyzed Cycloisomerization[1]
Principle & Mechanism
Gold(I) complexes act as soft
Figure 2: Mechanistic pathway for the Gold(I)-catalyzed cycloisomerization of o-alkynylstyrenes.
Standard Protocol
Reaction Scale: 0.5 mmol Time: 1–4 hours Temperature: 25°C (Room Temperature)
Reagents:
-
Substrate: o-Alkynylstyrene (1.0 equiv)
-
Catalyst: [IPrAuCl] (Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)) (2 mol%)
-
Silver Salt: AgSbF
(2 mol%) (Activator) -
Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)
Step-by-Step Procedure:
-
Catalyst Activation (In Situ): In a flame-dried vial equipped with a magnetic stir bar, weigh out [IPrAuCl] (6.2 mg, 0.01 mmol) and AgSbF
(3.4 mg, 0.01 mmol).-
Note: AgCl precipitates immediately as a white solid. This indicates the formation of the active cationic species [IPrAu]
.
-
-
Solvent Addition: Add anhydrous DCM (2.0 mL) to the catalyst mixture. Stir for 5 minutes at room temperature.
-
Tip: While filtration of AgCl is possible, it is generally unnecessary for this reaction.
-
-
Substrate Addition: Dissolve the o-alkynylstyrene (0.5 mmol) in DCM (3.0 mL). Add this solution dropwise to the catalyst mixture over 2 minutes.
-
Monitoring: Stir the reaction at room temperature. Monitor by TLC every 30 minutes.
-
Checkpoint: The starting material (usually fluorescent) should disappear, and a new, slightly more polar spot (the indene) should appear.
-
-
Quenching: Once conversion is complete (>95% by TLC), filter the mixture through a short pad of silica gel or Celite to remove the gold catalyst. Rinse with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (typically Hexanes/Ethyl Acetate gradients).
Validation Parameters:
-
1H NMR: Look for the disappearance of the alkyne signal and the appearance of the indene C2-H (typically a doublet or singlet around
6.5–7.5 ppm depending on substitution) and the C3-H benzylic proton.
Part 3: Palladium-Catalyzed Carboannulation (Larock-Type)
Principle & Mechanism
This modular approach involves the heteroannulation of an internal alkyne with an aryl halide (typically aryl iodide). The reaction proceeds via oxidative addition of Pd(0) to the aryl halide, followed by regioselective syn-insertion of the alkyne, and finally intramolecular carbopalladation/reductive elimination. This is the method of choice for synthesizing 2,3-disubstituted indenes from distinct fragments.
Figure 3: Simplified catalytic cycle for the Palladium-catalyzed synthesis of indenes.
Standard Protocol
Reaction Scale: 0.5 mmol Time: 12–24 hours Temperature: 80–100°C
Reagents:
-
Substrate A: o-Iodobenzaldehyde or o-Iodostyrene derivative (1.0 equiv)
-
Substrate B: Internal Alkyne (1.2 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: PPh
(Triphenylphosphine) (10 mol%) -
Base: Na
CO or KOAc (2.0 equiv) -
Solvent: DMF or DMF/H
O mixtures
Step-by-Step Procedure:
-
Reagent Prep: In a reaction tube, combine Pd(OAc)
(5.6 mg, 0.025 mmol), PPh (13.1 mg, 0.05 mmol), and the base (1.0 mmol). -
Substrate Addition: Add the aryl iodide (0.5 mmol) and the internal alkyne (0.6 mmol).
-
Solvent & Inert Atmosphere: Add DMF (5 mL). Seal the tube and purge with Nitrogen or Argon for 5 minutes (balloon technique).
-
Critical: Oxygen must be excluded to prevent homocoupling of the alkyne (Glaser coupling) or catalyst deactivation.
-
-
Heating: Heat the reaction block to 100°C.
-
Workup: Cool to room temperature. Dilute with Diethyl Ether (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry the organic layer over MgSO
. -
Purification: Concentrate and purify via silica gel chromatography.
Validation Parameters:
-
Regioselectivity: For unsymmetrical alkynes, the larger group typically ends up distal to the aryl ring (steric control), but electronic effects can reverse this. Verify regiochemistry using NOESY NMR experiments.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Au) | Catalyst poisoning by basic amines or thiols. | Use acid-washed glassware; ensure substrate is free of coordinating impurities. Increase AgSbF |
| Low Conversion (Pd) | Catalyst aggregation (Pd black formation). | Increase ligand concentration (PPh |
| Regioisomer Mixtures (Pd) | Alkyne substituents are sterically similar. | Switch to a bulkier ligand (e.g., t-Bu |
| Protodeauration Failure (Au) | Lack of proton source (in dry solvents). | Add 1.0 equiv of water or methanol to facilitate the final protonolysis step. |
References
-
Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. Jana, A., Misztal, K., Żak, A., & Grela, K. (2017).[2][3] Journal of Organic Chemistry. [Link]
-
Gold(I)-catalyzed cycloisomerizations and alkoxycyclizations of ortho-(alkynyl)styrenes. Sanjuán, A. M., et al. (2015).[4] Chemistry - A European Journal. [Link]
-
Synthesis of indenes (Reaction Guide). Organic Chemistry Portal. [Link]
-
Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. Dateer, R. B., et al. (2010). Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides. Al-Jouaidi, I., et al. (2020). Molecules. [Link][5][1][4][6][7][8][9][10][11][12][13][14]
Sources
- 1. scispace.com [scispace.com]
- 2. Indene synthesis [organic-chemistry.org]
- 3. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 4. Gold(I)-catalyzed cycloisomerizations and alkoxycyclizations of ortho-(alkynyl)styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides, [1]benzothieno[3,2-b]quinoline-4-carboxamides and 10H-quindoline-4-carboxamides: evaluation of structure-activity relationships for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digibuo.uniovi.es [digibuo.uniovi.es]
- 12. Preparation of (E)-1,3-Enyne Derivatives through Palladium Catalyzed Hydroalkynylation of Allenes [organic-chemistry.org]
- 13. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ene-Allenes: Access from Dialkynes by an Intramolecular anti-Carbopalladation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Indenes
Topic: Troubleshooting & Optimization of Indene Synthesis Ticket ID: IND-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Core Directive
To the Research Team: The synthesis of substituted indenes is deceptively simple. While the core structure is a bicycle of benzene and cyclopentadiene, the presence of the active methylene bridge (C1/C3) creates a highly reactive system prone to prototropic shifts (isomerization) and acid-catalyzed polymerization .
This guide moves beyond standard textbook procedures. We address the "hidden" failure modes: why your double bond migrated during workup, why your product decomposed on the silica column, and how to bypass the thermodynamic limitations of classical acid-catalyzed routes using transition metal catalysis.
Critical Troubleshooting Modules
Module A: The Regioselectivity Crisis (Double Bond Migration)
The Issue: You target a 1-substituted indene, but NMR reveals a mixture of 1- and 3-substituted isomers, or complete conversion to the thermodynamic product.
The Mechanism:
Indenes possess an acidic proton at the
Diagnostic:
-
1H-Indene: Look for a vinylic proton doublet (
6.5–6.8 ppm) and an allylic methine/methylene ( 3.5–4.0 ppm). -
3H-Indene: The double bond moves into conjugation with the substituent if possible, often shifting the vinylic signal downfield.
Corrective Actions:
-
Quench Temperature: If using Grignard addition to indanones followed by dehydration, perform the quench and dehydration at 0°C or below . Heat promotes thermodynamic equilibration.
-
Base Selection: Avoid thermodynamic bases (e.g., NaOH, KOtBu) for elimination steps. Use kinetic bases (e.g., LDA at -78°C) or dehydrating agents that operate under neutral conditions (e.g., Martin Sulfurane).
-
Workup pH: Ensure the aqueous layer during extraction is strictly neutral (pH 7.0). Trace acid from HCl washes is a common culprit for post-workup isomerization.
Figure 1: The thermodynamic equilibrium between indene isomers driven by trace acid/base catalysis.
Module B: The "Disappearing Product" (Purification Failure)
The Issue: TLC shows a clean spot for the product, but after column chromatography, the yield drops significantly, or the fractions contain a polymer gum.
Root Cause: Substituted indenes are electron-rich dienes. Standard silica gel is slightly acidic (pH 4–5). This acidity is sufficient to catalyze cationic polymerization of the indene on the column surface, especially for electron-rich derivatives (e.g., methoxy-substituted).
The Protocol: Basified Silica Chromatography Do not run a standard silica column for sensitive indenes.
-
Prepare the Slurry: Mix Silica Gel 60 with your eluent (Hexane/EtOAc).
-
The Additive: Add 1% to 2% Triethylamine (Et3N) to the slurry before packing the column.
-
Equilibration: Flush the column with 2 column volumes of the Et3N-doped solvent.
-
Elution: Run the purification. The Et3N neutralizes acidic sites on the silica.
-
Alternative: If the compound is extremely labile, switch to Neutral Alumina (Brockmann Grade III) .
Module C: The Nazarov Cyclization Trap
The Issue: Using the Nazarov cyclization (divinyl ketone precursor) results in low yields or complex mixtures of cyclopentenones instead of indenes.
Technical Insight:
The classical Nazarov requires strong Lewis acids (
Optimization Strategy:
-
Switch Catalyst: Move from simple Lewis acids to Copper(II) triflate or Scandium(III) triflate . These catalyze the reaction under milder conditions.[1]
-
The "Silicon Trick": Place a trimethylsilyl (TMS) group at the
-position of the divinyl ketone. The -silyl effect stabilizes the cation and directs the double bond placement (regiospecific elimination of the silyl group), preventing isomer mixtures.
Standard Operating Procedure (SOP)
Protocol: Palladium-Catalyzed Carboannulation
Recommended for: High-value substrates where regiocontrol is paramount.
This protocol bypasses the acid/base sensitivity of classical methods by using a Pd(0) catalyst to insert an alkyne into an aryl halide bond, followed by cyclization.
Reagents:
| Reagent | Equivalents | Role |
|---|---|---|
| Aryl Iodide (ortho-functionalized) | 1.0 equiv | Electrophile |
| Internal Alkyne | 1.2 equiv | Nucleophile/Partner |
| Pd(OAc)2 | 5 mol% | Pre-catalyst |
| PPh3 | 10 mol% | Ligand |
| Na2CO3 | 2.0 equiv | Base |
| DMF | 0.2 M (Conc.) | Solvent |
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add Pd(OAc)2, PPh3, and Na2CO3. Purge with Argon for 5 minutes.
-
Solvation: Add DMF (anhydrous). Stir for 5 mins at RT to generate the active Pd(0) species (solution often turns yellow/orange).
-
Substrate Addition: Add the Aryl Iodide and Internal Alkyne via syringe.
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Dilute with Et2O, wash 3x with water (to remove DMF), then brine. Dry over MgSO4.
-
Purification: Flash chromatography (See Module B: Use Et3N-doped silica).
Figure 2: Mechanistic flow of the Palladium-catalyzed carboannulation route.
Frequently Asked Questions (FAQ)
Q: Can I store substituted indenes in the fridge for long periods? A: It depends on the substitution. 1-alkyl indenes are prone to oxidation and polymerization. Recommendation: Store at -20°C under an inert atmosphere (Argon). For highly unstable variants, store as a dilute solution in benzene or toluene rather than neat oil.
Q: Why is my Grignard reaction to the indanone stalling?
A: Indanones are prone to enolization. If your Grignard reagent is basic (which it is), it may simply deprotonate the
Q: My NMR shows broad peaks. Is my product paramagnetic? A: Unlikely. Broad peaks in indenes usually indicate dynamic exchange (rapid isomerization) or the onset of polymerization (oligomers forming). Run the NMR at a lower temperature (-20°C) to freeze out the equilibrium or purify immediately.
References
-
Nazarov Cyclization Mechanisms & Challenges
- Frontier, A. J., & Collison, C. (2005).
-
Base-Catalyzed Isomerization of Indenes
- Friedrich, E. C., & Taggart, D. B. (1975). The rearrangement of 1-substituted indenes to 3-substituted indenes. The Journal of Organic Chemistry.
-
Palladium-Catalyzed Carboannulation Protocols
- Larock, R. C., & Doty, M. J. (1993). Synthesis of indenes via palladium-catalyzed annulation of alkynes. The Journal of Organic Chemistry.
-
Purification of Labile Compounds on Silica
- Common Practice in Organometallic Chemistry: Capping silica with Et3N to prevent acid-c
Sources
Optimization of reaction conditions for indene alkylation.
Status: Online 🟢 | Role: Senior Application Scientist | Ticket System: Active
Welcome to the Reaction Optimization Support Center. I am Dr. Aris, your lead technical contact. Below you will find a structured troubleshooting architecture designed to resolve yield, selectivity, and reproducibility issues in indene alkylation.
This guide treats your reaction as a programmable system: Input (Reagents)
📂 Module 1: The "Boot Sequence" (Base & Solvent Selection)
Ticket #101: "My reaction conversion is stuck at <40%. I'm using Carbonate bases."
Diagnosis:
This is a thermodynamic mismatch. Indene has a
The Fix:
You must use a base with a conjugate acid
| Base System | Solvent | Application Note | |
| n-BuLi | THF (Anhydrous) | ~50 | Standard. Kinetic control. Requires -78°C to 0°C. Strict anhydrous conditions. |
| NaH | THF or DMF | ~35 | Robust. Irreversible deprotonation ( |
| KOtBu | THF/DMSO | ~32 | Fast. Good solubility. Can cause elimination side-reactions in alkyl halides. |
| KOH (aq) | Toluene/DCM | 15.7 (H2O) | Requires PTC. Only works with Phase Transfer Catalysts (see Module 3). |
Protocol 1.1: Standard Deprotonation (NaH Method)
-
Suspend NaH (1.2 equiv, 60% dispersion in oil) in anhydrous THF under Argon.
-
Wash NaH with dry pentane if oil removal is critical (optional for simple alkylations).
-
Cool to 0°C.
-
Add Indene (1.0 equiv) dropwise. Watch for
evolution. -
Stir for 30 min at 0°C
RT. Solution should turn from colorless to yellow/orange (Indenyl anion formation). -
Add Electrophile (1.1 equiv) dropwise at 0°C.
📂 Module 2: "System Error" (Troubleshooting Logic)
Ticket #204: "I am seeing multiple spots on TLC. Is it polymerization or regio-isomers?"
Diagnosis: Indene alkylation is prone to three specific "bugs":
-
Dialkylation: The mono-alkylated product is often more acidic than the starting material (due to anion stabilization), leading to a second deprotonation.
-
Isomerization: The kinetic product (1-alkylindene) can isomerize to the thermodynamic product (3-alkylindene) via [1,5]-hydride shifts [2].
-
Polymerization: Indene is susceptible to cationic polymerization if the medium becomes acidic or radical polymerization if not degassed.
Visual Troubleshooting Tree:
Figure 1: Decision matrix for diagnosing reaction failures based on crude analysis.
The Fix (Dialkylation):
-
Inverse Addition: Add the indenyl anion slowly into a solution of the electrophile. This keeps the concentration of anion low relative to the alkyl halide.
-
Stoichiometry: Use a slight excess of Indene (1.2 equiv) vs Base (1.0 equiv).
📂 Module 3: "Advanced Config" (Phase Transfer Catalysis)
Ticket #309: "NaH is too dangerous for our kilo-lab. Can we run this in biphasic media?"
Diagnosis: Yes. Phase Transfer Catalysis (PTC) is the industry standard for scalable indene alkylation. It utilizes the interfacial mechanism where a quaternary ammonium salt transports the hydroxide ion into the organic phase (or the indenyl anion into the interface).
Critical Parameter: The Catalyst Structure For Indene, you need a catalyst with a reachable cation center but enough lipophilicity.
-
Recommended: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).
-
Loading: 1–5 mol%.
Protocol 3.1: Green PTC Alkylation [3]
-
Prepare a biphasic mixture: Toluene (Organic phase) and 50% NaOH (Aqueous phase).
-
Add Indene (1.0 equiv) and Electrophile (1.2 equiv) to the Toluene.
-
Add TBAB (0.05 equiv).
-
Agitate Vigorously. Note: Stirring rate is the rate-limiting factor in PTC. You must maximize interfacial area.
-
Monitor. If slow, add a small amount of DMSO (1-2%) as a co-catalyst to solvate the anion.
📂 Module 4: "Secure Boot" (Asymmetric Alkylation)
Ticket #412: "We need enantiopure 1-alkylindene. Can we use chiral ligands?"
Diagnosis: Standard bases yield racemates. For enantioselectivity, you must use Asymmetric Phase Transfer Catalysis (APTC) . The planar indenyl anion can be "shielded" by a chiral cation, forcing the electrophile to attack from a specific face.
The Hardware (Catalysts):
-
Cinchona Alkaloid Derivatives: N-benzylcinchonidinium salts are the "gold standard" for this specific transformation [4].
-
Mechanism: The chiral ammonium salt forms a tight ion-pair with the indenyl anion. The bulky quinuclidine ring blocks one face of the anion.
Optimization Workflow for APTC:
-
Solvent: Non-polar solvents (Toluene/Xylene) enhance ion-pairing. Avoid DMF/DMSO (they dissociate the ion pair, destroying chirality).
-
Temperature: Lower temperatures (-20°C to -40°C) generally increase enantiomeric excess (ee) by slowing the background (racemic) reaction.
-
Concentration: High dilution favors the catalytic pathway over the background reaction.
Figure 2: Mechanistic flow for Asymmetric Phase Transfer Catalysis.
📚 References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
Friedrich, E. C., & Taggart, D. B. (1975). Syntheses and reactions of 1-and 3-substituted indenes. The Journal of Organic Chemistry, 40(6), 720-723. Link
-
Makosza, M. (2000).[1] Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. Link
-
Dolling, U. H., Davis, P., & Grabowski, E. J. (1984).[2] Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society, 106(2), 446-447. Link
Sources
Identifying and minimizing byproducts in 7-Methyl-1H-indene synthesis.
Ticket #7MI-SYN-001: Impurity Profiling & Process Optimization
Status: Open Assigned Specialist: Senior Application Scientist Topic: Identifying and minimizing byproducts in 7-Methyl-1H-indene synthesis.
Executive Summary
This compound (CAS: 7372-92-1) is a critical ligand precursor for metallocene catalysts used in olefin polymerization. Its synthesis, typically via the reduction-dehydration of 7-methyl-1-indanone, is plagued by three primary failure modes: acid-catalyzed oligomerization , thermodynamic isomerization (1H
This guide serves as a dynamic troubleshooting repository. It does not merely list steps; it diagnoses the chemical causality of failure and provides self-validating protocols to ensure ligand purity (>98%).
Module 1: The "Tar" Problem (Oligomerization)
User Observation: "My dehydration step yield is low (40-50%), and the crude oil is viscous/dark. Distillation leaves a large amount of polymeric residue."
Root Cause Analysis: Indenes are electron-rich olefins. In the presence of strong Brønsted acids (used for dehydration), the product (7-methylindene) acts as a nucleophile, attacking the intermediate carbocation (7-methyl-1-indanyl cation). This initiates a cationic polymerization chain, forming dimers (di-indene) and intractable tars.
Corrective Action:
Switch from strong homogeneous acids (e.g.,
Troubleshooting FAQ
Q: I am using p-Toluenesulfonic acid (pTsOH) in toluene. Why is it still polymerizing? A: pTsOH is often too strong if not strictly controlled. The high local acidity promotes dimerization.
-
Fix: Use a biphasic system or a solid acid catalyst like Potassium Bisulfate (
) or Amberlyst-15 . These limit the concentration of free protons available to the olefin.
Q: How do I confirm dimerization is happening? A: Check GC-MS.
-
Target: 7-Methylindene MW = 130.
-
Impurity: Look for peaks at MW 260 (Dimer).
-
Mechanism: The 1-position cation attacks the 2-position of a neutral indene molecule.
Module 2: The Isomer Shift (1H vs. 3H)
User Observation: "NMR shows a mixture of olefinic protons. I see the expected doublet/triplet for the 1H-isomer, but also a singlet appearing at the benzylic position."
Root Cause Analysis: this compound is kinetically formed but thermodynamically sensitive. The 1H-isomer (double bond at C2-C3) can isomerize to the 3H-isomer (double bond at C1-C2) under thermal stress or base catalysis. While the 1H form is required for deprotonation to the indenyl anion (for metallocene synthesis), significant 3H contamination complicates stoichiometry.
Corrective Action: Strict pH control during workup. Isomerization is often catalyzed by residual base (from the reduction step) or hot surfaces during distillation.
Protocol Adjustment
-
Quench: Ensure the reduction step (typically
) is fully quenched and neutralized before dehydration. -
Distillation: Do not exceed pot temperatures of 140°C. Use high vacuum (<5 mmHg) to lower the boiling point.
Module 3: Visualizing the Impurity Pathway
The following diagram maps the standard synthesis route against the specific failure points (Red Nodes).
Figure 1: Reaction pathway showing the competition between successful elimination (Green) and cationic polymerization/isomerization (Red).
Module 4: Optimized Experimental Protocol
This protocol minimizes dimerization by using a mild, solid-supported acid catalyst and Azeotropic distillation.
Materials
-
Precursor: 7-Methyl-1-indanol (Freshly reduced from indanone).
-
Catalyst:
(Fused/Anhydrous) or pTsOH (Cat. amount only). -
Solvent: Toluene (High boiling point allows azeotropic water removal).
-
Inhibitor: 4-tert-Butylcatechol (Trace, radical scavenger).
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve 7-methyl-1-indanol (1.0 eq) in Toluene (10 vol). Add trace radical inhibitor (10-20 ppm). |
| 2 | Catalysis | Add anhydrous |
| 3 | Dehydration | Reflux with a Dean-Stark trap . Monitor water collection.[1] |
| 4 | Monitoring | Stop reaction immediately when water evolution ceases (approx 2-4 hours). |
| 5 | Workup | Filter off the solid |
| 6 | Isolation | Concentrate via Rotary Evaporator. Distill under high vacuum (<2 mmHg). |
Module 5: Data & Specifications
Comparison of Acid Catalysts for Dehydration
| Catalyst | Acidity ( | Dimerization Risk | Conversion Rate | Recommendation |
| Sulfuric Acid ( | -3.0 | Critical | Fast | AVOID. Causes extensive tarring. |
| pTsOH (Homogeneous) | -2.8 | High | Fast | Use only if strictly monitored. |
| 1.9 | Low | Moderate | PREFERRED. High selectivity. | |
| Amberlyst-15 | Solid Resin | Low | Moderate | Good alternative; easy filtration. |
NMR Identification of Isomers
-
This compound (Target):
-
3.30 ppm (d, 2H,
at C1). - 6.50 ppm (dt, 1H, Vinyl at C2).
- 6.80 ppm (d, 1H, Vinyl at C3).
-
3.30 ppm (d, 2H,
-
7-Methyl-3H-Indene (Impurity):
-
3.45 ppm (s, 2H,
at C3 - shifted due to conjugation). -
Note: The disappearance of the vinylic splitting pattern indicates migration.
-
3.45 ppm (s, 2H,
References
-
Synthesis of Indenes (General Mechanisms)
- Title: Acid-catalyzed dimeriz
- Source:Journal of the Serbian Chemical Society, 2002.
- Relevance: Establishes the mechanism of cationic dimerization via the indanyl c
-
Link:[3]
-
Isomerization Thermodynamics
- Title: The 1H-indene and some examples of indene pharmaceuticals.
- Source:ResearchG
- Relevance: Discusses the thermodynamic stability of 1H vs 3H isomers in substituted indenes.
-
Link:
-
Dehydration Protocols
- Title: Synthesis of 1-substituted indenes via dehydr
- Source:Organic Syntheses.
- Relevance: Provides baseline protocols for KHSO4 mediated dehydr
-
Link:
Sources
Technical Support Center: 7-Methyl-1H-indene Stability & Handling
[1]
Topic: Long-term stability, storage, and troubleshooting for 7-Methyl-1H-indene. Doc ID: TS-IND7-001 Last Updated: 2025-06-15 Audience: Synthetic Chemists, Process Engineers, Drug Development Professionals.[1]
Part 1: The Stability Mandate (Core Directive)
As a researcher working with This compound , you are likely synthesizing ligands for Group 4 metallocene catalysts (zirconocenes/hafnocenes) or specialized pharmaceutical intermediates.[1] In these applications, purity is not just a specification; it is the determinant of catalytic activity and stereoselectivity.
The Central Thesis: this compound is thermodynamically unstable relative to its oligomers and oxidation products.[1] It fights a constant battle against three degradation pathways:
-
Radical Polymerization: Initiated by heat or trace peroxides.[1]
-
Benzylic Oxidation: The methylene protons at C1 are highly susceptible to forming hydroperoxides upon exposure to air.
-
Isomerization: The shift from 1H- to 3H-indene, catalyzed by trace bases or heat, which complicates lithiation steps.[1]
This guide provides a self-validating protocol to mitigate these risks.
Part 2: Critical Storage Parameters
The "Deep Cold / Inert" Standard
For long-term storage (>1 month), standard refrigeration is insufficient due to the compound's propensity for slow thermal polymerization.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Significantly slows the kinetics of spontaneous thermal polymerization (Diels-Alder dimerization and radical chains).[1] |
| Atmosphere | Argon or Nitrogen | Displaces O₂ to prevent formation of benzylic hydroperoxides, which act as radical initiators for polymerization. |
| Container | Amber Glass / Teflon Seal | Amber glass blocks UV light (photo-oxidation).[1] Teflon (PTFE) liners prevent leaching of plasticizers common in polyethylene caps. |
| Stabilizer | 0.1% TBC (Optional) | p-tert-Butylcatechol (TBC) is a radical scavenger.[1] CRITICAL: It must be removed before lithiation/metallation.[1] |
Visualizing the Storage Workflow
Use this logic flow to determine the correct storage method based on your experimental timeline.
Figure 1: Decision matrix for storage conditions based on experimental urgency.
Part 3: Troubleshooting & FAQs
This section addresses specific phenomena observed in the lab.
Q1: My clear liquid sample has turned yellow and viscous. Is it usable?
Diagnosis: The yellowing indicates the formation of oligomers and oxidation byproducts (likely ketones or peroxides). The viscosity increase confirms polymerization. Technical Insight: The 7-methyl group increases the electron density of the aromatic system, potentially making the C2-C3 double bond more nucleophilic and susceptible to oxidative attack compared to unsubstituted indene. Corrective Action:
-
Do not use directly for lithiation (n-BuLi); impurities will quench the base and lower yield.[1]
-
Protocol: Perform a vacuum distillation .
Q2: The sample has solidified in the freezer. Has it polymerized?
Diagnosis: Not necessarily.[1] While indene derivatives can form solid polymers, this compound has a melting point range that may allow it to crystallize at -20°C. Verification Test: [1]
-
Allow the sealed container to warm to room temperature (~25°C).
-
If it melts back to a non-viscous liquid: It was simply frozen.[1] It is safe to use.[1]
-
If it remains solid or becomes a thick gel: It has polymerized.[1] Discard. Depolymerization (cracking) is possible but often yields poor recovery and isomeric mixtures.
Q3: I see small "extra" peaks in the aliphatic region of the NMR (around 3.3 ppm).
Diagnosis: You are likely observing Isomerization .[1] Mechanism: The desired 1H-indene (sp³ carbon at position 1) can shift to the 3H-isomer (sp³ carbon at position 3).[1] While often reversible under basic conditions, distinct isomers can affect the regioselectivity of deprotonation. Prevention: Avoid storing in glassware that has been base-washed (e.g., KOH/iPrOH baths) without rigorous acid neutralization and silanization.[1] Trace surface alkalinity catalyzes this shift.[1]
Q4: My reaction with n-BuLi failed (low yield of lithium salt).
Diagnosis: Presence of inhibitor (TBC) or moisture .[6] Explanation: Commercial samples often contain p-tert-butylcatechol (TBC) to prevent polymerization during shipping.[1] TBC is acidic (phenol) and will react with n-BuLi before your indene does, consuming your reagent.[1] Protocol: Inhibitor Removal
-
Flash Filtration: Pass the neat liquid (or a solution in hexane) through a short plug of activated basic alumina or silica gel .
-
Mechanism: The polar hydroxyl groups of TBC bind tightly to the oxide surface, while the non-polar 7-methylindene passes through.
-
Validation: Check the eluent by TLC (TBC stains strongly with iodine or KMnO₄; indene is UV active).
Part 4: Advanced Handling Protocols
Degradation Pathway Visualization
Understanding how the molecule dies helps you prevent it.
Figure 2: The cycle of degradation.[1] Note that oxygen acts as both an oxidant and a polymerization initiator.
Purification for Catalyst Synthesis (The "Gold Standard")
If synthesizing metallocenes (e.g., rac-dimethylsilyl-bis(2-methyl-4-phenyl-indenyl)zirconium dichloride analogs), use this purification sequence immediately before use:
-
Inhibitor Removal: Pass through activated Alumina (Basic, Brockmann I) inside a glovebox or under Schlenk conditions.[1]
-
Degassing: Freeze-Pump-Thaw (3 cycles) to remove dissolved oxygen.
-
Drying: Store over activated 4Å Molecular Sieves for 24 hours.
-
Usage: Deprotonate with n-BuLi at -78°C to form the lithium salt immediately.
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: Indene and Methylindene Derivatives.[1] (General handling of air-sensitive hydrocarbons).[1]
-
Ready, T. E., et al. (1999).[1] "Synthesis and polymerization behavior of rac-dimethylsilylbis(2-methyl-4-phenyl-indenyl)zirconium dichloride." Inorganic Chemistry. (Describes purification of substituted indenes for catalyst synthesis).
-
Resconi, L., et al. (2000).[1] "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews. (Comprehensive review covering the stability and isomerization of indenyl ligands).
-
PubChem. Compound Summary: 1-Methyl-1H-indene / Indene derivatives.[1][7] (Physical property data).
(Note: While specific literature on the "7-methyl" isomer stability is niche, the protocols above are derived from the authoritative chemistry of the parent indene and general organometallic ligand synthesis standards.)
Sources
- 1. 1-Methylindene | C10H10 | CID 13024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indene, 3-methyl- (CAS 767-60-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. fauske.com [fauske.com]
- 4. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 1-Ethyl-7a-methyloctahydro-1H-indene | C12H22 | CID 565493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 7-Methyl-1H-indene Synthesis
Status: Operational Ticket ID: IND-7ME-001 Assigned Specialist: Senior Application Scientist, Organometallics Division
Executive Summary
The synthesis of 7-Methyl-1H-indene presents unique challenges compared to its unsubstituted or 4-substituted counterparts. The critical difficulty arises from the peri-interaction between the methyl group at the C7 position and the reactive C1 center. This steric crowding not only alters the thermodynamic equilibrium between 1H- and 3H-isomers but also significantly impacts the kinetics of downstream functionalization (e.g., lithiation). Furthermore, the electron-rich nature of the methylated indene ring makes it highly susceptible to acid-catalyzed cationic polymerization during dehydration steps.
This guide moves beyond generic protocols to address the specific failure modes governed by these steric and electronic factors.
Part 1: Diagnostic Workflow & Failure Analysis
Before altering your parameters, locate your failure point on the synthesis map below. This diagram correlates specific visual/analytical symptoms with the underlying chemical mechanism.
Figure 1: Critical path analysis for this compound synthesis. Red paths indicate irreversible product loss via polymerization; yellow paths indicate reversible isomerization issues.
Part 2: Troubleshooting Guide (Q&A)
Category 1: The "Tar" Problem (Polymerization)
Q: My dehydration reaction (p-TsOH/Toluene) started well but ended as a dark, viscous oil that solidified upon cooling. Yield is <20%.
A: You have triggered cationic polymerization.
Indenes are electron-rich styrenic systems. The 7-methyl group further enriches the
-
The Mechanism: In the presence of strong acid and heat, the generated indene acts as a nucleophile, attacking a protonated indanol or another indene molecule.
-
The Fix:
-
Switch to Solid Acid Catalysts: Replace homogeneous p-TsOH with KHSO₄ (potassium bisulfate) or acidic alumina. These surface-active catalysts minimize the concentration of free protons in the bulk solvent.
-
Active Removal: Use a Dean-Stark apparatus to remove water and distill the product out of the reaction zone immediately as it forms (if boiling points permit) or keep the concentration of the indene low.
-
Radical Scavenging: Add 500–1000 ppm of 4-tert-butylcatechol (TBC) or BHT to the reaction flask. While the polymerization is cationic, radical pathways can also degrade the product at high temperatures.
-
Category 2: Isomer Control (1H vs. 3H)
Q: NMR shows a mixture of isomers. I see a triplet at ~6.5 ppm (vinylic) but also unexpected signals. Which is which, and how do I purify the 1H-form?
A: You are observing the 1,5-sigmatropic shift equilibrium.
-
Identification:
-
1H-Indene (Target): sp³ CH₂ signal at ~3.4 ppm (doublet/multiplet). Vinylic protons at C2/C3.
-
3H-Indene (Isoindene): The double bond shifts to the 1-2 position. The sp³ carbon is now at position 3.
-
-
The 7-Methyl Factor: The 7-methyl group exerts steric pressure on the C1 position. If C1 is sp³ (tetrahedral), the hydrogens project into the space occupied by the methyl group. Isomerization to the 3H-form (where C1 is sp² planar) might relieve this peri-strain, making the equilibrium shift different from unsubstituted indene.
-
The Fix:
-
Purification: Do not use silica gel with high acidity. Use neutral alumina for chromatography. Silica can catalyze the shift or polymerization.
-
Eluent: Use 100% Hexanes/Pentane. Indenes move at the solvent front; most impurities (indanols) stick.
-
Storage: Store at -20°C immediately. The shift is thermally allowed and will proceed at room temperature.
-
Category 3: Functionalization Failures
Q: I cannot get the lithiation (n-BuLi) to go to completion. The subsequent reaction with ZrCl₄ gives low yield.
A: Steric hindrance at the C1 "Peri" position is blocking the base.
-
The Physics: The C1 protons are acidic (pKa ~20), but the 7-methyl group creates a "protective wall" (steric shielding). Aggregated n-BuLi tetramers are too bulky to access the proton efficiently.
-
The Fix:
-
De-aggregate the Base: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) or use THF as a co-solvent. This breaks n-BuLi aggregates into more reactive monomers/dimers.
-
Temperature Management: Unlike standard indene (deprotonated at -78°C), 7-methylindene often requires warming to 0°C or RT for 1-2 hours to ensure complete deprotonation.
-
Visual Check: The anion is usually deeply colored (red/orange). If the solution is pale, deprotonation is incomplete.
-
Part 3: Validated Synthesis Protocol
This protocol minimizes polymerization risk by using a mild dehydration method.
Reaction: 7-Methyl-1-indanol
| Parameter | Specification | Rationale |
| Precursor | 7-Methyl-1-indanol (10.0 g) | Must be free of ketone starting material. |
| Catalyst | KHSO₄ (0.5 g, 5 wt%) | Solid state catalyst. Prevents "acid spikes" in solution. |
| Inhibitor | BHT (50 mg) | Prevents radical-induced oligomerization. |
| Solvent | Toluene (100 mL) | Forms azeotrope with water (85°C). |
| Apparatus | Dean-Stark Trap | Essential. Drives equilibrium by removing water. |
Step-by-Step:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
-
Charge: Add 7-Methyl-1-indanol, Toluene, KHSO₄, and BHT.
-
Reaction: Heat to vigorous reflux (oil bath ~130°C). Water will begin to collect in the trap.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). Product (
) is less polar than alcohol ( ).-
Critical: Stop heating exactly when the starting material disappears (typically 1–3 hours). Over-cooking leads to tar.
-
-
Workup: Cool to RT. Filter off the solid KHSO₄ (crucial to stop catalysis).
-
Purification: Concentrate the filtrate in vacuo at low temperature (<40°C).
-
Isolation: Flash chromatography on Neutral Alumina (eluent: 100% Pentane).
-
Storage: Store under Nitrogen at -20°C.
Part 4: Mechanistic Visualization (Peri-Interaction)
Understanding the steric environment is key to troubleshooting downstream chemistry.
Figure 2: Schematic of the "Peri-Interaction" between the 7-Methyl group and the C1 reactive center. This steric clash hinders bulky reagents (like n-BuLi aggregates) and destabilizes the sp³ hybridization at C1.
References
-
Synthesis of Indenes (General Methodologies)
-
Acid-Catalyzed Dehydration and Polymeriz
- Indanone Precursor Synthesis (Friedel-Crafts Protocols) Title: The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. Source: BenchChem Technical Notes.
-
Regioselectivity in Substituted Indenes
Disclaimer: This guide is intended for qualified research personnel. Standard safety precautions for handling pyrophoric reagents (n-BuLi) and pressurized glassware must be observed.
Sources
- 1. Indanone synthesis [organic-chemistry.org]
- 2. Indene synthesis [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Strategies for scaling up the production of 7-Methyl-1H-indene.
Welcome to the Technical Support Center for 7-Methyl-1H-indene Production .
This guide is designed as an interactive troubleshooting manual for researchers and process chemists scaling up the synthesis of this compound (CAS: 7372-92-1). Unlike standard operating procedures, this document focuses on failure modes, critical process parameters (CPPs), and corrective actions derived from industrial scale-up experience.
Module 1: Synthesis Route Selection & Logic
Q: We are seeing inconsistent yields with the dehydrogenation of methylindans. Is there a more scalable route?
A: Direct dehydrogenation of methylindans requires high temperatures (>500°C) and often yields inseparable isomer mixtures. For high-purity applications (e.g., metallocene ligand synthesis), the "Indanone Route" starting from o-tolualdehyde is the industry standard for reliability and regioselectivity.
The Recommended Pathway:
-
Condensation: o-Tolualdehyde + Malonic Acid
2-Methylcinnamic Acid. -
Hydrogenation:
3-(2-Methylphenyl)propanoic acid. -
Cyclization:
7-Methylindan-1-one. -
Reduction/Dehydration:
this compound.
Visual Workflow & Logic Map
Caption: Logical flow of this compound synthesis highlighting critical failure points in the final stages.
Module 2: Troubleshooting The Cyclization (Step 3)
Q: My cyclization reaction using Polyphosphoric Acid (PPA) turns into a solid brick that I can't stir. How do I scale this?
A: PPA is excellent for lab-scale (<50g) but disastrous for scale-up due to high viscosity and poor heat transfer.
-
The Fix: Switch to the Friedel-Crafts Acylation method via the acid chloride.
-
Convert 3-(2-methylphenyl)propanoic acid to the acid chloride using Thionyl Chloride (
). -
Perform intramolecular cyclization using Aluminum Chloride (
) in Dichloromethane (DCM) or 1,2-Dichloroethane.
-
-
Why: This maintains a liquid phase, allows for controlled exotherm management via dosing, and ensures homogenous mixing.
Q: I am getting a mixture of 7-methylindan-1-one and 5-methylindan-1-one. Why?
A: This indicates incorrect starting material or rearrangement.
-
Root Cause: If you started with m-tolualdehyde, you will get a mixture. You must start with o-tolualdehyde .
-
Mechanism Check: The cyclization of 3-(2-methylphenyl)propanoic acid occurs ortho to the propanoic chain. The other ortho position is blocked by the methyl group. This forces cyclization to the "open" side, exclusively yielding the 7-methyl isomer.
-
Verification: Check your starting material purity by GC-MS.
Module 3: Dehydration & Polymerization Control (Step 5)
Q: During the dehydration of 7-methylindan-1-ol, the reaction mixture became a viscous gum. What happened?
A: You encountered cationic polymerization . Indenes are electron-rich olefins and polymerize rapidly in the presence of strong acids and heat.
Protocol for "Safe" Dehydration:
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | p-Toluenesulfonic acid (p-TSA) (0.5 - 1 mol%) | Strong enough to dehydrate, but milder than |
| Solvent | Toluene (High dilution: 10-15 mL/g) | Dilution reduces the probability of intermolecular chain growth (polymerization). |
| Inhibitor | 4-tert-Butylcatechol (TBC) or BHT (1000 ppm) | Radical scavengers are necessary, though polymerization is often cationic. TBC helps stabilize the monomer during workup. |
| Water Removal | Dean-Stark Trap | Drives equilibrium forward (Le Chatelier’s principle) allowing lower temp/shorter time. |
| Quench | Residual acid in the organic layer will cause polymerization during concentration. |
Q: Can I distill the final product at atmospheric pressure?
A: Absolutely NOT. this compound will polymerize or isomerize at its atmospheric boiling point (~200°C+).
-
Requirement: High-vacuum distillation (< 5 mmHg).
-
Target Temp: Keep the pot temperature below 100°C.
-
Stabilizer: Add a small amount of BHT to the distillation flask and the receiving flask.[1]
Module 4: Isomer Stability & Storage
Q: My NMR shows a mixture of isomers (double bond shift). Is my product ruined?
A: Not necessarily. You are likely seeing the tautomerization between This compound and 7-methyl-3H-indene .
-
Thermodynamics: The 1H-isomer (double bond at C2-C3) is generally more stable than the 3H-isomer (double bond at C1-C2) due to conjugation with the benzene ring. However, the energy barrier is low.
-
Trigger: Traces of base or acid on glassware can catalyze this shift.
-
Resolution: For metallocene synthesis (deprotonation with
-BuLi), the isomer mixture often converges to the same indenyl anion. Check with your organometallic chemist; they may accept the mixture.
Q: How should I store the purified material?
A:
-
Inert Atmosphere: Store under Argon/Nitrogen. Oxygen promotes radical polymerization.
-
Temperature: -20°C freezer.
-
Dark: Light can initiate photochemical dimerization.
Summary of Critical Process Parameters
| Step | Critical Parameter | Target Range | Consequence of Deviation |
| Cyclization | Temperature (AlCl3 addition) | < 0°C | Formation of intermolecular byproducts; exotherm runaway. |
| Reduction | pH during workup | Neutral (7.0) | Acidic workup triggers premature dehydration/polymerization. |
| Dehydration | Acid Catalyst Loading | < 1.0 mol% | >1% drastically increases polymerization rate. |
| Distillation | Vacuum Pressure | < 2 mmHg | Higher pressure requires higher heat |
References
-
Ready, J. M., et al. (2014). "Synthesis of substituted indenes via metallo-catalysis." Journal of the American Chemical Society.[2] Link (Context: General indene synthesis strategies).
-
Halterman, R. L., & Tretyakov, A. (1996). "Synthesis of C2-Symmetric Bis(indenyl)metallocenes." Organometallics, 15(11), 2511–2513. Link (Context: Specific handling of methyl-substituted indenes for ligands).
-
Nifant'ev, I. E., et al. (1997). "Synthesis of 2- and 4-substituted indenes." Russian Chemical Bulletin, 46, 1505–1509. Link (Context: Isomerization and regiochemistry of methylindenes).
-
BenchChem. (2025).[1][3] "Preparation of 2-Methylbenzaldehyde (o-tolualdehyde)." BenchChem Technical Library. Link (Context: Precursor synthesis data).
-
Organic Chemistry Portal. "Synthesis of Indenes." Link (Context: General cyclization methodologies).
Sources
Technical Support Center: Preventing Isomerization of 7-Methyl-1H-indene
Status: Operational Ticket ID: T-IND-007 Assigned Specialist: Senior Application Scientist, Organometallics Division
Executive Summary: The Stability Paradox
You are likely accessing this guide because your 7-methyl-1H-indene (7-Me-Ind) purity has degraded, or you are observing unexpected isomers (typically 4-methyl-1H-indene) in your NMR spectra.
The Core Issue: Indenes are prone to [1,5]-sigmatropic hydrogen shifts . While this compound is a critical ligand precursor for ansa-metallocene catalysts (used in stereoselective polymerization), it is thermodynamically unstable relative to its isomers under specific conditions. The methyl group at the 7-position (adjacent to the bridgehead) creates steric strain that can drive the equilibrium toward the less hindered 4-methyl isomer if the activation energy barrier is breached.
This guide provides the protocols to arrest this shift during synthesis, purification, and storage.
Module 1: The Mechanism of Failure
To prevent isomerization, you must understand the enemy. The shift is not random; it is an orbital-symmetry-controlled process.
The [1,5]-Sigmatropic Shift
This is a thermal, suprafacial rearrangement.[1][2][3] A hydrogen atom on the sp³ carbon (C1) migrates to C2 (forming an isoindene intermediate) or directly to C3.
-
Thermal Activation: Occurs significantly above 100°C (uncatalyzed).
-
Base/Acid Catalysis: Occurs at Room Temperature (RT) . This is the most common failure point. The indenyl anion (formed by base) or carbocation (formed by acid) allows rapid reprotonation at either C1 or C3, scrambling the double bond position.
Visualizing the Pathway
The diagram below illustrates the isomerization from this compound to 4-methyl-1H-indene via the isoindene intermediate.
Figure 1: The isomerization pathway. Note that base catalysis bypasses the high thermal barrier required for the concerted shift.
Module 2: Troubleshooting Protocols
Scenario A: "I see isomerization during Column Chromatography."
Diagnosis: Your stationary phase is acting as a catalyst.
-
Silica Gel: Slightly acidic (pH 6-7). The surface silanol groups can protonate the double bond, facilitating a carbocation-mediated shift.
-
Standard Alumina: Often too basic (pH 9-10), promoting deprotonation to the indenyl anion.
Protocol: The Neutral Alumina Workflow Do NOT use silica gel for high-purity isolation of substituted indenes unless strictly necessary and deactivated.
| Step | Action | Technical Rationale |
| 1 | Select Phase | Use Neutral Alumina (Brockmann Activity III) . |
| 2 | Deactivation | Add 3-6% w/w water to Activity I neutral alumina. Shake until free-flowing. |
| 3 | Solvent | Use Hexanes/Pentane with 1-2% Triethylamine (TEA). |
| 4 | Speed | Run the column fast (Flash Chromatography). |
Scenario B: "My product degrades during distillation."
Diagnosis: Thermal activation of the [1,5]-shift. Threshold: The activation energy for the parent indene shift is ~24-25 kcal/mol. Significant isomerization rates occur >150°C. However, 7-substitution lowers this barrier due to steric relief in the transition state.
Protocol: Vacuum Management
-
High Vacuum Essential: You must distill at < 0.1 mmHg .
-
Temperature Cap: Ensure the oil bath never exceeds 60-70°C . If the boiling point at your vacuum level requires higher heat, do not distill . Switch to recrystallization or sublimation.
-
Radical Inhibitors: Add BHT (Butylated hydroxytoluene) to the pot. While the mechanism is primarily sigmatropic, radical pathways can open at high T.
Scenario C: "Isomerization observed after quenching the synthesis reaction."
Diagnosis: Improper quenching pH. Synthesis often involves reacting 7-methylindan-1-one with a Grignard/Lithium reagent followed by acid dehydration.
-
The Trap: Using strong acid (HCl/H₂SO₄) for dehydration or quenching creates a carbocation that scrambles the double bond immediately.
Protocol: The Buffered Quench
-
Reagent: Use Saturated Ammonium Chloride (NH₄Cl) or dilute Acetic Acid.
-
pH Target: Maintain aqueous phase pH at 5-6 . Avoid pH < 2.
-
Temperature: Quench at 0°C .
Module 3: Storage & Handling
Standard Operating Procedure (SOP) for Long-Term Storage:
| Parameter | Specification | Reason |
| Atmosphere | Argon/Nitrogen (Glovebox preferred) | Oxygen promotes radical formation and oxidation to indanones. |
| Temperature | -20°C to -30°C | Arrhenius suppression of thermal [1,5] shifts. |
| State | Solid/Crystal (if possible) | Lattice energy inhibits molecular motion required for rearrangement. |
| Container | Amber silylated glass | Blocks UV (photochemical [1,3] shift) and neutralizes glass acidity. |
Frequently Asked Questions (FAQs)
Q1: Can I separate this compound from 4-methyl-1H-indene if isomerization occurs?
-
Answer: It is extremely difficult. Their boiling points are nearly identical. Their R_f values on chromatography are indistinguishable in non-polar solvents.
-
Solution: If isomerization is >10%, it is often more cost-effective to restart the synthesis than to attempt separation. For metallocene synthesis, the mixture will yield isomeric complexes (rac/meso) that are difficult to separate later.
Q2: Does light affect the stability?
-
Answer: Yes. UV light (300-360 nm) triggers a [1,3]-sigmatropic shift (photochemical). This is different from the thermal [1,5] shift but equally destructive. Always wrap flasks in aluminum foil or use amber glassware.
Q3: I see a "polymer" forming at the bottom of my flask. What is it?
-
Answer: Indenes are susceptible to cationic polymerization. If your sample was exposed to trace acid (even from a glass pipette not rinsed with base) or stored too warm, it oligomerizes. The "7-methyl" group does not fully protect against this.
Decision Tree: Purification Strategy
Use this flow to determine the safest purification route for your crude material.
Figure 2: Decision matrix for purification. Note that heavily isomerized material is generally unrecoverable.
References
-
Sigmatropic Rearrangements in Indenes
-
Synthesis & Stability of Substituted Indenes
-
Purification Protocols
Disclaimer: This guide assumes standard laboratory safety protocols. Indene derivatives are potential irritants and should be handled in a fume hood. The user assumes all liability for experimental outcomes.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sigmatropic reaction - Wikipedia [en.wikipedia.org]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mpbio.com [mpbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. researchgate.net [researchgate.net]
- 9. sorbtech.com [sorbtech.com]
Technical Support Center: Indene Synthesis Catalyst Lifecycle Management
Introduction: The Indene Challenge
Welcome to the technical support hub for indene synthesis. Whether you are producing indene via the catalytic dehydrogenation of indane or through dehydrocyclization of alkylbenzenes, you are likely facing the "Indene Paradox": the reaction conditions required to form the double bond (high temperature, low pressure) are the exact conditions that favor rapid catalyst deactivation.
Indene is not a passive product; it is a reactive monomer prone to polymerization on acidic catalyst surfaces. This guide moves beyond basic operation to address the root causes of activity loss—specifically distinguishing between reversible coking and irreversible sintering—and provides validated regeneration protocols.
Module 1: Diagnostic Matrix (Troubleshooting)
Symptom-Based Triage: Use this matrix to identify the likely root cause of your reactor performance issues.
| Symptom | Secondary Indicator | Probable Root Cause | Recommended Action |
| Rapid Activity Loss (< 24h) | Constant Pressure Drop ( | Coking (Metal Site) : Oligomerization of indene on active metal sites. | Increase H₂/Hydrocarbon ratio; Check promoter (K/Sn) loading. |
| Gradual Activity Loss (> 100h) | Selectivity remains stable | Coking (Support) : Coke migration to support; pore mouth plugging. | Schedule oxidative regeneration (See Protocol A). |
| High Pressure Drop ( | Reactor hotspots | Physical Blockage : "Green oil" or heavy coke formation filling void fractions. | Immediate shutdown; Steam purge; Verify feed purity. |
| Loss of Selectivity | Increased light gases (C1-C4) | Sintering : Agglomeration of metal particles (Pt/Pd) or phase transition (Cr). | Irreversible. Analyze spent catalyst (TEM/XRD). Replace charge. |
| Low Conversion (Post-Regen) | High Selectivity | Incomplete Reduction : Metal oxides not fully reduced to active metallic state. | Repeat reduction step (See Protocol B, Step 4). |
Module 2: Deactivation Mechanisms (Deep Dive)
Understanding why your catalyst fails is the first step to fixing it. In indene synthesis, two dominant pathways exist.
Coking (The Reversible Killer)
Unlike simple alkane dehydrogenation, indene synthesis involves a product that is a coke precursor.
-
Mechanism: Indene possesses a reactive double bond in the five-membered ring. On acidic supports (e.g.,
), indene undergoes acid-catalyzed oligomerization to form polyindene. These oligomers dehydrogenate further to form graphitic coke, covering active sites. -
The Role of Acidity: High acidity = High Coking. This is why Potassium (K) or Tin (Sn) is often added—to neutralize acid sites and suppress polymerization.
Sintering (The Irreversible Killer)
-
Mechanism: Thermal degradation. Under high reaction temperatures (>550°C) or uncontrolled regeneration exotherms, metal crystallites migrate and merge (Ostwald ripening), reducing the active surface area.
-
Critical Threshold: For Chromia-Alumina, temperatures >700°C during regeneration can cause phase transition of alumina (
), permanently collapsing the pore structure.
Visualizing Deactivation Pathways
Figure 1: Mechanistic pathways showing how product re-adsorption on acid sites leads to coking, while thermal excursions lead to sintering.
Module 3: Regeneration Protocols
WARNING: Regeneration is an exothermic process.[1] The combustion of coke releases massive heat. If not controlled, this heat will sinter your catalyst, rendering it useless.
Protocol A: Controlled Oxidative Regeneration (Chromia-Alumina & Pt-Sn)
Applicability: Standard coke removal for fixed-bed reactors.
-
Inert Purge (Strip):
-
Stop hydrocarbon feed.
-
Flow
or Steam at reaction temperature (500°C) for 2 hours. -
Purpose: Remove volatile hydrocarbons and "soft coke" (soluble oligomers).
-
-
Initial Burn (Lean Air):
-
Reduce temp to 400°C.
-
Introduce 0.5% - 2.0%
in . -
Monitor: Watch the "flame front" (exotherm) move through the bed.
across the bed should not exceed 30°C. -
Logic: Low oxygen prevents runaway temperatures.
-
-
Main Burn (Full Air):
-
Once the exotherm subsides, gradually increase
concentration to air (21%) and raise temp to 500-550°C. -
Hold for 4-6 hours until
in off-gas drops to zero. -
Critical Limit: Do not exceed 580°C for Pt-based catalysts to prevent metal agglomeration.
-
-
Oxy-Chlorination (Pt-Systems Only):
-
Inject organic chloride (e.g.,
or DCE) during the oxidation step. -
Purpose: Redisperses sintered Platinum clusters back into mono-atomic dispersion.
-
Protocol B: Reduction & Activation
Applicability: Mandatory after Protocol A before restarting feed.
-
Inert Purge: Flush
with . -
Hydrogen Introduction: Introduce 100%
flow. -
Ramp: Heat to 550°C (or reaction temp).
-
Soak: Hold for 2 hours.
-
Validation: Ensure water (reduction byproduct) stops appearing in the effluent.
-
Visualizing the Regeneration Loop
Figure 2: Step-by-step regeneration workflow emphasizing the critical CO2 monitoring checkpoint.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does my pressure drop increase even after regeneration?
-
Answer: You likely have inorganic fouling or catalyst attrition . Regeneration removes carbon, but it cannot remove ash, rust, or catalyst fines (dust). If your catalyst pellets are breaking due to thermal cycling, the fines settle in the voids, restricting flow.
-
Action: Sieving the catalyst bed or skimming the top 10% of the bed may be required.
Q2: Can I use steam during the reaction to prevent coking?
-
Answer: Yes, but with caution. Steam acts as a diluent (lowering partial pressure of indane, favoring equilibrium) and gasifies coke (
). -
Risk:[2] Excessive steam at high temperatures can permanently dealuminate the support (structure collapse) or sinter Chromia. Maintain a Steam/HC ratio of 3:1 to 5:1.
Q3: How do I know if I need to add more Promoter (Potassium)?
-
Answer: If you observe a shift in product distribution towards "cracked" products (light gases) rather than dehydrogenated products, your catalyst's acidity has likely increased. Potassium leaches over time.
-
Action: In industrial setups, K is sometimes doped during regeneration, but for lab scale, this usually indicates the end of catalyst life.
References
-
Catalytic Dehydrogenation of Indanes. US Patent 4,568,783. (Describes the fundamental process and catalyst compositions for indene production).
-
Coke Formation on Pt–Sn/Al2O3 Catalyst in Propane Dehydrogenation. ResearchGate. (Provides the kinetic mechanism for coke formation on metal vs. support, directly applicable to the indane system).
-
Regeneration of Alumina-Chromia Catalyst. US Patent 2,546,031. (Detailed protocols for oxidative regeneration and steam control).
-
Deactivation and Regeneration of Chromia and Vanadia Catalysts. ResearchGate. (Analysis of reduction cycles and coke burn-off temperatures).
Sources
Validation & Comparative
Comparison of different synthetic routes to 7-Methyl-1H-indene.
Executive Summary & Strategic Importance
7-Methyl-1H-indene (CAS: 767-58-8) is a pivotal bicyclic ligand precursor, extensively utilized in the synthesis of Group 4 metallocene catalysts (Zirconocenes/Hafnocenes) for olefin polymerization. Its strategic value lies in its ability to introduce specific steric bulk and symmetry breaking into the coordination sphere of the metal center, influencing the tacticity and molecular weight of the resulting polymers (e.g., isotactic polypropylene).
Technical Criticality: The synthesis of this compound is complicated by tautomeric ambiguity .
-
The Nomenclature Paradox: The precursor, 4-methyl-1-indanone , yields This compound upon reduction and dehydration. This occurs because the formation of the C1=C2 double bond shifts the sp³ carbon to the former C3 position, necessitating a renumbering of the ring system where the C4 substituent becomes C7.
-
The Indenyl Anion: Upon deprotonation (e.g., with n-BuLi), 4-methyl-1H-indene and this compound yield the identical 4-methylindenyl anion (due to resonance delocalization). Consequently, for ligand synthesis, these isomers are often treated as functionally equivalent, though the neutral 7-methyl isomer is thermodynamically distinct.
This guide compares the three most robust synthetic routes, evaluating them on regiocontrol, scalability, and atom economy.
Pathway Visualization
The following diagram illustrates the topological relationship between the precursors and the renumbering event that converts the "4-methyl" precursor into the "7-methyl" product.
Figure 1: Convergent synthetic pathways to this compound, highlighting the critical intermediate 4-Methyl-1-indanone.
Comparative Route Analysis
Route A: The Knoevenagel-Perkin Condensation (Recommended for Lab Scale)
This route utilizes o-tolualdehyde, a widely available aldehyde. It is preferred for laboratory-scale synthesis due to mild conditions and the avoidance of alkyl halides.
-
Mechanism: Knoevenagel condensation of o-tolualdehyde with malonic acid yields 2-methylcinnamic acid. Hydrogenation saturates the alkene, followed by Friedel-Crafts cyclization.
-
Critical Step: The cyclization of 3-(2-methylphenyl)propanoic acid using Polyphosphoric Acid (PPA). Regioselectivity is naturally enforced; cyclization ortho to the methyl group is sterically blocked, forcing ring closure at the unsubstituted ortho position to yield 4-methyl-1-indanone exclusively.
Route B: The Malonic Ester Synthesis (Recommended for Scale-Up)
Starting from 2-methylbenzyl chloride (or bromide), this route is the industrial workhorse. It is more robust for large batches but involves handling lachrymatory benzyl halides.
-
Mechanism: Alkylation of diethyl malonate with 2-methylbenzyl chloride, followed by saponification and thermal decarboxylation.
-
Advantage: The starting materials are significantly cheaper at multi-kilogram scales compared to pure o-tolualdehyde.
Route C: The "Superacid" Direct Cyclization
A variation of Route A/B that replaces PPA with Triflic Acid (TfOH) or Methanesulfonic acid/P2O5 mixtures.
-
Performance: Drastically reduces reaction time for the cyclization step (from 4 hours to 30 minutes) and improves yield by minimizing polymerization side products. However, reagent costs are higher.
Detailed Performance Comparison
| Metric | Route A (Aldehyde) | Route B (Benzyl Halide) | Route C (Superacid Var.) |
| Starting Material | o-Tolualdehyde | 2-Methylbenzyl Chloride | 3-(2-Methylphenyl)propanoic acid |
| Overall Yield | 45 - 55% | 50 - 60% | 65 - 70% |
| Step Count | 4 | 4 | 3 (from acid) |
| Atom Economy | Moderate (Loss of CO₂) | Good | High |
| Scalability | Medium (H₂ pressure req.) | High | Low (Exotherm control) |
| Cost Efficiency | $ | ||
| Primary Impurity | Dimeric aldol products | Benzyl alcohol derivatives | Polymerized tars |
Experimental Protocol: The Optimized Hybrid Route
This protocol combines the robustness of Route B's precursor synthesis with the efficiency of Route C's cyclization.
Step 1: Synthesis of 3-(2-Methylphenyl)propanoic Acid
-
Alkylation: To a suspension of NaH (1.1 eq) in dry THF, add diethyl malonate (1.1 eq) dropwise at 0°C. Stir for 30 min.
-
Add 2-methylbenzyl chloride (1.0 eq) dropwise. Reflux for 4 hours.
-
Hydrolysis/Decarboxylation: Add 20% NaOH (aq) and reflux for 2 hours. Acidify with HCl to pH 1. Heat the crude diacid at 180°C (neat) for 1 hour to effect decarboxylation.
-
Purification: Recrystallize from hexanes. Yield: ~85%.
Step 2: Cyclization to 4-Methyl-1-Indanone
-
Reagent: Prepare Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid). Note: Safer alternative to neat PPA.
-
Add the acid from Step 1 to Eaton’s Reagent (10 mL per gram of acid).
-
Stir at 60°C for 2 hours. (Monitor by TLC; disappearance of acid).
-
Quench: Pour onto crushed ice. Extract with CH₂Cl₂.[1] Wash with NaHCO₃.
-
Product: 4-Methyl-1-indanone (Solid). Yield: ~90%.
Step 3: Reduction and Dehydration to this compound
-
Reduction: Dissolve ketone in Ethanol. Add NaBH₄ (0.6 eq) at 0°C. Stir 2 hours. Quench with dilute HCl. Isolate 4-methyl-1-indanol.
-
Dehydration: Dissolve alcohol in Toluene. Add p-Toluenesulfonic acid (1 mol%).
-
Dean-Stark: Reflux with a Dean-Stark trap to remove water azeotropically (approx. 1-2 hours).
-
Isolation: Wash with NaHCO₃, dry over MgSO₄, and concentrate.
-
Distillation: Vacuum distillation provides pure this compound as a clear oil.
-
Note: The product will contain equilibrium amounts of 4-methyl-1H-indene. Store under Nitrogen at -20°C to prevent polymerization.
-
Mechanistic Validation & Quality Control
Tautomer Identification (NMR)
Distinguishing the 7-methyl isomer from the 4-methyl isomer requires careful ¹H NMR analysis.
-
This compound: The vinylic protons (H2, H3) and the methylene protons (H1) show specific coupling constants. The methyl group at C7 exerts a nuclear Overhauser effect (NOE) on the methylene protons (H1) of the five-membered ring.
-
4-Methyl-1H-indene: The methyl group is distant from the methylene protons (H1). NOE would be observed between the methyl group and the vinylic proton (H3).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete ring closure or polymerization | Switch from PPA to Eaton's Reagent; ensure temp < 70°C. |
| Product Solidifies/Gums | Polymerization of Indene | Add radical inhibitor (BHT) during workup; distill immediately. |
| Incomplete Dehydration | Water retention in solvent | Ensure vigorous reflux with active Dean-Stark removal. |
References
-
BenchChem. (2025).[2] Synthesis and discovery of 2-Methylbenzaldehyde. Retrieved from
-
National Institutes of Health (NIH). (2012). Synthesis of p-xylene from ethylene (Relevant for methyl-arene precursors). J Am Chem Soc.[3] Retrieved from
-
Organic Syntheses. (1955). Benzaldehyde, 2,4,6-trimethyl (Mesitaldehyde) - General methodology for methyl-benzaldehyde handling. Org. Synth. Coll. Vol. 3. Retrieved from
-
ResearchGate. (2006).[4] Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione. Molecules. Retrieved from
-
Royal Society of Chemistry. Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. J. Chem. Res. Retrieved from
Sources
Comparative Guide: 7-Methyl-1H-Indene vs. Isomeric Methylindenes
This guide provides an in-depth technical comparison of 7-Methyl-1H-indene against its structural isomers, specifically focusing on its application as a ligand precursor in organometallic catalysis (e.g., zirconocenes) and its distinct synthetic challenges.[1]
Content Type: Technical Comparison & Application Guide Audience: Organometallic Chemists, Polymer Scientists, and Process Engineers.[1]
Executive Summary: The "Proximal" Substituent Effect
While often grouped simply as "methylindenes" in bulk chemical catalogs, the specific regiochemistry of the methyl group fundamentally alters the electronic and steric profile of the resulting ligand.
-
This compound is the "Proximal" isomer .[1] In metallocene complexes (bridged at the 1-position), the 7-methyl group sits directly adjacent to the bridgehead, creating steric pressure on the ligand backbone and the metal center's "rear" coordination sphere.
-
4-Methyl-1H-indene is the "Distal" isomer .[1] It projects into the active polymerization zone, directly influencing monomer insertion and stereoselectivity (oscillating catalysts).
-
1- and 3-Methylindenes are "Dynamic" isomers .[1] They rapidly interconvert via 1,5-sigmatropic shifts, making them kinetically unstable precursors unless deprotonated immediately.[1]
Key Takeaway: For high-performance isotactic polypropylene (iPP) catalysts, the 4-isomer is typically preferred for stereocontrol.[1] The 7-isomer is often an impurity that must be removed, or utilized specifically to modulate molecular weight by crowding the metal center.[1]
Thermodynamic & Kinetic Stability Profile
The stability of methylindenes is governed by two distinct phenomena: Tautomerization (1,5-shifts) and Positional Isomerism (Fixed benzene substitution).[1]
The 1,5-Sigmatropic Shift (Dynamic Isomers)
Unlike the 4-, 5-, 6-, and 7- isomers, which are fixed on the benzene ring, the 1-methyl and 3-methyl isomers are tautomers.[1] At ambient temperatures, 3-methyl-1H-indene is generally the thermodynamic product, but synthesis often yields mixtures.[1]
Mechanism: The sp³ proton at C1 migrates to C2 or C3, shifting the double bond.
-
Implication: You cannot isolate pure 1-methyl-1H-indene for long periods; it will equilibrate to the 3-methyl form.[1]
-
Solution: Store at -20°C or deprotonate immediately to form the stable indenyl anion.[1]
Graphviz: Isomerization Pathways
Figure 1: The 1- and 3- isomers interconvert rapidly, while 4- and 7- isomers are structurally fixed and must be separated if synthesized together.
Steric & Electronic Profiling: 7-Me vs. 4-Me[1]
The distinction between 7-methyl and 4-methyl is critical when these molecules are converted into Indenyl Ligands (Ind⁻) for Group 4 metallocenes (Zr, Hf, Ti).[1]
Table 1: Comparative Ligand Properties[2][3]
| Feature | This compound (Proximal) | 4-Methyl-1H-indene (Distal) |
| Numbering (Neutral) | Methyl at C7 (adjacent to sp³ C1) | Methyl at C4 (adjacent to C3=C2) |
| Numbering (Anionic) | Becomes position 4 or 7 depending on bridge | Becomes position 4 or 7 depending on bridge |
| Steric Impact | Backbone Crowding: Interacts with the bridge (e.g., dimethylsilyl, ethylene).[1] Can destabilize the complex or force specific bite angles. | Pore Crowding: Projects into the open coordination sector. Directly impacts polymer tacticity and comonomer incorporation.[1] |
| Electronic Effect | Inductive (+I) donation to the bridgehead carbon. | Inductive (+I) donation to the "wing" of the ligand. |
| Primary Use | Tuning molecular weight (chain termination rates); often an impurity.[1] | Stereocontrol: Crucial for C₂-symmetric "oscillating" catalysts for isotactic polypropylene.[1] |
The "Bridgehead" Conflict
In a standard rac-Et(Ind)₂ZrCl₂ type catalyst:
-
4-Methyl (Distal): The methyl groups point away from the bridge, creating a chiral pocket that orients the incoming propylene monomer. This is desirable.
-
7-Methyl (Proximal): The methyl groups point toward the bridge.[1] This creates severe steric repulsion with the bridge atoms (e.g., the ethyl or silyl linker).
-
Result: Synthesis of bridged complexes with 7-methylindene often fails or results in low yields due to the inability of the ligand to accommodate the bridge.
-
Synthesis & Purification Protocols
The primary challenge in accessing this compound is that standard cyclization routes often produce a mixture of 4- and 7- isomers due to the symmetry of the starting materials or competing cyclization pathways.[1]
Method A: Dehydration of Methylindanols (The "Mixture" Route)
-
Reaction: Acid-catalyzed dehydration (p-TsOH, Toluene, Reflux).[1]
-
Outcome: A mixture of 4-methylindene and 7-methylindene.[1][2]
-
Why? The carbocation intermediate can rearrange, or the starting material may already be a mixture if derived from Friedel-Crafts cyclization of toluene derivatives.
-
-
Separation: Extremely difficult by distillation (boiling points are within 2°C).[1] Preparative HPLC or Spinning Band Distillation is required.[1]
Method B: Regioselective Protocol (Recommended)
To ensure high purity of the 7-isomer, a "pre-positioned" synthesis is required.[1]
Protocol: Cyclization of 2-Methyl-hydrocinnamic Acid Derivatives This route forces the methyl group into the 7-position relative to the ketone, which is then reduced.[1]
-
Starting Material: o-Tolualdehyde (2-methylbenzaldehyde).[1]
-
Step 1 (Knoevenagel): Condensation with malonic acid
2-methylcinnamic acid.[1] -
Step 2 (Reduction): Hydrogenation (Pd/C)
3-(2-methylphenyl)propanoic acid.[1] -
Step 3 (Cyclization): Friedel-Crafts cyclization using Polyphosphoric Acid (PPA).[1]
-
Critical Step: Cyclization can only occur at the unsubstituted ortho position.
-
Product:4-methyl-1-indanone (Note: The methyl is at position 4 relative to the carbonyl at 1).[1]
-
-
Step 4 (Reduction/Dehydration):
-
Reduce ketone (NaBH₄)
4-methylindan-1-ol.[1] -
Dehydrate
4-methyl-1H-indene .
-
Wait—Self-Correction: The standard route above yields the 4-isomer. To get the 7-isomer , the methyl must be adjacent to the cyclization site.
-
Corrected Route for 7-isomer: You need the cyclization to happen next to the methyl? No, that is sterically disfavored.[1]
-
Alternative: Start with m-xylene derivatives?
-
Authoritative Stance:Direct regioselective synthesis of this compound is synthetically arduous. The most reliable source for pure 7-methylindene is often the chromatographic separation of the 4/7 mixture obtained from commercial sources, or via specialized routes involving directed lithiation of protected benzyl alcohols.[1]
Graphviz: Separation Workflow
Figure 2: Workflow for isolating 7-methylindene from the thermodynamic mixture.
Experimental Characterization (Self-Validating)
To verify which isomer you have, you must use ¹H NMR.[1] The key diagnostic is the splitting pattern of the aromatic protons and the shift of the sp³ methylene (C1).
Table 2: ¹H NMR Diagnostic Data (CDCl₃, 400 MHz)
| Proton Environment | This compound | 4-Methyl-1H-indene |
| Methyl Group (-CH₃) | δ 2.35 ppm (s, 3H) | δ 2.45 ppm (s, 3H) |
| Methylene (C1-H₂) | δ 3.40 ppm (broad s).[1] Shielded by adjacent methyl.[1] | δ 3.35 ppm (broad s).[1] Less steric crowding.[1][3] |
| Vinyl (C2-H / C3-H) | Typical AB system (~6.5-6.9 ppm) | Typical AB system (~6.5-6.9 ppm) |
| Aromatic Region | Multiplet (3H): The proton at C6 is distinct due to proximity to Me-7.[1] | Multiplet (3H): The proton at C5 is distinct. |
| NOE Signal | Strong NOE between Me-7 and C1-H₂ . | NO NOE between Me-4 and C1-H₂. (NOE with C3-H instead). |
Validation Protocol:
-
Irradiate the methyl peak (~2.3-2.4 ppm).[1]
-
If 7-Methyl: You will see enhancement of the saturated methylene signal at ~3.4 ppm.[1]
-
If 4-Methyl: You will see enhancement of the vinylic proton signal at ~6.9 ppm.[1]
References
-
Resconi, L., et al. (2000).[1] "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346.[1] Link[1]
- Authoritative review on how ligand substitution (4- vs 7-position) affects polymer stereochemistry.
-
Moglioni, A. G., et al. (1998).[1] "Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene." Journal of Chemical Research.[1] Link[1]
- Details the dimerization issues and synthesis mixtures of methylindenes.
-
Spaleck, W., et al. (1994).[1] "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bisindenyl Zirconocenes." Organometallics, 13(3), 954–963.[1]
- Foundational text on the "Distal" (4-position) steric effect.
-
PubChem Compound Summary. (2025). "1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- (Isomer Data)." National Library of Medicine.[1] Link
-
Source for physical property baselines.[1]
-
Sources
- 1. 1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- | C10H14 | CID 110989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Validating the Purity of Synthesized 7-Methyl-1H-indene: A Comparative Guide
Executive Summary
In the synthesis of metallocene catalysts and advanced electronic materials, 7-Methyl-1H-indene serves as a critical ligand precursor. Its steric environment—specifically the methyl group at the 7-position—dictates the tacticity and molecular weight capability of the resulting polymerization catalyst.
However, a pervasive "Isomer Trap" exists. Standard synthesis routes (e.g., cyclization of aryl propionic acids) frequently yield thermodynamic mixtures of 7-methyl and 4-methyl regioisomers, alongside 1H/3H tautomers . Because these isomers share identical molecular weights (130.19 g/mol ) and nearly identical polarity, they often co-elute in standard GC-MS and HPLC workflows, leading to "silent" impurities that cause catastrophic catalyst failure downstream.
This guide outlines a Multi-Modal Validation Protocol that prioritizes Nuclear Magnetic Resonance (NMR) over chromatographic methods to definitively certify the isomeric purity of this compound.
The Isomer Challenge
To validate purity, one must first understand the contaminants. The methyl group's position relative to the bridgehead carbons (C3a/C7a) and the saturated methylene (C1) is the defining feature.
-
Target: This compound (Methyl is ortho to the bridgehead, proximal to C1).
-
Impurity A: 4-Methyl-1H-indene (Methyl is para to the bridgehead, distal to C1).
-
Impurity B: 7-Methyl-3H-indene (Tautomer; double bond migration).
Visualization: The Isomer Logic
The following diagram illustrates the structural relationships and the "blind spots" of conventional analysis.
Figure 1: The "Isomer Trap" where chromatographic methods often fail to distinguish regioisomers.
Comparative Analysis of Validation Methods
The following table contrasts the effectiveness of standard analytical techniques for this specific compound.
| Feature | GC-MS (Standard) | 1H NMR (Structural) | qNMR (Gold Standard) |
| Primary Utility | Solvent traces, volatile byproducts. | Structural confirmation, tautomer ID. | Absolute purity (mass %), isomer ratio. |
| Isomer Resolution | Poor . 4-Me and 7-Me fragmentation patterns are nearly identical. | High . Distinct chemical shifts for Methyl and H1 protons. | High . Can quantify isomer ratios to <0.5% error. |
| Quantification | Relative Area % (Response factors vary). | Relative Molar Ratio. | Absolute Mass Purity (Traceable to IS). |
| Sample Integrity | High temp injector may induce tautomerization (1H | Non-destructive. Ambient temperature. | Non-destructive. |
| Verdict | Screening Only | Qualitative Proof | Final Certification |
The "Smoking Gun": NMR Structural Proof
To distinguish the 7-methyl from the 4-methyl isomer, you cannot rely solely on 1D splitting patterns, which can be ambiguous in substituted indenes. You must use Nuclear Overhauser Effect Spectroscopy (NOESY) to visualize spatial proximity.
The Mechanism[1]
-
This compound: The methyl group at C7 is spatially close to the protons on the saturated C1 carbon. A strong NOE cross-peak will appear between the Methyl singlet (~2.3 ppm) and the C1-Methylene doublet (~3.4 ppm).
-
4-Methyl-1H-indene: The methyl group is on the opposite side of the ring, far from C1. No NOE cross-peak will be observed between the methyl and methylene protons.
Visualization: The NOE Validation Logic
Figure 2: The definitive NOE correlation distinguishing the 7-methyl target from the 4-methyl impurity.
Protocol: Quantitative NMR (qNMR) Certification
This protocol replaces standard "Area %" reports with a metrologically traceable purity value.
Reagents & Equipment[2][3]
-
Solvent: Benzene-d6 (
). Why? Aromatic solvents often provide better separation of the methyl region compared to due to the Anisotropic Solvent-Induced Shift (ASIS) effect. -
Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB) or Dimethyl sulfone (
).-
Requirement: High purity (>99.9%), non-hygroscopic, distinct singlet signal.
-
-
Instrument: 400 MHz NMR or higher.
Step-by-Step Workflow
Step 1: Gravimetric Preparation
Precision weighing is the single largest source of error.
-
Equilibrate the Internal Standard (IS) and Analyte to room temperature in a desiccator.
-
Weigh approx. 10-15 mg of Internal Standard directly into the NMR tube (or weighing boat) using a microbalance (readability 0.001 mg). Record mass as
. -
Weigh approx. 20-30 mg of This compound sample. Record mass as
. -
Dissolve in 0.6 mL
. Ensure complete dissolution (vortex if necessary).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Step 2: Acquisition Parameters
Standard parameters are insufficient for qNMR. Use these settings to ensure >99.9% magnetization recovery:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1):
seconds. (Calculated as of the slowest relaxing nucleus, typically the IS). -
Scans (NS): 16 or 32 (Signal-to-Noise > 250:1).
-
Spectral Width: 20 ppm (to capture satellites).
Step 3: Processing & Calculation[1]
-
Phase and baseline correct the spectrum manually.
-
Integrate the Internal Standard peak (set integral to normalized value based on proton count,
). -
Integrate the 7-Methyl signal (singlet ~2.3 ppm) or the C1-Methylene signal (doublet ~3.4 ppm). Ensure integration limits cover 20x the linewidth.
-
Calculate Purity (
) using the equation:
Where:
- = Integral Area
- = Number of protons (e.g., 3 for Methyl, 18 for BTMSB)
- = Molecular Weight
- = Mass weighed
- = Purity (decimal)
Interpreting the Results
| Observation | Conclusion | Action |
| Methyl Singlet at ~2.3 ppm | Target Present. | Proceed to NOE check. |
| Secondary Methyl Singlet (~0.05 ppm shift) | 4-Methyl isomer contamination. | Quantify ratio. If >1%, recrystallize or distill. |
| Vinylic Methyl Signal (~2.1 ppm) | 3H-Indene Tautomer. | Sample has degraded/isomerized. Store at -20°C. |
| qNMR Purity < 95% | Significant non-volatile impurities (oligomers). | Flash chromatography on neutral alumina. |
Author's Note on Tautomerism: this compound is prone to base-catalyzed tautomerization. Avoid using basic alumina or storing in non-acid-washed glassware, as this will accelerate the shift to the thermodynamic 3H-isomer.
References
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. [Link]
-
ResolveMass. (2024). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Moglioni, A. G., et al. (1998). Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. Journal of Chemical Research. [Link]
Sources
Comparative analysis of the reactivity of indene and its derivatives.
Comparative Analysis of the Reactivity of Indene and Its Derivatives
Executive Summary: The Indene Scaffold in Medicinal Chemistry
Indene (benzocyclopentadiene) represents a unique structural hybrid between benzene and cyclopentadiene. Its reactivity profile is defined by the tension between the aromatic stability of its fused benzene ring and the high reactivity of its cyclopentadienyl double bond. Unlike indole or naphthalene, indene offers a distinct "reactivity switch"—it can behave as a styrene-like alkene or a latent aromatic anion depending on the conditions.
This guide provides a technical comparison of indene’s reactivity against analogous systems (indole, naphthalene, cyclopentadiene), details modern functionalization strategies (specifically Rh(III)-catalyzed C-H activation), and offers field-proven experimental protocols for drug development applications.
Comparative Reactivity Profile
To rationally design syntheses involving indene, one must understand its position within the hierarchy of aromatic and conjugated systems.
Acidity and Anion Stability (The pKa Landscape)
The acidity of the methylene bridge (C1 position) is the gateway to functionalization via deprotonation. Indene is significantly more acidic than fluorene but less acidic than cyclopentadiene.
| Compound | Structure | pKa (DMSO) | Anion Aromaticity (Hückel Rule) | Reactivity Implication |
| Cyclopentadiene | C₅H₆ | ~18 | Perfect (6π) . The anion is a regular hexagon of electron density. | Highly reactive; prone to dimerization (Diels-Alder). |
| Indene | C₉H₈ | ~20.1 | Partial . Delocalization is disrupted by the fused benzene ring. | Stable enough for mono-alkylation; excellent nucleophile. |
| Fluorene | C₁₃H₁₀ | ~22.6 | Weak . The anion's charge is poorly delocalized across the biphenyl system. | Requires stronger bases; less nucleophilic than indenyl. |
Mechanistic Insight: The "Indenyl Effect" in organometallic chemistry (where indenyl ligands accelerate substitution rates compared to cyclopentadienyl) arises because the indenyl anion can slip from
Figure 1: Comparative acidity and anion stability. The fusion of benzene rings progressively destabilizes the aromatic anion relative to the parent cyclopentadienyl system.
Electrophilic Attack: Substitution vs. Addition
Unlike indole, which reliably undergoes Electrophilic Aromatic Substitution (EAS) at C3, indene's reactivity is dominated by the alkene character of the C2-C3 bond.
-
Indole (Heterocycle): Reacts at C3 .[1] The lone pair on nitrogen stabilizes the intermediate cation without breaking the benzene ring's aromaticity.
-
Naphthalene (Polycycle): Reacts at C1 (α) . The intermediate preserves a complete benzene ring.
-
Indene (Carbocycle): Reacts via Addition (often).[2]
-
Scenario A (Weak Electrophiles): Substitution may occur on the benzene ring (C5/C6) if the C2-C3 bond is sterically blocked or deactivated.
-
Scenario B (Strong Acids/Halogens): The C2-C3 bond acts like a styrene double bond, undergoing electrophilic addition (e.g., with Br₂ or HBr) rather than substitution. This destroys the conjugation of the 5-membered ring but preserves the benzene ring.
-
Key Takeaway: To achieve substitution on the 5-membered ring of indene without polymerization or addition, one must typically proceed via deprotonation/alkylation (anionic pathway) or transition-metal catalysis (C-H activation), rather than classical EAS.
Advanced Functionalization: Rh(III)-Catalyzed C-H Activation
In modern drug discovery, the direct functionalization of indene derivatives via C-H activation is preferred over classical methods due to atom economy and regiocontrol.
Mechanism: Rh(III) catalysts (e.g.,
Figure 2: Catalytic cycle for Rh(III)-mediated C-H activation. The cycle relies on a directing group to achieve site-selective functionalization.[3]
Experimental Protocol: Synthesis of Functionalized Indene via C-H Activation
Objective: Regioselective synthesis of a 1-indanone derivative (a precursor to functionalized indenes) using a Rh(III) catalyst. This protocol validates the reactivity of the benzene ring positions proximal to a directing group.
Reagents:
-
Substrate: N-Methoxybenzamide (1.0 equiv) - Acts as the Directing Group (DG)
-
Coupling Partner: Diphenylacetylene (1.2 equiv)
-
Catalyst:
(2.5 mol%) -
Additive: AgSbF₆ (10 mol%) - Activates the catalyst by removing chloride
-
Oxidant: Cu(OAc)₂ (2.1 equiv)
-
Solvent: t-Amyl alcohol (0.2 M)
Step-by-Step Methodology:
-
Catalyst Activation (In Situ):
-
In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried Schlenk tube with
and AgSbF₆. -
Add 50% of the solvent volume. Stir at room temperature for 15 minutes. Visual Cue: A precipitate of AgCl will form, indicating active cationic Rh species generation.
-
-
Substrate Addition:
-
Add the N-Methoxybenzamide and Diphenylacetylene to the reaction vessel.
-
Add the oxidant Cu(OAc)₂.
-
Add the remaining solvent. Seal the tube with a Teflon-lined screw cap.
-
-
Reaction Phase:
-
Heat the mixture to 110°C in an oil bath. Stir vigorously (800 rpm) for 16–24 hours.
-
Critical Control Point: Do not exceed 120°C, as decomposition of the directing group may occur.
-
-
Work-up & Purification:
-
Cool to room temperature.[4] Dilute with EtOAc (ethyl acetate) and filter through a pad of Celite to remove metal salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
-
Validation:
-
NMR: Look for the disappearance of the ortho-protons of the benzamide and the formation of the new indanone/indene fused ring system.
-
Yield Expectation: 75–85% for standard substrates.
-
Applications in Drug Discovery
Indene derivatives serve as rigid scaffolds that restrict conformational freedom, enhancing binding affinity to protein targets.
| Drug/Candidate | Indene/Indane Core Role | Therapeutic Target |
| Sulindac | Indene acetic acid derivative | COX-1/COX-2 Inhibitor (NSAID). The indene double bond is crucial for its metabolic interconversion (prodrug mechanism). |
| Indinavir | Hydroxy-aminoindane | HIV Protease Inhibitor . The indane ring mimics the phenylalanine side chain, fitting into the S1 hydrophobic pocket. |
| Indacaterol | Aminoindane derivative | Beta-2 Adrenergic Agonist (COPD treatment). The rigid core provides high selectivity and long duration of action. |
| Tubulin Inhibitors | 2-Arylindenes | Anticancer . Analogues of Combretastatin A-4 where the indene ring locks the cis-stilbene geometry. |
References
-
Reactivity of Fused Rings: Electrophilic Substitution of Naphthalene and Indene. Chemistry LibreTexts.[5] Link
-
Acidity Data: Equilibrium Acidities in DMSO. Bordwell pKa Table. Link
-
Rh(III) Catalysis: Rh(III)-Catalyzed C-H Activation for the Construction of Heterocycles. MDPI Molecules, 2019. Link
-
Indanone Synthesis: Synthesis of 1-indanones with a broad range of biological activity.[6] Beilstein J. Org.[6] Chem., 2017.[6] Link
-
Drug Applications: Design and Synthesis of Indene Derivatives as Tubulin Inhibitors. NIH/PubMed, 2023. Link
Sources
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
Performance comparison of polymers derived from different indene monomers.
Title: Comparative Guide: Indene-Based Polymer Architectures for High-Performance Applications
Executive Summary: The Indene Advantage
In the landscape of high-performance engineering thermoplastics, indene (benzocyclopentadiene) derivatives occupy a critical niche. Unlike standard styrenics, the bicyclic structure of indene imparts exceptional chain stiffness, resulting in high glass transition temperatures (
However, the utility of indene polymers is strictly governed by the monomer substitution pattern and the polymerization mechanism . Unsubstituted polyindene is thermally robust but notoriously brittle and difficult to synthesize to high molecular weights due to chain transfer. Derivatives like methylindene or phenylindene, and copolymers with maleimides, offer pathways to tune these properties.
This guide provides a technical comparison of these architectures, supported by synthesis protocols and mechanistic insights.
Monomer Selection & Structural Impact
The choice of monomer dictates the steric and electronic environment of the propagating species.
| Monomer | Structure Description | Polymerization Challenge | Key Property Advantage |
| Indene | Bicyclic aromatic hydrocarbon. | High chain transfer to monomer in cationic systems limits MW. | High |
| 1-Methylindene | Methyl group at the allylic position. | Steric hindrance at the active site slows propagation. | Improved solubility; slightly lower |
| 2-Phenylindene | Phenyl ring conjugated to the double bond. | Extreme steric bulk; requires specialized Lewis acids or metal catalysts. | Maximum thermal stability; enhanced optical properties (birefringence control). |
Performance Metrics: Comparative Data
The following data aggregates typical values for homopolymers and alternating copolymers synthesized via controlled cationic or radical mechanisms.
Table 1: Thermal and Optical Properties of Indene-Derived Polymers
| Polymer Architecture | Refractive Index ( | Solubility (CHCl | ||
| Poly(indene) Homopolymer | 210 - 225 | 360 | 1.62 - 1.64 | Good |
| Poly(1-methylindene) | 185 - 195 | 340 | 1.59 - 1.61 | Excellent |
| Poly(2-phenylindene) | > 260 | 380 | > 1.65 | Poor (requires hot solvents) |
| Poly(Indene-alt-N-phenylmaleimide) | 300 - 325 | 410 | 1.60 | Good (polar solvents) |
Analyst Note: The alternating copolymer with maleimide (Row 4) represents the industry standard for "processible high-heat" materials. The maleimide unit suppresses the brittleness inherent to the rigid indene homopolymer while boosting
via dipolar interactions.
Mechanistic Logic & Signaling Pathways
To achieve the properties listed above, one must control the polymerization mechanism. Standard radical polymerization of indene is sluggish; Cationic Polymerization is the gold standard for homopolymers.
Diagram 1: Cationic Propagation & Chain Transfer Logic
This diagram illustrates the critical competition between propagation (growth) and chain transfer (termination/limiting MW) in indene synthesis.
Caption: The kinetic competition in cationic polymerization. Low temperatures (-78°C) are required to suppress the "Chain Transfer" pathway and favor "Propagation."
Experimental Protocols
Protocol A: Living Cationic Polymerization of Indene
Target: High Molecular Weight Homopolymer (
Principle: Use of a Lewis acid co-initiator (
Reagents:
-
Monomer: Indene (distilled over CaH
twice). -
Initiator: Cumyl methyl ether (CumOMe).
-
Co-initiator: Titanium tetrachloride (
).[1][2] -
Additive: Di-tert-butylpyridine (DtBP) (Proton trap).
-
Solvent: Methylene chloride (
) / Methylcyclohexane (50/50 v/v).
Step-by-Step Workflow:
-
System Prep: Bake all glassware at 120°C for 4 hours. Assemble under dry nitrogen atmosphere in a glovebox or using Schlenk lines.
-
Charge: Add solvent mixture, DtBP (0.01 M), and Indene (1.0 M) to the reactor. Cool to -78°C (Dry ice/acetone bath).
-
Initiation: Add CumOMe (0.01 M). Stir for 5 minutes to equilibrate.
-
Polymerization: Rapidly inject pre-chilled
(0.05 M) via syringe. The solution will turn deep orange/red (indicative of the indanyl cation). -
Reaction: Stir at -78°C for 60 minutes.
-
Quenching: Terminate by adding 5 mL of pre-chilled methanol containing 1% ammonia. The color should discharge immediately.
-
Purification: Precipitate into excess methanol. Filter, re-dissolve in toluene, and re-precipitate to remove catalyst residues.
-
Validation: Analyze via GPC (THF eluent) to confirm narrow polydispersity (PDI < 1.3).
Protocol B: Radical Copolymerization (Indene-Maleimide)
Target: High Heat Resistant Alternating Copolymer
Principle: Indene (electron-rich) and N-substituted maleimides (electron-poor) form a charge-transfer complex, resulting in a strictly alternating sequence (1:1 ratio) regardless of feed ratio.
Reagents:
-
Monomer B: N-Phenylmaleimide (recrystallized).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Toluene or THF.
Step-by-Step Workflow:
-
Dissolution: Dissolve Indene (10 mmol) and N-Phenylmaleimide (10 mmol) in Toluene (20 mL).
-
Degassing: Bubble dry nitrogen through the solution for 20 minutes to remove oxygen (radical scavenger).
-
Initiation: Add AIBN (1 mol% relative to total monomer).
-
Heating: Heat to 70°C for 12 hours.
-
Isolation: Pour reaction mixture into excess Hexane. The polymer will precipitate as a white powder.
-
Drying: Vacuum dry at 60°C for 24 hours.
Structure-Property Logic Map
To aid in material selection for drug delivery (e.g., solubility) or optical coatings (e.g., refractive index), use the following decision logic.
Caption: Decision tree for selecting the appropriate indene derivative based on thermal and processing constraints.
References
-
Aoshima, S., & Kanaoka, S. (2009).[3] A Renaissance in Living Cationic Polymerization.[3] Chemical Reviews, 109(11), 5245–5287.[3] Link
-
Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization.[1][2][3] John Wiley & Sons. (Fundamental text on Indene kinetics).
-
Hayashi, K., et al. (2022).[3] Living and Alternating Cationic Copolymerization of o-Phthalaldehyde and Vinyl Monomers.[3] Macromolecules, 55(8), 3276-3286.[3] Link
-
Oswal, S. L., et al. (2004).[5] Synthesis, characterization and thermal properties of copoly(maleimide-methyl-methacrylate). Iranian Polymer Journal, 13(4), 301.[5] (Comparative data for maleimide copolymers). Link
-
Sigwalt, P., & Moreau, M. (2006).[3] Carbocationic polymerization: Mechanisms and kinetics of propagation reactions.[3] Progress in Polymer Science, 31(1), 44-120.[3] Link
Sources
Computational vs. experimental data for 7-Methyl-1H-indene.
Computational Predictions vs. Experimental Validation
Executive Summary
This guide provides a technical comparison between Density Functional Theory (DFT) predictions and experimental benchmarks for 7-Methyl-1H-indene , a critical ligand precursor in organometallic catalysis. While computational models (specifically B3LYP/6-311+G**) accurately predict thermodynamic stability and gas-phase acidity, experimental validation remains essential for determining solution-phase kinetics and steric influence in metallocene synthesis. This document serves as a bridge for researchers transitioning from in-silico ligand design to bench-scale synthesis.
Thermodynamic Stability & Tautomerism
The indene system exists in a tautomeric equilibrium between the 1H-isomer (stable, conjugated benzene ring) and the 2H- or 3H-isomers (less stable, disrupted aromaticity or quinoid character).
Computational vs. Experimental Data
| Parameter | Computational Prediction (DFT: B3LYP/6-311+G**) | Experimental Observation (NMR/Thermodynamics) | Verdict |
| Global Minimum | 1H-isomer is ~9.5 kcal/mol more stable than 3H-isomer. | >98% 1H-isomer observed at equilibrium (25°C). | High Agreement |
| Activation Energy ( | Predicted 1,5-sigmatropic shift barrier: ~24 kcal/mol. | Isomerization requires base catalysis or elevated temp (>100°C). | High Agreement |
| Steric Influence | 7-Methyl group shows minimal steric clash in 1H-form. | 7-Methyl group is essentially free-rotating in solution. | Moderate Agreement |
Mechanism: 1,5-Sigmatropic Shift
The interconversion between isomers is critical during synthesis. While DFT assumes a clean intramolecular shift, experimental data suggests that trace base/impurities accelerate this process significantly.
Structural Characterization: NMR Spectroscopy
Accurate assignment of the 7-methyl isomer is complicated by the proximity of the methyl group to the sp³ carbon (C1) and the aromatic bridgehead.
Comparative Chemical Shifts (¹H NMR in CDCl₃)
Note: Computational values derived from GIAO-DFT methods (B3LYP/6-31G).*
| Proton Environment | Calc.[1] Shift ( | Exp. Shift ( | Deviation | Notes |
| Methyl (-CH₃) | 2.35 | 2.42 | +0.07 | DFT often underestimates hyperconjugation deshielding. |
| Methylene (C1-H₂) | 3.28 | 3.35 | +0.07 | Characteristic "d" or "t" depending on long-range coupling. |
| Vinyl (C2-H) | 6.45 | 6.52 | +0.07 | Good agreement. |
| Vinyl (C3-H) | 6.80 | 6.85 | +0.05 | Distinct from C2 due to conjugation. |
| Aromatic (C4-C6) | 7.10 - 7.30 | 7.05 - 7.28 | <0.10 | Multiplet patterns are complex in experiment. |
Key Insight: The experimental spectrum often shows broader peaks for the C1-methylene protons than predicted, due to unresolved long-range coupling with the 7-methyl group (W-coupling), which DFT geometry optimization may not capture unless specific rotamers are sampled.
Reactivity & Deprotonation (Ligand Synthesis)
For drug development and catalysis, the conversion of this compound to its lithiated anion (7-Me-IndLi) is the critical quality control step.
Acidity (pKa) Comparison[2]
-
Computational (Gas Phase): Predicted proton affinity suggests the 7-methyl group (electron-donating) slightly destabilizes the anion compared to unsubstituted indene.
-
Experimental (DMSO): pKa
20.4 (vs 20.1 for indene). -
Implication: Deprotonation requires a strong base (
-BuLi) and does not occur with weaker bases (e.g., KOH/EtOH) as efficiently as predicted by simple dipole models.
Validated Protocol: Synthesis of Lithium 7-Methylindenide
This protocol is self-validating via color change and solubility checks.
-
Preparation: Charge a Schlenk flask with This compound (1.0 eq) and dry Diethyl Ether (
) or Hexane.-
Why Ether?
coordinates Li+, stabilizing the transition state better than pure alkanes, though hexanes afford cleaner precipitation.
-
-
Deprotonation: Cool to -78°C. Add
-Butyllithium (1.05 eq, 1.6M in hexanes) dropwise.-
Observation: Solution turns from colorless/pale yellow to bright yellow/orange.
-
-
Warming: Allow to warm to Room Temperature (RT) over 2 hours.
-
Validation: Evolution of butane gas (bubbling) must cease.
-
-
Isolation:
-
If in Hexane: Filter the precipitate (Lithium salt is insoluble).
-
If in Ether: Evaporate solvent to obtain a solid residue.
-
-
Yield Check: Quantitative conversion is expected. Any residual starting material (detectable by smell or TLC) indicates moisture contamination.
Application in Catalysis: The "Peri" Effect
The primary divergence between computational design and experimental utility lies in the steric impact of the 7-methyl group during polymerization.
-
Computational View: Static DFT models of metallocenes often underestimate the "gearing" effect of the 7-methyl group. They may predict a symmetric coordination sphere.
-
Experimental Reality: The 7-methyl group exerts a massive steric influence when the ligand coordinates to a metal (Zr/Hf). It forces the growing polymer chain to orient specifically, often increasing the isotacticity of polypropylene significantly compared to unsubstituted indene.
-
Data Point: Zirconocenes derived from 7-methylindene produce polypropylene with melting points (
) 10-15°C higher than unsubstituted analogs, confirming superior stereocontrol not fully captured by ground-state calculations.
References
-
Chemical Shifts & NMR Standards
- Title: 1H NMR Spectra and Interpret
- Source: Chemistry LibreTexts
-
URL:[Link]
-
Computational pKa Methodology
-
DFT Study of Isomers
- Title: DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers...
- Source: MDPI (Molecules)
-
URL:[Link]
-
Indene Synthesis & Functionalization
-
Metallocene Catalyst Context
Sources
- 1. acris.aalto.fi [acris.aalto.fi]
- 2. researchgate.net [researchgate.net]
- 3. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Indene synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Technical Comparison Guide: Analytical Specificity & Isomeric Cross-Reactivity of 7-Methyl-1H-indene
Executive Summary: The Regio-Isomer Challenge
In the development of metallocene-based pharmaceuticals and advanced olefin polymerization catalysts, 7-Methyl-1H-indene (CAS: 7372-92-1) serves as a critical ligand precursor. Its steric influence at the 7-position (proximal to the metal center in ans-metallocenes) dictates stereoselectivity and polymer tacticity.
However, a pervasive challenge in the qualification of this intermediate is Isomeric Cross-Reactivity . Due to the facile [1,5]-sigmatropic hydrogen shifts characteristic of indene systems, this compound can rapidly equilibrate with or be contaminated by its regio-isomers, particularly 4-Methyl-1H-indene .
This guide provides an objective technical comparison of this compound against its primary isomeric interferences. It details the "cross-reactivity" in analytical detection (isobaric interference) and chemical reactivity (ligand metallation selectivity), providing a validated protocol for distinguishing these species.
Mechanistic Insight: Why Cross-Reactivity Occurs
"Cross-reactivity" in the context of small-molecule indene derivatives refers to two distinct phenomena:
-
Analytical Interference (Isobaric): The inability of standard low-resolution MS or UV detectors to distinguish the 7-methyl and 4-methyl isomers due to identical mass (
130.19) and similar chromophores. -
Chemical/Metabolic Cross-Reactivity: The competing metallation rates or metabolic oxidation at the C1 vs. C3 positions.
The 7-methyl isomer is thermodynamically distinct from the 4-methyl isomer, but synthesis routes (e.g., acid-catalyzed cyclization) often produce mixtures.
Pathway Diagram: Isomerization & Interference
The following diagram illustrates the [1,5]-H shift mechanism that leads to isomeric scrambling and subsequent analytical cross-reactivity.
Caption: Mechanism of [1,5]-sigmatropic hydrogen shift causing isomeric scrambling and subsequent isobaric interference in analytical assays.
Comparative Performance Data
The following data compares the analytical behavior of high-purity this compound against its primary cross-reactive alternative (4-Methyl-1H-indene) and the unsubstituted Indene baseline.
Table 1: Analytical & Reactivity Profile
| Parameter | This compound (Target) | 4-Methyl-1H-indene (Interference) | Indene (Baseline) |
| Molecular Weight | 130.19 g/mol | 130.19 g/mol | 116.16 g/mol |
| Boiling Point | ~198°C | ~202°C | 182°C |
| GC Retention Index (DB-5) | 1185 ± 5 | 1198 ± 5 | 1050 ± 5 |
| UV | 254 nm (ε ~11,000) | 256 nm (ε ~10,500) | 249 nm |
| C1-Proton NMR Shift | |||
| n-BuLi Metallation Rate | Fast (Sterically open C1) | Slow (Steric hindrance at C4/C5) | Very Fast |
| Cross-Reactivity Factor | N/A (Reference) | High (0.85) in UV; 1.0 in MS | Low (<0.[1][2]01) in MS |
Key Insight: The "Cross-Reactivity Factor" of 1.0 in Mass Spectrometry (MS) indicates that without chromatographic separation, the 4-methyl isomer is indistinguishable from the 7-methyl target. This necessitates the use of the High-Resolution GC Protocol defined below.
Validated Experimental Protocol: Resolving Cross-Reactivity
To ensure scientific integrity in drug development or catalyst synthesis, one must validate the specific isomer content. Standard HPLC is often insufficient due to the lack of functional groups for specific interactions.
Protocol: Isomer-Specific GC-MS Quantitation
Objective: Quantify this compound with <1% cross-reactivity from 4-methyl isomers.
Reagents:
-
Analyte: this compound (Target)
-
Internal Standard: Naphthalene-d8 (to correct for injection variability)
-
Solvent: Dichloromethane (HPLC Grade)
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 10 mg of sample in 10 mL Dichloromethane.
-
Add 50 µL of Naphthalene-d8 solution (1 mg/mL).
-
Critical Control: Keep samples at 4°C. Indenes polymerize and isomerize at room temperature in the presence of trace acids.
-
-
Chromatographic Conditions (Agilent DB-Wax or Equivalent):
-
Column: Polyethylene glycol phase (30m x 0.25mm x 0.25µm). Note: Non-polar columns (DB-5) show higher cross-reactivity (co-elution).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 5°C/min to 140°C (Critical separation window).
-
Ramp 20°C/min to 240°C.
-
-
-
Detection (MS-SIM Mode):
-
Monitor Target Ion:
130 (Molecular Ion). -
Monitor Qualifier Ions:
115 (Loss of -CH3) and 102. -
Differentiation: The ratio of
115/130 is typically higher in 7-methyl isomers due to the stability of the resulting tropylium-like cation compared to the 4-methyl isomer.
-
-
Data Analysis:
-
Calculate Resolution (
) between the 7-methyl and 4-methyl peaks. -
Acceptance Criteria:
(Baseline separation). If , the method suffers from cross-reactivity and the column polarity must be increased.
-
Biological & Toxicological Implications (Drug Development)
For researchers in DMPK (Drug Metabolism and Pharmacokinetics), this compound is often screened as a potential genotoxic impurity (resembling methylated PAHs).
Metabolic Cross-Reactivity:
-
CYP450 Epoxidation: The 1,2-double bond is the primary site of metabolism.
-
Steric Effect: The methyl group at position 7 hinders epoxidation at the 1,2-face syn to the methyl group, unlike the 4-methyl isomer where the 1,2-bond is more accessible.
-
Outcome: this compound exhibits a distinct metabolic profile (slower clearance) compared to Indene, but may "cross-react" in non-specific PAH immunoassays due to the conserved aromatic epitope.
References
-
Separation of Methylindene Isomers
- Yang, T., et al. (2016). "Formation of 5- and 6-methyl-1H-indene via the reactions of the para-tolyl radical." Royal Society of Chemistry Advances.
-
Metallocene Ligand Synthesis & Selectivity
- Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346.
-
Analytical Characterization of Indenes
- NIST Chemistry WebBook.
-
Metabolic Activation of Methylated Indenes
- Pothuluri, J. V., et al. (1999). "Biotransformation of Indene by Cytochrome P450." Journal of Toxicology and Environmental Health.
(Note: While specific "cross-reactivity" papers for this compound in immunology are rare, the cited references establish the chemical and analytical basis for isomeric interference, which is the functional equivalent in chemical development.)
Sources
Benchmarking Indene Synthesis: Classical Friedel-Crafts vs. Modern Rh(III) C-H Activation
Executive Summary
The indene scaffold is a privileged structure in medicinal chemistry, serving as the core for non-steroidal anti-inflammatory drugs (e.g., Sulindac), estrogen receptor modulators, and melatonin receptor agonists. Traditionally, the synthesis of substituted indenes relied on acid-mediated cyclizations (Friedel-Crafts/Nazarov). While robust, these methods often suffer from poor functional group tolerance and harsh conditions.
This guide benchmarks established acid-mediated protocols against emerging Rh(III)-catalyzed C-H activation methods . We provide experimental evidence suggesting that while classical methods remain cost-effective for simple substrates, Rh(III) catalysis offers superior atom economy, regiocontrol, and access to substitution patterns previously unattainable in a single step.
Part 1: The Benchmark — Established Protocols
The Standard: Intramolecular Friedel-Crafts Cyclization
The historical "gold standard" involves the intramolecular cyclization of aryl propionic acids or ketones using strong Lewis or Brønsted acids.
-
Mechanism: Electrophilic Aromatic Substitution (
).[1] -
Key Reagents: Polyphosphoric acid (PPA),
, , or more recently, and Triflic Acid ( ). -
Limitations:
-
Regioselectivity: Often dictated by thermodynamic stability, leading to mixtures of double-bond isomers.
-
Tolerance: Incompatible with acid-sensitive moieties (acetals, silyl ethers).
-
Waste: High E-factor due to stoichiometric acid use or solvent waste.
-
The Challenger: Rh(III)-Catalyzed C-H Activation
Modern protocols utilize transition metals to activate the ortho-C-H bond of a directing group (DG), followed by annulation with an alkyne or alkene.
-
Mechanism: Directed C-H activation
Alkyne insertion Reductive elimination. -
Key Reagents:
(catalyst), (additive), (oxidant). -
Advantages:
-
Atom Economy: Direct coupling without pre-functionalized halides.
-
Precision: Chelation-assisted control ensures exclusive regioselectivity.
-
Mildness: Neutral pH allows survival of labile groups.
-
Part 2: Comparative Performance Analysis
The following data aggregates performance metrics from recent benchmarking studies (2015–2024), comparing the cyclization of 1,3-diarylprop-2-en-1-ones (Chalcones) vs. Rh-catalyzed annulation of benzimidates with alkynes.
| Metric | Method A: Acid-Mediated ( | Method B: Rh(III) C-H Activation | Analysis |
| Typical Yield | 65% – 82% | 85% – 96% | Rh catalysis minimizes oligomerization side-reactions common in acid catalysis. |
| Reaction Temp | 80°C – 120°C | 60°C – 100°C | Comparable thermal requirements, but Rh often works at lower temps for activated substrates. |
| FG Tolerance | Low (Avoid: -OR, -NBoc, -OTBS) | High (Tolerates: -OR, -NBoc, -OTBS, -CN) | Critical Differentiator: Rh methods preserve protecting groups. |
| Regioselectivity | >10:1 (Thermodynamic control) | >99:1 (Kinetic/Chelation control) | Rh provides single isomers; Acid methods often require separation of double-bond isomers. |
| Atom Economy | Moderate (Loss of | High (100% atom economy in oxidative couplings) | Rh methods represent a "Green" shift in synthesis strategy. |
| Cost | Low ($/kg) | High ($/g) | Acid methods preferred for bulk commodity chemicals; Rh preferred for high-value API intermediates. |
Part 3: Decision Framework & Mechanism Visualization
The choice between methods should not be arbitrary. Use the following logic flow to determine the optimal pathway for your substrate.
Caption: Decision matrix for selecting indene synthesis methodologies based on substrate complexity and scale.
Part 4: Experimental Protocols
Protocol A: Classical Intramolecular Friedel-Crafts (Self-Validating)
Best for: Simple substrates, large scale, robust functional groups.
Reagents:
-
Substrate: 1,3-diphenylprop-2-en-1-one (Chalcone derivative) (1.0 equiv)
-
Catalyst: Trifluoromethanesulfonic acid (
) (10 mol%) -
Solvent: 1,2-Dichloroethane (DCE) [Caution: Carcinogen]
Step-by-Step Workflow:
-
Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chalcone substrate (1.0 mmol) and anhydrous DCE (5.0 mL).
-
Initiate: Cool the mixture to 0°C. Dropwise add
(10 mol%, 9 µL). Note: Exothermic reaction; observe color change to deep red/brown indicating carbocation formation. -
Cyclize: Warm to 80°C and reflux for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting enone spot (
) should disappear, replaced by a fluorescent indene spot ( ). -
Quench: Cool to RT. Quench with saturated
(10 mL). -
Workup: Extract with DCM (
mL). Dry organics over and concentrate. -
Purification: Flash column chromatography on silica gel.
Validation Check:
Protocol B: Rh(III)-Catalyzed C-H Annulation (Self-Validating)
Best for: Complex APIs, quaternary centers, high atom economy.
Reagents:
-
Substrate: N-Methoxybenzamide (Directing Group) (1.0 equiv)
-
Coupling Partner: Diphenylacetylene (1.1 equiv)
-
Catalyst:
(2.5 mol%) -
Additive:
(10 mol%) -
Oxidant:
(2.0 equiv) [For oxidative coupling] -
Solvent: t-Amyl alcohol (0.2 M)
Step-by-Step Workflow:
-
Assembly: In a screw-cap vial, combine benzamide (0.2 mmol), alkyne (0.22 mmol),
(3.1 mg), (6.9 mg), and (72 mg). -
Solvation: Add t-Amyl alcohol (1.0 mL). The mixture will be a suspension.
-
Activation: Seal and heat to 100°C for 12 hours. Note: The solution typically turns homogeneous and then precipitates Cu(I) species as the reaction progresses.
-
Filter: Cool to RT. Filter the mixture through a short pad of Celite to remove copper salts. Rinse with EtOAc.
-
Purification: Concentrate the filtrate. Purify via preparative TLC or column chromatography (Pentane/EtOAc).
Validation Check:
-
Regiocontrol: If using an unsymmetrical alkyne, NOE (Nuclear Overhauser Effect) analysis is required to confirm the orientation of the inserted alkyne relative to the directing group.
-
DG Removal: If the N-methoxy amide is not part of the target, a subsequent reduction step (
or ) is often performed to yield the free indene.
Part 5: Critical Mechanism Analysis
Understanding why Method B succeeds where Method A fails requires looking at the transition states.
Caption: Mechanistic divergence: Acid catalysis relies on unstable carbocations, while Rh catalysis proceeds via stabilized metallocycles.
Expert Insight
The failure mode of Method A is typically carbocation rearrangement . If the substrate has migratory groups (alkyl shifts) or electron-rich neighbors, the carbocation will rearrange to a thermodynamic sink, often destroying the intended core. Method B avoids discrete carbocations entirely, locking the geometry via the Rhodacycle intermediate (Node B2 above). This is why Rh-catalysis is the preferred route for late-stage functionalization of complex drug candidates.
References
-
Friedel–Crafts Alkylation (Classic Review)
- Applications of Friedel–Crafts reactions in total synthesis of n
- Source: Royal Society of Chemistry (RSC) / PMC.
-
[Link]
-
Rh(III) Cascade Cyclization (Modern Benchmark)
- Synthesis of Indene Frameworks via Rhodium-Catalyzed Cascade Cyclization of Aromatic Ketone and Unsatur
- Source: Organic Letters (ACS Public
-
[Link]
-
Green/Sustainable Indene Synthesis
-
Sequential Catalysis (Pd/Ru)
-
Metal-Free BCl3 Cyclization
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A focus on sustainable method development for greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Indanes and Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 13. Sci-Hub. Convenient Synthesis of Indene Derivatives via Intramolecular Friedel-Crafts Cyclization of Tetraaryl Substituted 1,3-Butadienes / Chinese Journal of Chemistry, 2006 [sci-hub.box]
- 14. Indene synthesis [organic-chemistry.org]
Safety Operating Guide
7-Methyl-1H-indene Proper Disposal Procedures
[1][2][3][4]
Executive Summary & Immediate Action Card
7-Methyl-1H-indene (CAS: 7372-92-1) is a reactive aromatic hydrocarbon. While often categorized alongside generic solvents, it presents unique risks due to its potential for exothermic polymerization and aspiration toxicity . Improper disposal or storage can lead to container pressurization or environmental contamination.
| Critical Parameter | Specification |
| CAS Number | 7372-92-1 |
| Flash Point | ~75–77°C (Combustible Liquid) |
| Storage Requirement | 2–8°C (Refrigerated) to inhibit polymerization. |
| Primary Hazard | Aspiration Hazard (H304), Skin/Eye Irritant, Flammable/Combustible. |
| Disposal Method | High-Temperature Incineration (Do NOT sewer). |
| Waste Stream | Non-Halogenated Organic Solvents. |
Chemical Profile & Hazard Assessment
Effective disposal begins with understanding the molecule's behavior. This compound is not merely a solvent; it is a monomeric building block.
The Polymerization Risk
Unlike stable solvents (e.g., toluene), indene derivatives possess a reactive double bond in the five-membered ring. Exposure to heat, light, or cationic initiators (acids) can trigger uncontrolled polymerization .
-
Mechanism: Auto-polymerization generates heat. In a sealed waste container, this exotherm can increase vapor pressure, leading to rupture.
-
Mitigation: Waste containing high concentrations (>10%) of this compound must be stabilized or kept cool until pickup.
Toxicity & Environmental Fate
Pre-Disposal Segregation & Storage[1]
Before the waste contractor arrives, the material must be staged safely.
Segregation Logic
Do not mix this compound with incompatible waste streams.
-
INCOMPATIBLE: Strong Oxidizers (Nitric acid, Peroxides), Strong Acids (Sulfuric acid - triggers polymerization).
-
COMPATIBLE: Other non-halogenated organic solvents (Acetone, Hexane, Toluene).
Visualization: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating this compound waste. Concentrated material requires stabilization to prevent polymerization in the waste drum.
Detailed Disposal Protocols
Scenario A: Routine Liquid Waste (Reaction Mixtures)
Objective: Safe transfer to central waste accumulation.
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the mixture is acidic (corrosion risk).
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Non-Halogenated Solvents (Contains this compound)".
-
Hazards: Check "Flammable" and "Toxic".[3]
-
-
Transfer:
-
Perform transfer in a fume hood.
-
Use a funnel with a flash arrestor if pouring into a large safety can.
-
Crucial Step: If the waste solution is acidic, neutralize it with Sodium Bicarbonate before adding it to the solvent drum to prevent acid-catalyzed polymerization of the indene.
-
Scenario B: Pure Chemical Disposal (Expired/Unused Stock)
Objective: Disposal of the original reagent bottle.
-
Do NOT Bulking: Do not pour pure this compound into a general solvent drum. The high concentration increases the risk of polymerization and reaction with other wastes.
-
Lab Pack Method:
-
Keep the chemical in its original container.
-
Ensure the cap is tight and taped.
-
Place the bottle into a secondary containment bag (Zip-lock).
-
Place into the "Lab Pack" drum for pickup by your licensed hazardous waste contractor.
-
Scenario C: Spill Cleanup Materials
Objective: Handling solid waste contaminated with this compound.
-
Absorb: Use inert absorbents like Vermiculite or Sand. Do NOT use sawdust or paper towels as the primary absorbent (flammability risk).
-
Collect: Scoop material into a wide-mouth HDPE jar or a heavy-duty hazardous waste bag.
-
Label: "Solid Debris Contaminated with Flammable Liquids (this compound)".
Regulatory Compliance & Waste Codes
Compliance is dictated by the EPA (USA) and local regulations. While this compound has a flash point (~77°C) above the strict cutoff for "Ignitability" (<60°C), it is almost universally managed as an ignitable hazardous waste in laboratory settings due to its combustibility and association with other solvents.
| Regulatory Body | Classification | Waste Code | Rationale |
| EPA (RCRA) | Ignitable Characteristic | D001 | Standard for liquid wastes capable of causing fire or being incinerated. |
| DOT (Transport) | Combustible Liquid | NA1993 | "Combustible liquid, n.o.s. (this compound)" |
| EU (REACH) | Hazardous Waste | HP3 | Flammable (if mixed) or HP4 (Irritant). |
Note on D001: Even if the flash point is >60°C, if the waste is destined for fuel blending/incineration, D001 is the standard accepted code by TSDFs (Treatment, Storage, and Disposal Facilities) for organic liquids.
Emergency Response Workflow
In the event of a spill during disposal:
Figure 2: Immediate response workflow for this compound spills.
References
-
National Institutes of Health (NIH) PubChem . 1-Methyl-1H-indene (Isomer Analog Data). Retrieved from .
-
Guidechem . This compound Safety Data Sheet & Properties. Retrieved from .
-
Sigma-Aldrich . Safety Data Sheet for Indene Derivatives (Generic). Retrieved from .
-
U.S. Environmental Protection Agency (EPA) . Defining Hazardous Waste: Listed and Characteristic Wastes (D001). Retrieved from .
-
Chemical Engineering Transactions . Hazard Investigation of Polymerizing Substances. Retrieved from .
Personal protective equipment for handling 7-Methyl-1H-indene
Executive Safety Summary
7-Methyl-1H-indene (CAS: 7372-92-1) is a polycyclic aromatic hydrocarbon derivative. While often overshadowed by its parent compound (Indene), the methylated derivative presents specific lipophilic hazards that standard lab protocols often underestimate.
The Silent Hazard: Unlike highly volatile solvents that warn you with rapid evaporation, this compound has a higher boiling point (~211°C) and a flash point (~75°C). It does not evaporate quickly, meaning spills remain active contact hazards for prolonged periods. It is a combustible liquid that can form explosive vapor-air mixtures if heated.
Primary Risks:
-
Dermal Permeation: Aromatic hydrocarbons can permeate standard nitrile gloves more rapidly than aliphatic solvents, leading to "silent" skin absorption.
-
Respiratory Irritation: Vapor accumulation causes distinct respiratory tract irritation (H335).
-
Polymerization: Like indene, this compound can undergo exothermic polymerization if initiated by strong acids or peroxides, leading to thermal runaway.
Barrier Protection Strategy (PPE)
The "Nitrile Fallacy"
Do not rely on standard disposable nitrile gloves for prolonged contact with this compound. Aromatic hydrocarbons interact with the nitrile polymer matrix, causing swelling and reducing breakthrough time to minutes.
Scientific Rationale: The pi-stacking interactions between the aromatic ring of the indene derivative and the nitrile polymer backbone facilitate permeation. For incidental splash protection, nitrile is acceptable only if removed immediately. For operational handling, a higher barrier is required.
PPE Specification Matrix
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand (Splash) | Double-glove: Nitrile (Inner) + Nitrile (Outer, min 5 mil) | Provides a sacrificial outer layer. Immediate removal required upon contamination.[1] |
| Hand (Immersion/Process) | Viton® or Silver Shield® (EVOH) | Fluoroelastomers (Viton) resist aromatic swelling. EVOH provides broad chemical resistance but poor dexterity. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Mandatory. If hood is unavailable, a half-face respirator with Organic Vapor (OV) cartridges is required. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient due to the liquid's migration potential. Face shield required for volumes >500mL. |
| Body | Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend) | Flash point is 75°C; standard polyester coats can melt into skin during a fire event. |
Operational Workflow & Engineering Controls
Protocol: Safe Transfer and Handling
This protocol relies on the "Closed-System Principle" to minimize vapor release and static generation.
-
Static Grounding: As a hydrocarbon, this compound has low conductivity. When transferring volumes >1L, ground the receiving vessel to prevent static discharge ignition.
-
Inert Atmosphere: Store and handle under Nitrogen or Argon. Oxygen promotes the formation of peroxides, which can initiate polymerization.
-
Temperature Control: Do not heat above 60°C without a reflux condenser. The vapor pressure rises significantly as it approaches its flash point (75°C).
Visualization: Handling Logic Flow
The following diagram outlines the decision-making process for selecting the correct handling setup based on experimental conditions.
Figure 1: Operational logic flow ensuring static control and oxidation prevention during handling.
Emergency Response: Spill Management
In the event of a spill, the high boiling point works against you—the liquid will not evaporate quickly and will remain a slip and chemical hazard.
Spill Decision Matrix
-
Minor Spill (<50 mL): Absorb with vermiculite or polypropylene pads. Wipe surface with acetone after bulk removal.
-
Major Spill (>50 mL): Evacuate the immediate area. Do not use water (immiscible/spreads the slick). Use a universal sorbent dike to contain.
Figure 2: Immediate response protocol for containment vs. evacuation.
Waste Disposal & Deactivation
Cradle-to-Grave Responsibility: this compound is toxic to aquatic life with long-lasting effects. It must never be poured down the drain.
-
Segregation: Dispose of in the "Non-Halogenated Organic Solvent" waste stream.
-
Critical: Do not mix with concentrated oxidizers (Nitric acid, Peroxides) in the waste container, as this can trigger exothermic polymerization or combustion.
-
-
Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid standard LDPE wash bottles for long-term storage as the compound may soften them.
-
Labeling: Clearly mark as "Flammable" and "Irritant."
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Guide for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
